Product packaging for 4-Fluoropyridin-2-ol(Cat. No.:CAS No. 96530-75-5)

4-Fluoropyridin-2-ol

Cat. No.: B1296432
CAS No.: 96530-75-5
M. Wt: 113.09 g/mol
InChI Key: XSRUCRGHYLPMHK-UHFFFAOYSA-N
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Description

4-Fluoropyridin-2-ol is a useful research compound. Its molecular formula is C5H4FNO and its molecular weight is 113.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 361063. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FNO B1296432 4-Fluoropyridin-2-ol CAS No. 96530-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRUCRGHYLPMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320546
Record name 4-Fluoropyridin-2-ol
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Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96530-75-5
Record name 4-Fluoropyridin-2-ol
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Record name 4-Fluoropyridin-2(1H)-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoropyridin-2-ol (CAS 96530-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoropyridin-2-ol (CAS 96530-75-5), a fluorinated pyridone derivative of increasing interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, spectral characteristics, and potential applications, offering a valuable resource for researchers in the field.

Physicochemical Properties

This compound, also known by its tautomeric name 4-Fluoro-2(1H)-pyridinone, is a solid at room temperature. Its fundamental properties are summarized in the table below. Due to its tautomeric nature, it can exist in both the pyridinol and pyridone forms, with the pyridone form generally being predominant in solution.

PropertyValueReference
CAS Number 96530-75-5[1][][3]
Molecular Formula C₅H₄FNO[1][][3]
Molecular Weight 113.09 g/mol [1]
IUPAC Name 4-fluoro-1H-pyridin-2-one[]
Synonyms This compound, 2-hydroxy-4-fluoropyridine, 4-Fluoro-2(1H)-pyridinone[][3]
Melting Point 143-152 °C (for the related 2-Fluoro-4-hydroxypyridine isomer)
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, a Gas Chromatography-Mass Spectrometry (GC-MS) record for its tautomer, 4-Fluoropyridin-2(1H)-one, is available on PubChem, providing valuable information for its identification.[1] Further experimental analysis is required to fully characterize its spectral properties.

Synthesis of this compound

A potential synthetic route to this compound involves the diazotization and fluorination of a corresponding aminopyridinol precursor. A general representation of this transformation is depicted below.

synthesis_pathway 4-Aminopyridin-2-ol 4-Aminopyridin-2-ol Diazo_Intermediate Diazonium Tetrafluoroborate Intermediate 4-Aminopyridin-2-ol->Diazo_Intermediate NaNO₂, HBF₄ This compound This compound Diazo_Intermediate->this compound Heat reactivity_summary cluster_tautomerism Tautomerism cluster_reactions Potential Reactions Pyridinol This compound Pyridone 4-Fluoro-2(1H)-pyridinone Pyridinol->Pyridone Alkylation N- or O-Alkylation Pyridinol->Alkylation At Oxygen SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridone->SNAr Activated by Fluorine Pyridone->Alkylation At Nitrogen Halogenation Ring Halogenation Pyridone->Halogenation

References

An In-Depth Technical Guide to 4-Fluoropyridin-2(1H)-one: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridin-2(1H)-one, a fluorinated derivative of the pyridinone scaffold, is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of parent molecules, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 4-Fluoropyridin-2(1H)-one, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

4-Fluoropyridin-2(1H)-one possesses a pyridine ring system with a fluorine atom at the C4-position and a carbonyl group at the C2-position. It exists in tautomeric equilibrium with its aromatic hydroxypyridine form, 4-fluoro-2-hydroxypyridine, though the pyridone tautomer is generally favored in solution.

Table 1: Chemical and Physical Properties of 4-Fluoropyridin-2(1H)-one

PropertyValueReference
IUPAC Name 4-fluoro-1H-pyridin-2-one
Synonyms 4-fluoro-2-pyridone, 4-fluoro-2-hydroxypyridine
CAS Number 96530-75-5
Molecular Formula C₅H₄FNO
Molecular Weight 113.09 g/mol
Appearance White to pale cream powder/solid[1]
Melting Point 143.0-152.0 °C[1]

Synthesis of 4-Fluoropyridin-2(1H)-one

The synthesis of 4-fluoropyridin-2(1H)-ones can be achieved through various synthetic strategies. A notable and recent method involves a rhodium-catalyzed C-H annulation of acrylamides with 1-alkynyl triazenes, which serve as fluoroalkyne surrogates. This is followed by a one-pot treatment with a fluoride source.

Experimental Protocol: Regioselective Synthesis of 4-Fluoro-2-pyridones

This protocol is adapted from the general procedure described by Glorius and coworkers (2020) for the synthesis of 4-fluoro-2-pyridones.[2]

Materials:

  • Substituted acrylamide

  • 1-Alkynyl triazene

  • [Rh(cod)Cl]₂ (catalyst)

  • AgSbF₆ (additive)

  • 1,2-Dichloroethane (DCE) (solvent)

  • HF·pyridine (fluoride source)

Procedure:

  • To an oven-dried reaction vessel, add the acrylamide (1.0 equiv.), 1-alkynyl triazene (1.2 equiv.), [Rh(cod)Cl]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add anhydrous 1,2-dichloroethane (DCE) to the desired concentration.

  • Stir the reaction mixture at 60 °C for the appropriate time until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • In a fume hood, carefully add HF·pyridine (excess) to the reaction mixture.

  • Stir the mixture at room temperature for the specified duration to effect fluorination.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-2-pyridone.

experimental_workflow cluster_synthesis Synthesis cluster_fluorination Fluorination cluster_workup Workup & Purification start Acrylamide + 1-Alkynyl triazene catalysis [Rh(cod)Cl]₂ / AgSbF₆ DCE, 60 °C start->catalysis C-H Annulation intermediate Triazenyl Intermediate catalysis->intermediate fluorination HF·pyridine Room Temperature intermediate->fluorination product 4-Fluoro-2-pyridone fluorination->product quench Quench (NaHCO₃) product->quench extraction Extraction (EtOAc) quench->extraction purification Column Chromatography extraction->purification final_product Pure 4-Fluoro-2-pyridone purification->final_product

Caption: Synthetic workflow for 4-fluoro-2-pyridones.

Spectroscopic Characterization

The structural elucidation of 4-Fluoropyridin-2(1H)-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C3, C5, and C6 positions. The proton at C6, being adjacent to the nitrogen, would appear at the lowest field. The fluorine atom at C4 will cause characteristic splitting of the signals for the protons at C3 and C5 due to H-F coupling.

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms in the ring. The carbonyl carbon (C2) will resonate at the lowest field. The carbon attached to the fluorine (C4) will show a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split by the neighboring protons at C3 and C5.

Table 2: Predicted NMR Data for 4-Fluoropyridin-2(1H)-one

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H
H-3~6.2 - 6.4ddJ(H-H), J(H-F)
H-5~6.0 - 6.2ddJ(H-H), J(H-F)
H-6~7.3 - 7.5dJ(H-H)
¹³C
C-2~160 - 165s
C-3~100 - 110dJ(C-F)
C-4~165 - 175d¹J(C-F)
C-5~95 - 105dJ(C-F)
C-6~135 - 145s
¹⁹F ~ -120 to -140mJ(F-H)

Note: These are predicted values based on data for similar fluorinated pyridines and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoropyridin-2(1H)-one will show characteristic absorption bands for the functional groups present.

Table 3: Expected IR Absorption Bands for 4-Fluoropyridin-2(1H)-one

Wavenumber (cm⁻¹)Vibration
3100 - 3000C-H stretching (aromatic)
~1650C=O stretching (amide)
~1600, ~1470C=C stretching (aromatic)
~1250 - 1000C-F stretching
~850 - 750C-H bending (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the molecular formula. The fragmentation pattern can provide further structural information.

Expected Fragmentation:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule.

  • Loss of CO: A common fragmentation pathway for pyridones is the loss of a neutral carbon monoxide molecule.

  • Loss of HF: Elimination of a hydrogen fluoride molecule is also a possibility.

ms_fragmentation M [C₅H₄FNO]⁺˙ (Molecular Ion) M_minus_CO [C₄H₄FN]⁺˙ M->M_minus_CO - CO M_minus_HF [C₅H₃NO]⁺˙ M->M_minus_HF - HF

Caption: Potential mass spectrometry fragmentation pathways.

Applications in Drug Development

Pyridinone-based structures are prevalent in a number of FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The introduction of a fluorine atom in the 4-position of the pyridinone ring can enhance these properties. 4-Fluoropyridin-2(1H)-one serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of fluorinated pyridones have been investigated as kinase inhibitors, which are a critical class of drugs in oncology.[4][5] The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyridinone ring and its hydrogen bonding capabilities, which are crucial for binding to kinase hinge regions.

Conclusion

4-Fluoropyridin-2(1H)-one is a versatile heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a modern synthetic protocol, and a comprehensive analysis of its expected spectroscopic characteristics. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the fluorinated pyridinone scaffold. Further exploration of the biological activities of this core structure and its derivatives is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to 4-Fluoropyridin-2-ol: Physicochemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Fluoropyridin-2-ol. Due to prototropic tautomerism, this compound exists in equilibrium with its more stable keto form, 4-Fluoro-2-pyridone. This document will address both tautomers, presenting available quantitative data in structured tables, detailing experimental protocols for its synthesis, and discussing its chemical reactivity. The guide also includes a visualization of the tautomeric equilibrium.

Introduction

This compound, and its predominant tautomer 4-Fluoro-2-pyridone, are fluorinated heterocyclic compounds of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the pyridine ring can significantly alter the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules. Understanding the fundamental properties and reactivity of this compound is crucial for its effective utilization in research and development. This guide aims to consolidate the available technical information on this compound and its pyridone tautomer.

Tautomerism

Pyridin-2-ol compounds exist in a tautomeric equilibrium with their corresponding 2-pyridone isomers. In the case of this compound, this equilibrium lies significantly towards the 4-Fluoro-2-pyridone form, which is generally more stable in both solid and solution phases. This preference for the keto form is a common feature of 2-hydroxypyridines.

Caption: Tautomeric equilibrium between this compound and 4-Fluoro-2-pyridone.

Physical and Chemical Properties

Quantitative data for this compound is often reported for its more stable tautomer, 4-Fluoro-2-pyridone. The available data is summarized in the tables below.

General Properties
PropertyValueSource
Molecular Formula C₅H₄FNOPubChem
Molecular Weight 113.09 g/mol PubChem
IUPAC Name 4-fluoro-1H-pyridin-2-onePubChem
Synonyms This compound, 4-Fluoro-2-hydroxypyridinePubChem
CAS Number 96530-75-5PubChem
Physicochemical Data
PropertyValueNotesSource
Melting Point 146-149 °CData for the related 2-Fluoro-4-hydroxypyridine.Thermo Scientific Alfa Aesar
Boiling Point Not available
pKa Not available
Solubility Soluble in water and polar organic solvents.General observation for hydroxypyridines.
Appearance White to off-white solid.ChemicalBook

Experimental Protocols

Synthesis of 4-Fluoro-2-pyridone

A common synthetic route to 4-Fluoro-2-pyridone involves the diazotization of 4-aminopyridin-2-one followed by fluorination.

Reaction Scheme:

synthesis start 4-Aminopyridin-2-one intermediate Diazonium Salt start->intermediate 1. HF-Pyridine, -20 °C 2. Potassium tert-butoxide product 4-Fluoro-2-pyridone intermediate->product Warming to RT

Caption: Synthetic workflow for 4-Fluoro-2-pyridone.

Detailed Methodology:

  • Preparation of the Reaction Mixture: 4-aminopyridin-2-one (1.85 g, 16.8 mmol) is slowly added to a cooled (0 °C) solution of HF-pyridine complex (70%, 13.1 mL).

  • Cooling: The mixture is further cooled to -20 °C.

  • Addition of Base: Potassium tert-butoxide (3.0 mL, 25.2 mmol) is added slowly to the reaction mixture, which is then stirred at -20 °C for 30 minutes.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and is kept for 2 hours.

  • Heating: The mixture is then heated at 60 °C for 1 hour.

  • Neutralization and Extraction: After cooling to 0 °C, the reaction is neutralized with sodium carbonate. The aqueous layer is extracted five times with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (dichloromethane/methanol: 95/5) to yield 4-fluoropyridin-2-one as a colorless solid (1.14 g, 60% yield).[1]

Chemical Reactivity

The chemical reactivity of this compound/4-Fluoro-2-pyridone is influenced by the interplay between the pyridine ring, the hydroxyl/keto group, and the electron-withdrawing fluorine atom.

  • Nucleophilicity: The pyridone tautomer possesses two potential nucleophilic sites: the nitrogen and the oxygen atoms. Alkylation and acylation reactions can occur at either of these positions depending on the reaction conditions (e.g., solvent, base, and electrophile).

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the fluorine atom further deactivates the ring.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position can be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, although this is less common than for positions activated by a nitro group.

  • Reactions at the Carbonyl Group: The carbonyl group of the pyridone tautomer can undergo typical carbonyl reactions. For instance, it can act as a donor site in the formation of metal complexes.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, based on the structures of the tautomers and data for related compounds, the following spectral characteristics can be anticipated.

Infrared (IR) Spectroscopy
  • This compound (Enol): A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

  • 4-Fluoro-2-pyridone (Keto): A strong C=O stretching absorption is expected around 1640-1680 cm⁻¹. An N-H stretching band would be present in the 3000-3400 cm⁻¹ region. The C=C stretching bands would also be in the 1400-1600 cm⁻¹ range. The carbonyl frequency is a key indicator of the predominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show signals for the three protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the position of the fluorine atom and the tautomeric form. In the pyridone form, an N-H proton signal would also be present.

  • ¹³C NMR: The spectrum would display five signals for the carbon atoms of the pyridine ring. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The chemical shift of the carbonyl carbon in the pyridone form would be significantly downfield.

  • ¹⁹F NMR: A single resonance would be observed for the fluorine atom, with its chemical shift being characteristic of a fluorine attached to an aromatic ring.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 113. Fragmentation patterns would involve the loss of CO and other characteristic fragments of the pyridine ring.

Applications in Drug Development

While this compound itself is not a known drug, the 4-hydroxy-2-pyridone scaffold is a known pharmacophore. For example, compounds containing this moiety have been investigated as antibacterial agents that target DNA synthesis. The introduction of a fluorine atom can be a strategic modification to enhance the potency, selectivity, or pharmacokinetic profile of such compounds. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a fluorinated heterocyclic compound that primarily exists as its more stable tautomer, 4-Fluoro-2-pyridone. While comprehensive experimental data on its physicochemical properties are not widely available, its synthesis and general reactivity can be understood from established chemical principles and data from related compounds. Its importance lies in its potential as a synthetic intermediate for the development of novel pharmaceuticals, leveraging the unique properties conferred by the fluorine substituent and the pyridone core. Further research to fully characterize this compound would be beneficial for its broader application in medicinal chemistry.

References

In-depth Technical Guide: Tautomerism of 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-fluoropyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the 4-position significantly influences the electronic properties of the pyridone ring, thereby affecting the delicate balance between its tautomeric forms: the hydroxy form (4-fluoro-2-hydroxypyridine) and the keto form (4-fluoro-pyridin-2(1H)-one). Understanding this equilibrium is crucial for predicting molecular interactions, designing novel drug candidates, and controlling reaction pathways.

The Tautomeric Equilibrium

The tautomerism of this compound involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. This results in two distinct isomers in equilibrium: the aromatic 4-fluoro-2-hydroxypyridine and the non-aromatic but resonance-stabilized 4-fluoro-pyridin-2(1H)-one.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of this compound.

The position of this equilibrium is dictated by several factors, including the electronic nature of the substituent (fluorine), the polarity and hydrogen-bonding capability of the solvent, and the temperature.

Quantitative Analysis of the Tautomeric Equilibrium

In the gas phase, computational studies on chloro-substituted 2-hydroxypyridines suggest that for 3- and 4-substituted isomers, there are comparable populations of both the hydroxy (lactim) and keto (lactam) tautomers.[1] The inductive effect of the electron-withdrawing fluorine atom is expected to modulate this equilibrium.[2]

The following tables summarize the expected tautomeric equilibrium constants (KT = [keto]/[hydroxy]) and relative energies of the tautomers for this compound in various environments, based on computational predictions and extrapolation from analogous compounds.

Table 1: Predicted Tautomeric Equilibrium Constants (KT) of this compound in Different Solvents

SolventDielectric Constant (ε)Predicted KT ([keto]/[hydroxy])Predominant Tautomer
Gas Phase1~1Comparable
Cyclohexane2.0< 1Hydroxy
Chloroform4.8~1Comparable
Acetonitrile37.5> 1Keto
Water80.1>> 1Keto

Table 2: Predicted Relative Energies of this compound Tautomers

MediumTautomerRelative Energy (kcal/mol)
Gas PhaseHydroxy0
Keto~0.1 - 0.5
WaterHydroxy~1.5 - 2.5
Keto0

Experimental Protocols for Tautomerism Study

The determination of the tautomeric equilibrium of this compound can be achieved through various spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The protocol involves the acquisition of high-resolution 1H and 13C NMR spectra in different deuterated solvents.[4]

Methodology:

  • Sample Preparation: Prepare solutions of this compound of known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl3, (CD3)2SO, D2O).

  • 1H NMR Spectroscopy: Acquire 1H NMR spectra for each sample. The chemical shifts of the protons on the pyridine ring will be distinct for the hydroxy and keto tautomers. The ratio of the tautomers can be determined by integrating the signals corresponding to specific protons in each form.

  • 13C NMR Spectroscopy: Acquire 13C NMR spectra. The chemical shift of the carbon atom at the 2-position (C2) is particularly informative. In the hydroxy form, this carbon is attached to an oxygen and will have a chemical shift in the aromatic region. In the keto form, it is a carbonyl carbon and will resonate at a significantly downfield chemical shift. The relative intensities of these signals provide a direct measure of the tautomer ratio.

  • Data Analysis: The tautomeric equilibrium constant (KT) is calculated from the ratio of the integrated peak areas of the corresponding signals for the keto and hydroxy forms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in various deuterated solvents h1_nmr Acquire 1H NMR Spectra prep->h1_nmr c13_nmr Acquire 13C NMR Spectra prep->c13_nmr integrate Integrate characteristic signals for each tautomer h1_nmr->integrate c13_nmr->integrate calculate Calculate Tautomer Ratio (KT) integrate->calculate

Caption: Workflow for NMR spectroscopic analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the differences in the electronic absorption spectra of the two tautomers.[5][6]

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents covering a wide range of polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Deconvolution: The absorption spectra of the hydroxy and keto forms will typically overlap. The individual contributions of each tautomer can be resolved using computational deconvolution methods or by comparing the spectra in solvents where one tautomer is known to be highly predominant. The hydroxy form is expected to have a λmax at a shorter wavelength compared to the more conjugated keto form.

  • Quantitative Analysis: The ratio of the tautomers can be determined from the absorbance at the λmax of each form, provided the molar extinction coefficients (ε) are known or can be estimated. The equilibrium constant KT can be calculated using the Beer-Lambert law.

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Spectral Acquisition cluster_analysis_uv Data Analysis prep_uv Prepare dilute solutions in various solvents acq_uv Record UV-Vis Spectra prep_uv->acq_uv deconv Deconvolute overlapping spectra acq_uv->deconv quant Determine tautomer ratio from absorbance deconv->quant

Caption: Workflow for UV-Vis spectroscopic analysis of tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations provide a powerful means to predict the relative stabilities of tautomers and to support experimental findings.[2]

Methodology:

  • Structure Optimization: The geometries of both the 4-fluoro-2-hydroxypyridine and 4-fluoro-pyridin-2(1H)-one tautomers are optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

  • Solvent Effects: The influence of the solvent can be modeled using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules in a microsolvation approach.

  • Thermodynamic Analysis: Frequency calculations are performed to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. The relative Gibbs free energies of the two tautomers are then used to calculate the theoretical equilibrium constant (KT = exp(-ΔG/RT)).

Computational_Workflow cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_therm Thermodynamic Analysis build Build 3D structures of both tautomers opt Geometry Optimization build->opt energy Single-Point Energy Calculation opt->energy solvent Inclusion of Solvent Effects energy->solvent freq Frequency Calculation solvent->freq gibbs Calculate Relative Gibbs Free Energy freq->gibbs kt Predict Equilibrium Constant (KT) gibbs->kt

Caption: Workflow for computational analysis of tautomeric equilibrium.

Conclusion

The tautomeric equilibrium of this compound is a finely balanced interplay of electronic and environmental factors. While the keto form is generally favored in polar, protic solvents due to better solvation of its larger dipole moment, the hydroxy form can become significant or even predominant in non-polar environments and in the gas phase. The electron-withdrawing nature of the fluorine substituent at the 4-position subtly modulates this equilibrium. For drug development professionals, a thorough understanding and quantification of this tautomerism are essential, as the different tautomers will exhibit distinct physicochemical properties, including solubility, lipophilicity, and, most importantly, different binding interactions with biological targets. The experimental and computational protocols outlined in this guide provide a robust framework for the comprehensive characterization of the tautomeric behavior of this compound and related compounds.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoropyridin-2(1H)-one. Due to the limited availability of direct experimental spectra in public databases, this guide combines available mass spectrometry data with predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The predictions are based on the analysis of structurally related compounds, including 4-fluoropyridine and various substituted 2-pyridones.[1][2][3][4] Detailed experimental protocols for obtaining the spectroscopic data are also provided, along with visualizations of the experimental workflows.

Chemical Structure and Properties

  • IUPAC Name: 4-fluoro-1H-pyridin-2-one[5]

  • Synonyms: 4-Fluoropyridin-2-ol, 4-Fluoro-2-pyridone[5]

  • CAS Number: 96530-75-5[5][6]

  • Molecular Formula: C₅H₄FNO[5]

  • Molecular Weight: 113.09 g/mol [5]

The molecule exists in a tautomeric equilibrium between the lactam (pyridinone) and lactim (pyridinol) forms, with the lactam form generally predominating in both solid and solution phases.[2]

Spectroscopic Data

The mass spectrum of 4-Fluoropyridin-2(1H)-one is available through the PubChem database. The key feature is the molecular ion peak, which confirms the compound's molecular weight.

Table 1: Mass Spectrometry Data for 4-Fluoropyridin-2(1H)-one [5]

m/z (Relative Intensity)Assignment
113[M]⁺•

2.2.1 ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The fluorine atom at the C4 position will cause characteristic splitting of the signals of adjacent protons.

Table 2: Predicted ¹H NMR Spectral Data for 4-Fluoropyridin-2(1H)-one

ProtonChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Coupling Constants (J, Hz) (Predicted)
H-36.0 - 6.2dd³J(H,H) ≈ 7-8, ⁴J(H,F) ≈ 2-3
H-56.8 - 7.0dd³J(H,H) ≈ 7-8, ³J(H,F) ≈ 8-10
H-67.2 - 7.4d³J(H,H) ≈ 7-8
N-H10.0 - 12.0br s-

2.2.2 ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the ring. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Table 3: Predicted ¹³C NMR Spectral Data for 4-Fluoropyridin-2(1H)-one

CarbonChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Coupling Constants (J, Hz) (Predicted)
C-2160 - 165s-
C-3105 - 110d²J(C,F) ≈ 20-25
C-4165 - 170d¹J(C,F) ≈ 230-250
C-5115 - 120d²J(C,F) ≈ 20-25
C-6135 - 140d³J(C,F) ≈ 3-5

2.2.3 ¹⁹F NMR Spectroscopy (Predicted)

A single resonance is expected in the ¹⁹F NMR spectrum.

Table 4: Predicted ¹⁹F NMR Spectral Data for 4-Fluoropyridin-2(1H)-one

NucleusChemical Shift (δ, ppm) (Predicted vs. CFCl₃)Multiplicity (Predicted)
F-4-110 to -130m

The IR spectrum of 4-Fluoropyridin-2(1H)-one is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-F functional groups.

Table 5: Predicted IR Absorption Frequencies for 4-Fluoropyridin-2(1H)-one

Wavenumber (cm⁻¹) (Predicted)Vibration
3100 - 3000C-H stretching (aromatic)
2800 - 3200 (broad)N-H stretching (hydrogen-bonded)
1650 - 1690C=O stretching (amide I)
1600 - 1620C=C stretching
1200 - 1250C-N stretching
1100 - 1200C-F stretching

Aromatic compounds like 4-Fluoropyridin-2(1H)-one typically exhibit absorption bands in the UV region due to π → π* transitions.

Table 6: Predicted UV-Vis Absorption Data for 4-Fluoropyridin-2(1H)-one

Solventλmax (nm) (Predicted)Molar Absorptivity (ε, M⁻¹cm⁻¹) (Predicted)
Ethanol230 - 240, 290 - 3105,000 - 10,000, 3,000 - 7,000

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

A standard protocol for obtaining NMR spectra of fluorinated pyridinones is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of 4-Fluoropyridin-2(1H)-one in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • The residual solvent peak is used for chemical shift referencing.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically needed due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with or without proton decoupling.

    • Use an external reference standard such as CFCl₃ or a secondary standard.

    • The spectral width will depend on the chemical shift of the fluorine, but a range of -50 to -200 ppm is a reasonable starting point.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of 4-Fluoropyridin-2(1H)-one B Dissolve in 0.6 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire 1H, 13C, and 19F spectra D->E F Apply Fourier Transform E->F G Phase and baseline correction F->G H Calibrate chemical shifts G->H I Integrate signals and analyze coupling patterns H->I

Diagram 1: General workflow for NMR spectroscopic analysis.

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 4-Fluoropyridin-2(1H)-one with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Grind 1-2 mg sample with 100-200 mg KBr B Press mixture into a transparent pellet A->B D Place pellet in FTIR and acquire sample spectrum B->D C Record background spectrum C->D E Identify characteristic absorption bands D->E

Diagram 2: Workflow for IR spectroscopic analysis using the KBr pellet method.
  • Sample Preparation:

    • Prepare a stock solution of 4-Fluoropyridin-2(1H)-one of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or methanol.

    • Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbances in the range of 0.1-1.0.

  • Spectral Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the solvent in both the sample and reference beams.

    • Record the absorption spectrum of each dilution over a range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Prepare a stock solution of known concentration B Create a series of dilutions A->B D Measure absorbance of each dilution in a quartz cuvette B->D C Record baseline with solvent C->D E Identify λmax D->E F Calculate molar absorptivity (ε) E->F

Diagram 3: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for 4-Fluoropyridin-2(1H)-one. While direct experimental data for all spectroscopic techniques are not widely published, the information presented here, based on related compounds and established spectroscopic principles, serves as a valuable resource for researchers, scientists, and drug development professionals. The detailed experimental protocols and workflow diagrams offer a practical guide for obtaining comprehensive spectroscopic characterization of this compound.

References

Synthesis of 4-Fluoropyridine from 4-Aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of 4-fluoropyridine from 4-aminopyridine, primarily through the Balz-Schiemann reaction. This method is a cornerstone for the introduction of fluorine into aromatic systems and is particularly relevant for the preparation of fluoro-substituted pyridines, which are key intermediates in pharmaceutical and agrochemical research. While the direct synthesis of 4-Fluoropyridin-2-ol from 4-aminopyridine is not prominently described in the reviewed literature, the synthesis of 4-fluoropyridine is a well-documented and crucial first step from which further derivatization can be achieved.

The Balz-Schiemann reaction involves two main stages: the diazotization of a primary aromatic amine, in this case, 4-aminopyridine, to form a diazonium salt, followed by the thermal decomposition of this salt to yield the corresponding aryl fluoride.[1][2] This guide will detail the experimental protocols, present key quantitative data, and provide a visual representation of the synthetic workflow.

Core Synthesis Pathway: The Balz-Schiemann Reaction

The transformation of 4-aminopyridine to 4-fluoropyridine via the Balz-Schiemann reaction is a classical and effective method.[1] The reaction proceeds by converting the primary amine into a diazonium tetrafluoroborate intermediate, which upon heating, decomposes to the desired 4-fluoropyridine with the evolution of nitrogen gas and boron trifluoride.[3]

The overall reaction can be summarized as follows:

  • Diazotization: 4-Aminopyridine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂), in the presence of a fluorine source like fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF) at low temperatures.[4][5] This step forms the 4-pyridyldiazonium salt.

  • Fluorination/Decomposition: The resulting diazonium salt is then decomposed, usually by heating, to yield 4-fluoropyridine.[3][4]

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can lead to improved yields for certain substrates.[2] Another modification involves conducting the diazotization in liquid hydrogen fluoride, which can serve as both the reaction medium and the fluoride source.[2][5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and safe synthesis of 4-fluoropyridine. Below are protocols derived from the literature.

Protocol 1: Synthesis of 4-Fluoropyridine using HBF₄ [4]

  • Preparation of 4-pyridylammonium tetrafluoroborate: In a 200 mL two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄. Add 14.4 g (153 mmol) of 4-aminopyridine and dissolve by heating to 40 °C. Cool the solution to 5-7 °C using an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.

  • Diazotization: Slowly add 12.0 g (174 mmol) of sodium nitrite to the suspension while maintaining the reaction temperature between 5-9 °C. The fine crystals will gradually dissolve as the diazotization proceeds, and the reaction mixture will turn into a pale yellow solution. Nitrogen evolution will be continuously observed.

  • Decomposition and Work-up: After the addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm up to 25 °C. Slowly add the reaction mixture to a solution of 30.0 g (357 mmol) of NaHCO₃ in 200 mL of water to neutralize the acid. During this addition, brown, gummy precipitates may form.

  • Extraction and Isolation: Remove the brown precipitates by decantation and filtration through cotton. Extract the filtrate with CH₂Cl₂ (2 x 200 mL). The product can be further purified by vacuum transfer, yielding pure 4-fluoropyridine.

Protocol 2: Synthesis of 4-Fluoropyridine using Anhydrous HF [5]

  • Reaction Setup: In a two-liter stainless steel reactor cooled to 1 °C, charge 400 g (20 moles) of anhydrous hydrogen fluoride.

  • Addition of Reactants: Add 94.1 g (1.0 mole) of 4-aminopyridine over a 30-minute period. Subsequently, add 84.0 g (1.2 moles) of sodium nitrite at 0-5 °C over a 30-minute period.

  • Decomposition: Decompose the formed 4-pyridyldiazonium fluoride at 30-50 °C for 1.5 hours, or until the cessation of gas evolution.

  • Neutralization and Extraction: Cool the reaction mixture to -10 °C and transfer it to a cold (10 °C) neutralization vessel containing 2 liters of 29% ammonium hydroxide and 1 liter of methylene chloride over 45 minutes, ensuring the final pH is 8.

  • Isolation: Separate the lower methylene chloride layer, dry it over silica gel, and filter. The 4-fluoropyridine can then be converted to a stable salt, for example, by passing hydrogen chloride gas through the solution to precipitate 4-fluoropyridine hydrochloride.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 4-fluoropyridine from 4-aminopyridine based on the described protocols.

Table 1: Reagent Quantities and Molar Ratios

ReagentProtocol 1 (HBF₄)Protocol 2 (Anhydrous HF)
4-Aminopyridine14.4 g (153 mmol)94.1 g (1.0 mole)
Fluorine Source42% aq. HBF₄400 g (20 moles) Anhydrous HF
Diazotizing Agent12.0 g (174 mmol) NaNO₂84.0 g (1.2 moles) NaNO₂
Molar Ratio (Amine:NaNO₂)1 : 1.141 : 1.2
Molar Ratio (Amine:HF)-1 : 20

Table 2: Reaction Conditions and Yields

ParameterProtocol 1 (HBF₄)Protocol 2 (Anhydrous HF)
Diazotization Temperature5-9 °C0-5 °C
Decomposition TemperatureWarm up to 25 °C30-50 °C
Reaction Time (Decomposition)Not specified1.5 hours
Isolated Yield1.5 g (20%)High yield (as stable salt)

Logical Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of 4-fluoropyridine from 4-aminopyridine via the Balz-Schiemann reaction.

G Workflow for 4-Fluoropyridine Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Isolation start Start: 4-Aminopyridine dissolve Dissolve 4-Aminopyridine in Acid (HBF4 or HF) start->dissolve reagents Prepare HBF4 (aq) or Anhydrous HF and NaNO2 solution diazotization Diazotization: Add NaNO2 at low temp (0-10°C) reagents->diazotization dissolve->diazotization decomposition Thermal Decomposition: Warm to induce N2 evolution diazotization->decomposition neutralization Neutralize with Base (e.g., NaHCO3 or NH4OH) decomposition->neutralization extraction Extract with Organic Solvent (e.g., CH2Cl2) neutralization->extraction purification Purification (e.g., Vacuum Transfer or Salt Formation) extraction->purification product Final Product: 4-Fluoropyridine purification->product

Caption: Experimental workflow for the synthesis of 4-fluoropyridine.

Safety Considerations

The synthesis of 4-fluoropyridine involves hazardous materials and potentially exothermic reactions.[4]

  • Anhydrous Hydrogen Fluoride (HF): HF is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The in-situ generation and decomposition are generally safer. The decomposition can be exothermic and lead to a runaway reaction if not properly controlled.[4]

  • 4-Fluoropyridine: The product itself is unstable in water and can polymerize.[4] It should be handled and stored under anhydrous conditions.

This guide provides a comprehensive overview for the synthesis of 4-fluoropyridine from 4-aminopyridine. For researchers aiming to synthesize this compound, this intermediate provides a valuable starting point for subsequent hydroxylation or other functional group interconversions.

References

The Emergence of 4-Fluoropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropyridin-2-ol, a fluorinated heterocyclic compound, holds a significant position in the landscape of medicinal chemistry and materials science. The introduction of a fluorine atom onto the pyridin-2-ol scaffold imparts unique physicochemical properties that modulate biological activity and reactivity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key characteristics of this compound, presenting data in a structured format for researchers and drug development professionals.

Discovery and Historical Context

While a singular, documented moment of "discovery" for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862.[1] However, the systematic exploration of fluorinated organic compounds, particularly aromatic and heterocyclic systems, gained significant momentum much later.

The development of fluorinated pyridines was driven by the quest for novel therapeutic agents and materials with enhanced properties. Early methods for producing fluoroaromatic compounds included diazotization-fluorination reactions, such as the Balz-Schiemann reaction, and halogen exchange (Halex) reactions.[1][2] The synthesis of the parent compound, 4-fluoropyridine, was first reported by Wibaut et al. in 1958.[2]

The synthesis of substituted fluoropyridines, including hydroxylated derivatives like this compound, represents a further step in the diversification of this class of compounds for various applications. The development of synthetic routes to access specific isomers, such as the title compound, has been crucial for exploring their structure-activity relationships in drug discovery and their utility as building blocks in organic synthesis.

Physicochemical Properties

This compound, also known as 4-fluoro-2(1H)-pyridinone, exists in tautomeric equilibrium between the keto and enol forms. The pyridinone form is generally considered to be the more stable tautomer.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 96530-75-5[3]
Molecular Formula C₅H₄FNO[3]
Molecular Weight 113.09 g/mol [3]
Appearance White to off-white solid[3]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[3]

Synthesis of this compound

A key synthetic route to this compound involves the diazotization and fluorination of 4-aminopyridin-2-ol.

General Experimental Protocol

The following procedure is a representative method for the synthesis of 4-fluoropyridin-2-one from 4-aminopyridin-2-one[3]:

  • Reaction Setup: 4-aminopyridin-2-one (1.85 g, 16.8 mmol) is slowly added to a cooled solution of HF-pyridine complex (70%, 13.1 mL) at 0 °C.

  • Cooling and Reagent Addition: The mixture is further cooled to -20 °C. Potassium tert-butoxide (3.0 mL, 25.2 mmol) is then added slowly.

  • Reaction Progression: The reaction mixture is stirred at -20 °C for 30 minutes and then allowed to slowly warm to room temperature, where it is kept for 2 hours.

  • Heating: The reaction is subsequently heated at 60 °C for 1 hour.

  • Work-up: The mixture is cooled to 0 °C. Sodium carbonate (Na₂CO₃) is added for neutralization. The aqueous layer is extracted with ethyl acetate (5 times).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (dichloromethane/methanol: 95/5) to yield 4-fluoropyridin-2-one as a colorless solid (1.14 g, 60% yield).[3]

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_end Product 4-aminopyridin-2-one 4-aminopyridin-2-one Diazotization_Fluorination Diazotization & Fluorination 4-aminopyridin-2-one->Diazotization_Fluorination HF-pyridine HF-pyridine HF-pyridine->Diazotization_Fluorination KOtBu KOtBu KOtBu->Diazotization_Fluorination Temp_Control -20°C to 60°C Temp_Control->Diazotization_Fluorination This compound This compound Diazotization_Fluorination->this compound

Caption: Synthetic workflow for this compound.

Tautomerism

This compound exhibits keto-enol tautomerism, existing as an equilibrium mixture of the pyridin-2-ol and pyridin-2(1H)-one forms.

Tautomerism cluster_enol Enol Form cluster_keto Keto Form enol This compound keto 4-Fluoro-2(1H)-pyridinone enol->keto Equilibrium

Caption: Tautomeric equilibrium of this compound.

Applications and Biological Relevance

The incorporation of fluorine into organic molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target proteins.[4] Pyridine and 2-pyridone scaffolds are prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[5]

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas:

  • Medicinal Chemistry: As a fluorinated pyridone, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-pyridone moiety is a known pharmacophore found in various bioactive compounds.[6]

  • Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry. The unique properties conferred by the fluorine atom could be exploited in the design of new pesticides and herbicides.

  • Materials Science: Fluorinated organic compounds are of interest in materials science for their unique electronic and physical properties.

Conclusion

This compound is a fascinating molecule at the intersection of fluorine chemistry and heterocyclic chemistry. While its specific discovery is not marked by a singular event, its synthesis and study are a testament to the ongoing efforts to create novel fluorinated building blocks for a variety of scientific applications. The detailed synthetic protocols and physicochemical data presented in this guide are intended to facilitate further research and development involving this promising compound.

References

theoretical studies of 4-Fluoropyridin-2-ol stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Stability of 4-Fluoropyridin-2-ol

This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound, with a focus on its tautomeric equilibrium. Due to the limited availability of direct theoretical studies on this compound, this guide draws upon the extensive research conducted on its parent molecule, 2-hydroxypyridine, and discusses the anticipated effects of the fluorine substituent. This information is intended for researchers, scientists, and professionals in the field of drug development.

Tautomeric Equilibrium

This compound exists in a tautomeric equilibrium with its keto form, 4-Fluoro-1H-pyridin-2-one. This equilibrium is crucial as the two tautomers can exhibit different chemical and physical properties, which is of significant interest in medicinal chemistry. The stability of these tautomers is influenced by various factors, including intramolecular interactions, solvent effects, and the electronic nature of substituents.

The parent molecule, 2-hydroxypyridine, has been extensively studied, and it is known that the enol form (2-hydroxypyridine) is slightly more stable in the gas phase, while the keto form (2-pyridone) is favored in polar solvents.[1] The introduction of a fluorine atom at the 4-position is expected to influence this equilibrium due to its strong electron-withdrawing inductive effect.

Quantitative Data on Tautomer Stability

Table 1: Calculated Relative Energies of 2-Hydroxypyridine and 2-Pyridone Tautomers

Computational MethodBasis SetMediumΔE (kcal/mol)aFavored TautomerReference
CCSD(T)aug-cc-pVDZGas Phase-0.72-Hydroxypyridine[1]
B3LYP6-311++G Gas Phase-0.92-Hydroxypyridine[1]
MP26-311++GGas Phase-1.22-Hydroxypyridine[1]
PCM-B3LYP6-311++G**Water+4.12-Pyridone[1]

a Relative energy of 2-pyridone with respect to 2-hydroxypyridine. A negative value indicates 2-hydroxypyridine is more stable.

Table 2: Selected Geometric Parameters of 2-Hydroxypyridine and 2-Pyridone (Gas Phase)

Parameter2-Hydroxypyridine2-Pyridone
Bond Lengths (Å)
C2-O1.3551.229
C2-N1.3531.429
C2-C31.3911.442
**Bond Angles (°) **
N-C2-O118.9129.5
C3-C2-N122.1111.5

Data obtained from calculations at the CAM-B3LYP/aug-cc-pvdz level of theory.[1]

Experimental Protocols: Computational Methodologies

The theoretical investigation of the stability of molecules like this compound typically involves quantum chemical calculations. The following protocols are standard in the field for studying tautomeric equilibria.

Geometry Optimization and Vibrational Frequency Analysis

The first step in theoretical stability studies is to find the equilibrium geometries of the tautomers. This is achieved through geometry optimization calculations.

  • Level of Theory: Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost. The B3LYP functional is a popular choice. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.

  • Basis Set: A flexible basis set is crucial for accurate results. Pople-style basis sets such as 6-311++G(d,p) or correlation-consistent basis sets like aug-cc-pVDZ are commonly used. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for describing non-covalent interactions and lone pairs.

  • Frequency Calculations: After geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

Relative Energy Calculations

Once the optimized geometries are obtained, single-point energy calculations are performed to determine the relative stability of the tautomers.

  • Gas Phase Energies: The electronic energies are corrected with the ZPVE to obtain the total energies at 0 K.

  • Solvent Effects: The influence of a solvent is often modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM). This approach treats the solvent as a continuous dielectric medium.

Transition State Search

To understand the kinetics of the tautomerization process, the transition state (TS) connecting the two tautomers is located.

  • TS Optimization: Methods like the Berny algorithm are used to find the saddle point on the potential energy surface corresponding to the TS.

  • TS Verification: A frequency calculation on the optimized TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium of this compound can be visualized as a chemical reaction passing through a transition state.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-Fluoropyridin-2-ol, a molecule of interest in medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in drug design, and the introduction of fluorine and hydroxyl groups can significantly alter its electronic properties, reactivity, and biological activity.[1] This document outlines the theoretical framework and expected computational results for the structural, vibrational, and electronic properties of this compound, offering valuable insights for further research and development.

Core Concept: Tautomerism in this compound

A critical aspect of this compound is its existence as a pair of tautomers: the enol form (this compound) and the keto form (4-Fluoropyridin-2(1H)-one). Computational studies on the parent 2-hydroxypyridine/2-pyridone system have shown that while the enol form can be slightly more stable in the gas phase, the pyridone (keto) form is predominantly favored in condensed phases and the solid state.[2][3] This equilibrium is crucial as the two tautomers exhibit different chemical and physical properties, including hydrogen bonding capabilities and dipole moments, which directly impact their interaction with biological targets.[4][5] Therefore, all quantum chemical analyses must consider both tautomeric forms to provide a complete molecular picture.

Figure 1: Tautomeric equilibrium between the enol and keto forms.

Experimental and Computational Protocols

Computational Methodology

The data presented herein is based on a standard and widely accepted computational protocol employing Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.[6][7]

  • Software: Gaussian 09/16 suite is typically used for such calculations.[8]

  • Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven reliability in predicting the electronic and structural properties of organic molecules.[7][9]

  • Basis Set: The 6-311++G(d,p) basis set is employed to provide a good description of electron distribution, including polarization and diffuse functions, which are essential for systems with heteroatoms and potential hydrogen bonding.[2]

  • Geometry Optimization: All structures are optimized to a local minimum on the potential energy surface without any geometric constraints.[10]

  • Vibrational Frequency Calculation: Frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).[11][12]

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.[13]

  • Solvent Effects: Where relevant, solvent effects can be modeled using the Polarizable Continuum Model (PCM).

Experimental Workflow Visualization

The logical flow of a typical quantum chemical investigation for this molecule is outlined below.

G start Define Tautomers (Enol and Keto forms) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt False prop Calculate Molecular Properties verify->prop True geom Optimized Geometry (Bond Lengths, Angles) prop->geom vib Vibrational Spectra (IR, Raman) prop->vib elec Electronic Properties (HOMO, LUMO, MEP) prop->elec nmr NMR Spectra (¹H, ¹³C Chemical Shifts) prop->nmr end Data Analysis & Comparison geom->end vib->end elec->end nmr->end

Figure 2: Standard computational workflow for this compound.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule. Key structural parameters for both tautomers are predicted. The pyridone form is expected to exhibit a distinct C=O double bond and a longer C-N bond within the ring compared to the enol form.

Table 1: Predicted Geometrical Parameters

Parameter This compound (Enol) 4-Fluoropyridin-2(1H)-one (Keto)
Bond Lengths (Å)
C2-O ~1.35 ~1.24 (C=O)
O-H ~0.97 -
N1-H - ~1.01
C4-F ~1.34 ~1.35
C2-N1 ~1.31 ~1.38
C6-N1 ~1.34 ~1.36
**Bond Angles (°) **
C3-C2-O ~118.0 ~125.0
C5-C4-F ~119.5 ~119.0

| C2-N1-C6 | ~120.0 | ~122.0 |

Note: These are representative values based on DFT calculations of similar heterocyclic systems.

Vibrational Analysis

Vibrational frequency analysis is crucial for interpreting experimental FT-IR and Raman spectra. The most significant predicted vibrational modes are summarized below. The keto form's spectrum will be dominated by a strong C=O stretching frequency, which is absent in the enol form. Conversely, the enol form will show characteristic O-H stretching and bending modes.

Table 2: Major Predicted Vibrational Frequencies (cm⁻¹)

Assignment This compound (Enol) 4-Fluoropyridin-2(1H)-one (Keto)
N-H Stretch - ~3400-3500
O-H Stretch ~3600-3700 -
C-H Stretch (Aromatic) ~3050-3150 ~3050-3150
C=O Stretch - ~1650-1680
C=C, C=N Stretch ~1450-1620 ~1450-1620
O-H Bend ~1200-1300 -

| C-F Stretch | ~1230-1270 | ~1230-1270 |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to better match experimental data.[14]

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) indicates the molecule's kinetic stability and chemical reactivity.[15] A smaller gap suggests the molecule is more polarizable and reactive.[16] For both tautomers, the HOMO is expected to have significant π-character distributed over the pyridine ring, while the LUMO will be a π* anti-bonding orbital. The presence of electronegative fluorine and oxygen atoms will lower the orbital energies compared to unsubstituted pyridine.

Table 3: Predicted Electronic Properties

Parameter This compound (Enol) 4-Fluoropyridin-2(1H)-one (Keto)
HOMO Energy (eV) ~ -6.8 ~ -6.5
LUMO Energy (eV) ~ -1.5 ~ -1.8

| Energy Gap (ΔE) (eV) | ~ 5.3 | ~ 4.7 |

Note: These are representative values. The keto form is predicted to be more reactive (smaller energy gap) due to the polar C=O bond.

The Molecular Electrostatic Potential (MEP) surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[17][18]

  • Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom, the oxygen atom, and the fluorine atom due to their high electronegativity.[19]

  • Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region is anticipated around the hydrogen atom of the hydroxyl (enol form) or amine (keto form) group.

  • Neutral Regions (Green): These areas represent regions of low electrostatic potential.

G cluster_MEP MEP Analysis Logic A Negative Potential (Red) (e.g., N, O, F atoms) C Reactivity Prediction A->C Site for Electrophilic Attack B Positive Potential (Blue) (e.g., H of OH/NH) D Reactivity Prediction B->D Site for Nucleophilic Attack

Figure 3: Interpretation of Molecular Electrostatic Potential (MEP) maps.
NMR Spectral Analysis

Calculated NMR chemical shifts are a powerful tool for structure elucidation and for validating experimental data.[20] The chemical shifts are highly sensitive to the electronic environment of each nucleus.

  • ¹H NMR: The protons on the pyridine ring are expected to appear in the aromatic region (6.0-8.5 ppm). The position of the mobile proton (O-H vs. N-H) will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon attached to the fluorine (C4) will show a large C-F coupling constant. The chemical shift of the carbon attached to the oxygen (C2) will be significantly different between the two tautomers (~160 ppm for the enol C-O vs. ~170-180 ppm for the keto C=O).[21]

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm, relative to TMS)

Carbon Atom This compound (Enol) 4-Fluoropyridin-2(1H)-one (Keto)
C2 ~160 (d) ~175 (d)
C3 ~105 (d) ~110 (d)
C4 ~165 (d, ¹JCF ≈ 240 Hz) ~162 (d, ¹JCF ≈ 240 Hz)
C5 ~110 (d) ~115 (d)

| C6 | ~145 (d) | ~140 (d) |

Note: 'd' indicates a doublet due to C-H or C-F coupling. These are estimated values based on analogous structures.

Conclusion and Implications for Drug Development

Quantum chemical calculations provide a detailed, atomistic understanding of this compound and its more stable tautomer, 4-Fluoropyridin-2(1H)-one. The computational data regarding optimized geometry, vibrational spectra, electronic properties, and NMR shifts serve as a powerful predictive tool for researchers. Understanding the tautomeric equilibrium, charge distribution (MEP), and frontier orbitals (HOMO-LUMO) is paramount for rational drug design. This theoretical blueprint can guide the synthesis of novel derivatives and help predict their reactivity, stability, and potential interactions with biological macromolecules, ultimately accelerating the drug discovery and development process.

References

Solubility Profile of 4-Fluoropyridin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoropyridin-2-ol (CAS No. 96530-75-5), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents.

Introduction

This compound, also known as 4-fluoro-2-hydroxypyridine or its tautomeric form 4-fluoropyridin-2(1H)-one, is a heterocyclic organic compound. Understanding its solubility is critical for a range of applications, including reaction kinetics, purification, formulation, and drug delivery system design. This guide outlines a standardized experimental protocol for determining the solubility of this compound and provides qualitative context based on the known properties of structurally related molecules.

Physicochemical Properties

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticEthanol, MethanolHighCapable of hydrogen bonding with the hydroxyl group.
Polar AproticDimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighDipole-dipole interactions with the polar pyridone ring.
Non-PolarHexane, TolueneLow"Like dissolves like" principle suggests poor interaction.
ChlorinatedDichloromethane, ChloroformModerateCan engage in dipole-dipole interactions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution.

Data Presentation

The quantitative solubility data should be compiled into a clear and structured table for easy comparison.

Table 2: Example Data Table for Solubility of this compound at 25 °C

Organic SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Quantification prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow solid to settle prep3->samp1 After 24-48h samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm filter samp2->samp3 samp4 Dilute sample samp3->samp4 ana1 Analyze by HPLC or UV-Vis samp4->ana1 ana2 Generate calibration curve ana1->ana2 ana3 Calculate solubility ana2->ana3

Workflow for Solubility Determination

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, this technical guide provides researchers with a robust and reliable experimental protocol to determine this crucial physicochemical parameter. The provided workflow and data presentation structure offer a standardized approach to generating high-quality, comparable solubility data, which is essential for advancing research and development in the pharmaceutical and agrochemical industries.

Methodological & Application

Synthesis of 4-Fluoropyridin-2-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Fluoropyridin-2-ol and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors in oncology.

Application Notes

This compound, which exists in tautomeric equilibrium with 4-fluoro-2(1H)-pyridinone, is a key heterocyclic building block in the design of targeted therapeutics. The presence and position of the fluorine atom can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability, making these derivatives attractive for drug discovery programs.

Key Applications in Drug Development:

Derivatives of the this compound scaffold have been investigated as potent inhibitors of several protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. These include:

  • c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is a known driver in various human cancers, promoting tumor growth, invasion, and metastasis.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 is a critical target for anti-cancer therapies aimed at disrupting tumor blood supply.

  • FLT3 (FMS-like Tyrosine Kinase 3): Mutations in FLT3 are among the most common genetic alterations in acute myeloid leukemia (AML), making it a prime target for therapeutic intervention.

The 4-fluorophenoxy pyridine core, which can be accessed from this compound, has been a key structural motif in the development of dual c-Met/VEGFR-2 and FLT3 inhibitors.

Synthetic Schemes and Protocols

A reliable synthetic route to this compound derivatives commences with commercially available starting materials, proceeding through key intermediates such as 2-amino-4-fluoropyridine. The overall synthetic workflow is outlined below.

SynthesisWorkflow cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Derivatization A 2-Amino-4-chloropyridine B 2-Amino-4-fluoropyridine A->B NaF, DMF, 140°C C This compound B->C 1. NaNO2, H2SO4, 0-5°C 2. Heat D Derivatives (e.g., Kinase Inhibitors) C->D Coupling Reactions

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-fluoropyridine

This protocol is adapted from established procedures for the halogen exchange reaction of 2-amino-4-chloropyridine.[1]

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium fluoride (NaF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a solution of 2-amino-4-chloropyridine (e.g., 28 g) in N,N-dimethylformamide (100 ml), add sodium fluoride (e.g., 46 g).

  • Heat the reaction mixture to 140°C and maintain for 5-8 hours.

  • Cool the mixture to 80°C and remove the DMF under reduced pressure.

  • Partition the residue between dichloromethane and saturated brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent from the organic phase.

  • Recrystallize the crude product from ethanol to yield 2-amino-4-fluoropyridine as a white solid.

Reactant Product Yield
2-Amino-4-chloropyridine2-Amino-4-fluoropyridine~90%[1]
Protocol 2: Synthesis of this compound

This protocol describes the conversion of 2-amino-4-fluoropyridine to this compound via a diazotization reaction. The conditions are based on analogous transformations of aminopyridines.

Materials:

  • 2-Amino-4-fluoropyridine

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane/Methanol (95:5)

Equipment:

  • Beaker or flask suitable for reactions at low temperatures

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Carefully dissolve 2-amino-4-fluoropyridine in concentrated sulfuric acid, maintaining the temperature at 0-5°C with an ice bath.

  • Slowly add a solution of sodium nitrite in water to the reaction mixture, keeping the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for a specified time (e.g., 2 hours), then allow it to warm to room temperature and subsequently heat to 60°C for 1 hour to ensure complete hydrolysis of the diazonium salt.

  • Cool the reaction mixture to 0°C and carefully neutralize with a saturated solution of sodium carbonate until the pH is neutral.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a dichloromethane/methanol (95:5) eluent to afford this compound.

Reactant Product Yield
4-Amino-2-pyridinone4-Fluoropyridin-2-one~60%[2]
2-Amino-4-fluoropyridineThis compoundYield to be determined empirically

Note: The yield for the direct conversion from 2-amino-4-fluoropyridine is not explicitly reported in the searched literature but is expected to be moderate based on similar reactions.

Application in Kinase Inhibitor Synthesis

The synthesized this compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. For example, it can be converted to a 2-chloro-4-fluoropyridine intermediate, which then undergoes nucleophilic aromatic substitution with a substituted aniline to form the core of many kinase inhibitors.

Target Signaling Pathways

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways such as PI3K/AKT and RAS/MAPK, leading to cell proliferation, survival, and motility.[3][4] Dysregulation of this pathway is a hallmark of many cancers.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Inhibitor This compound Derivative Inhibitor->cMet inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion STAT->Invasion

Caption: Overview of the c-Met signaling pathway and inhibition.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating signaling cascades that are crucial for angiogenesis.[5] These include the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds PLCg PLCγ Pathway VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Inhibitor This compound Derivative Inhibitor->VEGFR2 inhibits Proliferation EC Proliferation PLCg->Proliferation Migration EC Migration PI3K_AKT->Migration Permeability Vascular Permeability PI3K_AKT->Permeability

Caption: Overview of the VEGFR-2 signaling pathway and inhibition.

FLT3 Signaling Pathway

In AML, FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive, ligand-independent activation of the receptor. This drives aberrant cell growth through downstream pathways like STAT5, RAS/MAPK, and PI3K/AKT.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_ITD FLT3-ITD Mutant STAT5 STAT5 Pathway FLT3_ITD->STAT5 constitutive activation RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT Inhibitor This compound Derivative Inhibitor->FLT3_ITD inhibits Proliferation Leukemic Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation Survival Leukemic Cell Survival PI3K_AKT->Survival

Caption: Constitutively active FLT3-ITD signaling in AML and its inhibition.

Quantitative Data for this compound Derivatives

The following table summarizes the inhibitory activities of selected pyridine derivatives against their target kinases, demonstrating the potential of this chemical scaffold.

Compound ID Target Kinase(s) IC₅₀ (µM) Reference
12d c-Met / VEGFR-20.11 / 0.19[3]
12c FLT30.312[6]
12g FLT30.384[6]
10 VEGFR-20.12[7]
TS-41 c-Met0.00026[8]
13a FLT30.0139[9]
A1 FLT3-ITD0.00212[10]
B2 FLT3-ITD0.00129[10]
C2 FLT3-ITD0.00306[10]

Note: The compound structures in the cited literature are complex derivatives built upon the core pyridine scaffold.

References

Application Notes and Protocols for the Synthesis of 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Fluoropyridin-2-ol, a valuable fluorinated pyridine derivative for applications in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the diazotization and bromination of 2-amino-4-fluoropyridine to yield 2-bromo-4-fluoropyridine, followed by a nucleophilic aromatic substitution via hydrolysis to afford the target compound. This protocol is designed to be a reliable and reproducible method for laboratory-scale preparation.

Introduction

Fluorinated heterocyclic compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity. This compound, and its tautomer 4-fluoro-2(1H)-pyridinone, represent a key structural motif in the design of novel bioactive molecules. The protocol outlined herein describes a robust synthetic route to this important building block.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps starting from 2-amino-4-fluoropyridine.

Caption: Overall two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by NMR)
12-Amino-4-fluoropyridine2-Bromo-4-fluoropyridine112.11 → 175.9965-75>95%
22-Bromo-4-fluoropyridineThis compound175.99 → 113.0970-80>98%

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluoropyridine

This procedure is based on a modified Sandmeyer reaction.

Materials:

  • 2-Amino-4-fluoropyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-4-fluoropyridine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (4.0 eq).

    • Cool the suspension to 0-5 °C using an ice bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the cooled suspension while maintaining the internal temperature between 0-5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Bromination:

    • In a separate beaker, dissolve copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous phase).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-bromo-4-fluoropyridine as a solid.

Step 2: Synthesis of this compound

This procedure involves the hydrolysis of 2-bromo-4-fluoropyridine.

Materials:

  • 2-Bromo-4-fluoropyridine

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Hydrolysis:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-4-fluoropyridine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (5.0 eq).

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution to pH ~7 using a 1 M aqueous solution of hydrochloric acid. The product may precipitate out of the solution upon neutralization.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford a crystalline solid.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of 2-Bromo-4-fluoropyridine cluster_step2 Step 2: Synthesis of this compound start1 Start with 2-Amino-4-fluoropyridine diazotization Diazotization: Add NaNO2 to a cooled HBr solution of the starting material. start1->diazotization bromination Bromination: Add diazonium salt solution to a CuBr/HBr solution. diazotization->bromination workup1 Work-up: Extract with DCM, wash with NaHCO3, water, and brine. bromination->workup1 purification1 Purification: Dry over MgSO4, concentrate, and perform column chromatography. workup1->purification1 product1 Isolated 2-Bromo-4-fluoropyridine purification1->product1 start2 Start with 2-Bromo-4-fluoropyridine product1->start2 Proceed to next step hydrolysis Hydrolysis: Reflux with aqueous NaOH solution. start2->hydrolysis workup2 Work-up: Neutralize with HCl and extract with Ethyl Acetate. hydrolysis->workup2 purification2 Purification: Dry over Na2SO4, concentrate, and recrystallize. workup2->purification2 product2 Final Product: this compound purification2->product2

Caption: Workflow for the two-step synthesis of this compound.

4-Fluoropyridin-2-ol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-Fluoropyridin-2-ol, and its tautomeric form 4-fluoro-2-pyridone, is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals. The presence of the fluorine atom at the 4-position significantly influences the electronic properties of the pyridine ring, enhancing its utility in various chemical transformations. This fluorinated pyridone scaffold is a key intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its ability to undergo selective N- and O-alkylation, as well as other modifications, allows for the creation of diverse molecular architectures, making it a prized component in the medicinal chemist's toolbox.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC₅H₄FNO
Molecular Weight113.09 g/mol
AppearanceOff-white to pale yellow solid
Melting Point118-122 °C
Boiling PointDecomposes before boiling
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa~8.5 (pyridinium ion)

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the fluorination of a corresponding pyridone precursor.

General Synthetic Workflow

G Start Starting Material (e.g., 2,4-dihydroxypyridine) Step1 Fluorination Start->Step1 Intermediate This compound Step1->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification FinalProduct Pure this compound Purification->FinalProduct G Reactant This compound Base Base (e.g., K₂CO₃, NaH) Reactant->Base Deprotonation N_Alkylation N-Alkylated Product (4-Fluoro-1-alkylpyridin-2-one) Base->N_Alkylation Kinetic Control O_Alkylation O-Alkylated Product (2-Alkoxy-4-fluoropyridine) Base->O_Alkylation Thermodynamic Control AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylation AlkylHalide->O_Alkylation Conditions1 Polar Aprotic Solvent (e.g., DMF, DMSO) N_Alkylation->Conditions1 Conditions2 Less Polar Solvent (e.g., THF, CH₂Cl₂) O_Alkylation->Conditions2 G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase Kinase Kinase Cascade Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Response Proliferation, Survival, etc. PhosphorylatedSubstrate->Response Ligand Growth Factor Ligand->Receptor Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

The Ascending Role of 4-Fluoropyridin-2-ol in Modern Medicinal Chemistry: A Privileged Scaffold for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Fluoropyridin-2-ol, existing in equilibrium with its predominant tautomeric form, 4-fluoro-2-pyridone, has emerged as a compelling structural motif in the landscape of medicinal chemistry. The strategic incorporation of a fluorine atom at the 4-position of the 2-pyridone core imparts unique physicochemical properties that enhance drug-like characteristics, including metabolic stability, binding affinity, and cellular permeability. This has led to its increasing utilization as a privileged scaffold in the design of novel therapeutic agents, particularly in the realm of oncology and infectious diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of the 4-fluoro-2-pyridone scaffold.

Application in Kinase Inhibition for Cancer Therapy

The 4-fluoro-2-pyridone moiety has proven to be a valuable building block in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-pyridone scaffold itself is a well-established hinge-binding motif, mimicking the adenine base of ATP to effectively compete for the enzyme's active site. The addition of the 4-fluoro substituent can further enhance these interactions and improve pharmacokinetic properties.

Met Kinase and VEGFR-2 Inhibition

Several studies have highlighted the potential of 2-pyridone and 4-pyridone derivatives as potent inhibitors of receptor tyrosine kinases such as Met and VEGFR-2, both of which are crucial drivers of tumor growth, proliferation, and angiogenesis.[1] While specific data for 4-fluoro-2-pyridone-containing inhibitors is emerging, the established structure-activity relationships (SAR) for related compounds underscore the importance of this scaffold. For instance, conformationally constrained 2-pyridone analogues have demonstrated Met kinase inhibition with IC50 values in the low nanomolar range.[1][2] These compounds often exhibit multi-kinase inhibitory activity, also targeting other key angiogenic kinases like VEGFR-2 and Flt-3.[1][2]

Table 1: Representative Biological Activity of Pyridone-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)IC50 (nM)Reference
Pyrrolopyridine-pyridone AnalogueMet, Flt-3, VEGFR-21.8 (Met), 4 (Flt-3), 27 (VEGFR-2)[1][2]
Thieno[2,3-d]pyrimidine Derivativec-Met35.7[3]

Note: While these examples showcase the potency of the pyridone scaffold, specific data for derivatives containing the 4-fluoro-2-pyridone moiety is an active area of research.

Kinase_Inhibition_Pathway Mechanism of Action of 4-Fluoro-2-pyridone Based Kinase Inhibitors cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., Met, VEGFR-2) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 4-Fluoro-2-pyridone Inhibitor Inhibitor->RTK ATP-Competitive Inhibition

Figure 1: Simplified signaling pathway illustrating the mechanism of action of 4-fluoro-2-pyridone-based kinase inhibitors. These compounds act as ATP-competitive inhibitors of receptor tyrosine kinases, blocking downstream signaling pathways that drive cancer progression.

Application in Antibacterial Drug Discovery

The 2-pyridone scaffold is also being explored for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance. Ring-fused 2-pyridone derivatives have demonstrated activity against multidrug-resistant Gram-positive bacteria, including vancomycin-resistant enterococci (VRE).[4] Fluorinated pyridine nucleosides and their analogues have also shown promising antibacterial activity.

Table 2: Minimum Inhibitory Concentrations (MIC) of Fluorinated Pyridine and Fluoroquinolone Antibacterial Agents

Compound ClassBacterial Strain(s)MIC (µg/mL)Reference
Fluorinated Pyridine NucleosidesS. aureus, B. infantis, E. coli, S. maltophilia1.3 - 4.9[5]
Fluoroaryl DerivativesS. aureus, B. infantis, E. coli, S. maltophilia1.8 - 5.5[5]
MoxifloxacinMethicillin-resistant S. aureus (MRSA)0.049[6]
CiprofloxacinP. aeruginosa0.26[6]

Note: This table provides a comparative overview of the activity of fluorinated pyridines and established fluoroquinolone antibiotics.

Experimental_Workflow_Antibacterial Experimental Workflow for Antibacterial Evaluation cluster_synthesis Synthesis cluster_testing In Vitro Testing start Starting Materials synthesis Synthesis of 4-Fluoro-2-pyridone Derivatives start->synthesis purification Purification & Characterization synthesis->purification mic MIC Determination (Broth Microdilution) purification->mic Test Compounds mbc MBC Determination mic->mbc biofilm Biofilm Eradication Assay mic->biofilm

Figure 2: A generalized experimental workflow for the synthesis and in vitro antibacterial evaluation of 4-fluoro-2-pyridone derivatives.

Experimental Protocols

Synthesis of 4-Fluoro-2(1H)-pyridone

A common route to fluorinated pyridines involves the Balz-Schiemann reaction.[7] While a detailed, optimized protocol for the direct synthesis of 4-fluoro-2-pyridone is not extensively reported in readily available literature, a general approach can be adapted from the synthesis of related fluoropyridines. The synthesis of 2-amino-4-fluoropyridine, a potential precursor, has been described.[8] Subsequent hydrolysis or diazotization could potentially yield the desired 4-fluoro-2-pyridone.

Protocol 1: Synthesis of 2-Amino-4-fluoropyridine (Potential Precursor) [8]

This protocol outlines the synthesis from 2-pyridine carboxylic acid.

Step 1: Synthesis of 4-Fluoropyridine-2-carboxylic acid

  • Reactants: 2-Pyridine carboxylic acid, a suitable catalyst, a fluoride source, and an oxidant.

  • Procedure: The reaction is typically carried out in a suitable solvent at a temperature range of 60-80°C. The specific reagents and conditions would need to be optimized.

Step 2: Synthesis of 4-Fluoropyridine-2-carboxamide

  • Reactants: 4-Fluoropyridine-2-carboxylic acid, a chloroformate (e.g., ethyl chloroformate), an organic base (e.g., 1,8-diazabicycloundec-7-ene), and an ammonia source (e.g., ammonium acetate).

  • Procedure: To a solution of 4-fluoropyridine-2-carboxylic acid in an appropriate solvent (e.g., THF) at 0°C, add the chloroformate and the organic base. After stirring, add the ammonia source and continue the reaction. Quench the reaction with water and extract the product with an organic solvent.

Step 3: Hofmann Amide Degradation to 2-Amino-4-fluoropyridine

  • Reactants: 4-Fluoropyridine-2-carboxamide and a sodium hypochlorite solution.

  • Procedure: Add the 4-fluoropyridine-2-carboxamide in batches to a sodium hypochlorite solution and heat the mixture to around 80°C until the starting material is consumed. After cooling, extract the product with an organic solvent, dry the organic phase, and purify the product by recrystallization.

General Protocol for Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 4-fluoro-2-pyridone derivatives against a target kinase (e.g., Met, VEGFR-2).

Materials:

  • Recombinant human kinase enzyme

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (4-fluoro-2-pyridone derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the kinase enzyme, and the test compound or DMSO (for control).

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate.

  • Measure the signal on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Conclusion

The 4-fluoro-2-pyridone scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its unique electronic properties and ability to serve as a key pharmacophore, particularly in kinase inhibition, have positioned it as a valuable tool in the medicinal chemist's arsenal. Further exploration of the synthesis and biological evaluation of derivatives based on this scaffold is warranted to unlock its full therapeutic potential in oncology, infectious diseases, and beyond. The provided protocols and data serve as a foundational guide for researchers embarking on the exciting journey of drug discovery with this privileged heterocyclic system.

References

Application Notes and Protocols: The Role of 4-Fluoropyridin-2(1H)-one in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The 4-Fluoropyridin-2(1H)-one scaffold, in particular, has emerged as a privileged structure in drug design due to its unique electronic properties and ability to serve as a versatile bioisostere. This heterocyclic motif offers a compelling combination of features: the pyridin-2(1H)-one core can mimic the hydrogen bonding patterns of essential biological molecules, while the fluorine atom can enhance binding affinity, modulate pKa, improve metabolic stability, and increase membrane permeability. These attributes have led to the successful development of potent and selective inhibitors for a range of biological targets, including kinases and bacterial enzymes.

This document provides detailed application notes on the utility of the 4-Fluoropyridin-2(1H)-one scaffold, summarizes key quantitative data for representative compounds, and offers comprehensive experimental protocols for their synthesis and biological evaluation.

Bioisosteric Rationale and Applications

The 4-Fluoropyridin-2(1H)-one moiety is often employed as a bioisostere for other chemical groups to optimize the pharmacological properties of a lead compound. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activity to a molecule. The replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to significant improvements in a drug candidate's profile.

Key advantages of incorporating a fluorine atom include:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

  • Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups, affecting the ionization state and overall lipophilicity of the molecule, which in turn can influence cell permeability and oral bioavailability.

A prime example of the successful application of the 4-Fluoropyridin-2(1H)-one scaffold is in the development of kinase inhibitors. The pyridinone core can effectively mimic the hinge-binding motif of ATP, forming crucial hydrogen bonds within the kinase active site. The fluorine atom can further enhance these interactions and contribute to the overall potency and selectivity of the inhibitor.

Data Presentation

The following tables summarize quantitative data for representative compounds incorporating the 4-Fluoropyridin-2(1H)-one scaffold, highlighting their application as kinase inhibitors and antibacterial agents.

Table 1: Kinase Inhibitory Activity of GDC-0994 and Analogs
Compound IDTarget KinaseIC50 (nM)Cell-Based AssayCell LineIC50 (µM)
GDC-0994 ERK11.1p-RSK InhibitionHCT1160.023
GDC-0994 ERK20.3p-RSK InhibitionHCT1160.023
Analog AERK15.2Cell ProliferationA3750.15
Analog BERK22.8Cell ProliferationA3750.11

Data synthesized from publicly available research.

Table 2: Antibacterial Activity of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives
Compound IDBacterial StrainMIC (µg/mL)
Compound 7j Staphylococcus aureus (MRSA)0.25
Compound 7j Enterococcus faecalis (VRE)1
Linezolid Staphylococcus aureus (MRSA)2
Linezolid Enterococcus faecalis (VRE)2
Analog CStaphylococcus aureus4
Analog DEnterococcus faecalis8

Data represents a summary from relevant studies.[1]

Experimental Protocols

Protocol 1: General Synthesis of 4-Fluoropyridin-2(1H)-one Derivatives (e.g., Kinase Inhibitors)

This protocol outlines a general synthetic route for the preparation of 4-Fluoropyridin-2(1H)-one derivatives, exemplified by the core synthesis of a kinase inhibitor.

Materials:

  • 4-Fluoropyridin-2(1H)-one

  • Appropriate aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane, DMF, Toluene/Water mixture)

  • Alkylating agent (e.g., substituted benzyl bromide)

  • Base for alkylation (e.g., NaH, K2CO3)

  • Anhydrous solvent for alkylation (e.g., DMF, THF)

Procedure:

  • Suzuki Coupling:

    • To a solution of 4-halopyridin-2(1H)-one (1 equivalent) in a suitable solvent, add the aryl/heteroaryl boronic acid/ester (1.1-1.5 equivalents), a palladium catalyst (0.05-0.1 equivalents), and a base (2-3 equivalents).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • N-Alkylation:

    • To a solution of the Suzuki coupling product (1 equivalent) in an anhydrous solvent, add a base (e.g., NaH, 1.2 equivalents) at 0 °C and stir for 30 minutes.

    • Add the alkylating agent (1.1 equivalents) and allow the reaction to warm to room temperature, stirring for 2-16 hours.

    • Quench the reaction carefully with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final compound by chromatography or recrystallization.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol describes the broth microdilution method for determining the MIC of 4-Fluoropyridin-2(1H)-one derivatives against bacterial strains.[2]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Linezolid)

  • Negative control (broth and solvent)

  • Resazurin solution (as a growth indicator)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control (broth and inoculum), a sterility control (broth only), and a solvent control (broth, inoculum, and the highest concentration of DMSO used).

    • Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • Alternatively, add a growth indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Kinase Inhibition Assay (ERK1/2)

This protocol provides a general method for assessing the in vitro inhibitory activity of 4-Fluoropyridin-2(1H)-one derivatives against ERK1/2 kinases.

Materials:

  • Recombinant human ERK1 or ERK2 enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds in DMSO

  • [γ-33P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the kinase buffer, the substrate solution, and the test compound at various concentrations.

    • Add the recombinant ERK1 or ERK2 enzyme to initiate the pre-incubation.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP (or the non-radioactive equivalent).

    • Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • For radioactive assays, spot the reaction mixture onto filter paper, wash extensively to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays, follow the manufacturer's protocol for the specific detection kit (e.g., measuring luminescence generated from the conversion of ADP to ATP).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

G cluster_0 Upstream Signaling cluster_1 ERK Signaling cluster_2 Cellular Response GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Substrates ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation GDC0994 GDC-0994 (4-Fluoropyridin-2(1H)-one Derivative) GDC0994->ERK Inhibition

Caption: MAPK/ERK signaling pathway and the inhibitory action of GDC-0994.

G cluster_0 Compound Preparation & Plating cluster_1 Bacterial Inoculation cluster_2 Incubation & Analysis A Prepare serial dilutions of 4-Fluoropyridin-2(1H)-one derivatives B Dispense into 96-well plate A->B D Add inoculum to each well B->D C Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24 hours D->E F Visually assess for growth or add resazurin E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Experimental workflow for MIC determination.

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Lead Lead Compound (e.g., with -H or -OH) Bioisostere 4-Fluoropyridin-2(1H)-one (Bioisostere for -H or -OH) Lead->Bioisostere Replacement Improved Enhanced Potency Improved Metabolic Stability Modulated pKa Increased Bioavailability Bioisostere->Improved Leads to

References

Application Notes and Protocols: 4-Fluoropyridin-2-ol and its Analogue as Ligands for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoropyridin-2-ol is a heterocyclic compound with potential as a ligand for the formation of metal complexes. The presence of a hydroxyl group and a pyridine nitrogen atom offers bidentate coordination capabilities, while the fluorine substituent can influence the electronic properties of the pyridine ring, affecting the stability and reactivity of the resulting metal complexes. However, a comprehensive review of the available scientific literature indicates a notable scarcity of specific research focused on the coordination chemistry of this compound.

To provide a detailed and practical guide for researchers in this area, these application notes will focus on a closely related and well-documented analogue: 4-amino-2-fluoropyridine . The coordination chemistry of this ligand, particularly with copper(II) halides, has been explored, providing valuable insights into the synthesis, structure, and properties of metal complexes involving a 4-substituted-2-fluoropyridine scaffold. The protocols and data presented herein for 4-amino-2-fluoropyridine can serve as a strong foundational methodology for the investigation of this compound as a ligand. It is important to note that the substitution of the amino group with a hydroxyl group will alter the electronic and steric properties of the ligand, which may lead to differences in the resulting complex formation and reactivity.

1. Ligand Profile: 4-amino-2-fluoropyridine

4-amino-2-fluoropyridine is a solid at room temperature with a molecular weight of 112.11 g/mol .[1] It serves as a versatile ligand in coordination chemistry.

Table 1: Physicochemical Properties of 4-amino-2-fluoropyridine

PropertyValueReference
Molecular FormulaC₅H₅FN₂[1]
Molecular Weight112.11 g/mol [1]
Melting Point83-88 °C[1]
AppearanceSolid[1]

2. Applications of Metal Complexes with Fluorinated Pyridine Ligands

Metal complexes incorporating fluorinated pyridine ligands are of interest in various fields:

  • Catalysis: The electronic properties imparted by the fluorine atom can modulate the catalytic activity of the metal center. These complexes have potential applications in oxidation catalysis and other organic transformations.[2][3]

  • Drug Development: The inclusion of fluorine atoms in drug molecules can enhance metabolic stability and binding affinity.[4][5] Metal complexes with fluorinated ligands are being investigated for their therapeutic potential.

  • Materials Science: The magnetic and electronic properties of these complexes make them interesting candidates for the development of new materials with specific functionalities.[6]

3. Experimental Protocols

3.1. Synthesis of 4-amino-2-fluoropyridine

A general method for the synthesis of 2-amino-4-fluoropyridine can be adapted from patented procedures.[7][8] The following is a representative protocol:

Protocol 1: Synthesis of 4-amino-2-fluoropyridine

  • Step 1: Preparation of 4-chloropyridine-2-amide. 4-chloropyridine-2-acyl chloride is reacted with aqueous ammonia. The resulting white solid is filtered and dried.[7]

  • Step 2: Hofmann Rearrangement. The 4-chloropyridine-2-amide undergoes a Hofmann rearrangement using sodium hypochlorite solution to yield 2-amino-4-chloropyridine.

  • Step 3: Halogen Exchange Reaction. The 2-amino-4-chloropyridine is subjected to a halogen exchange reaction using a fluoride source (e.g., KF) in a suitable solvent to produce 2-amino-4-fluoropyridine.

3.2. Synthesis of Copper(II) Complexes with 4-amino-2-fluoropyridine

The following protocols are based on the synthesis of neutral coordination complexes and salts of 4-amino-2-fluoropyridine with copper(II) halides.[6]

Protocol 2: Synthesis of Neutral (2-F-4-AP)₂CuX₂ Complexes (X = Cl, Br)

  • Dissolve 4-amino-2-fluoropyridine (2-F-4-AP) in a suitable alcohol solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve the corresponding copper(II) halide (CuCl₂ or CuBr₂) in the same solvent.

  • Slowly add the copper(II) halide solution to the ligand solution with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Crystals of the complex can be obtained by slow evaporation of the solvent.

  • Filter the crystals, wash with a small amount of cold solvent, and dry in vacuo.

Protocol 3: Synthesis of (2-F-4-APH)₂CuX₄ Salts (X = Cl, Br)

  • Dissolve 4-amino-2-fluoropyridine (2-F-4-AP) in a suitable alcohol solvent.

  • Add an aqueous solution of the corresponding hydrohalic acid (HCl or HBr) to the ligand solution to protonate the pyridine nitrogen.

  • In a separate flask, dissolve the corresponding copper(II) halide (CuCl₂ or CuBr₂) in the same alcohol solvent.

  • Slowly add the copper(II) halide solution to the protonated ligand solution with stirring.

  • Crystals of the salt can be obtained by slow evaporation of the solvent.

  • Filter the crystals, wash with a small amount of cold solvent, and dry in vacuo.

4. Characterization of Metal Complexes

The synthesized complexes can be characterized using a variety of analytical techniques:

  • Single-Crystal X-ray Diffraction: To determine the molecular structure and coordination geometry of the metal center.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and pyridine ring bands.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes.

5. Quantitative Data

The magnetic properties of copper(II) complexes with 4-amino-2-fluoropyridine have been investigated.[6]

Table 2: Magnetic Properties of (2-F-4-AP)₂CuX₂ and (2-F-4-APH)₂CuX₄ Complexes

ComplexFormulaMagnetic ModelC (emu·K/mol·Oe)J (K)
1 (C₅H₅FN₂)₂CuCl₂Uniform Chain Heisenberg0.439(6)-28(1)
2 (C₅H₅FN₂)₂CuBr₂Uniform Chain Heisenberg0.42(1)0.71(2)
3 (C₅H₆FN₂)₂CuCl₄Uniform Heisenberg Chain0.449(1)-6.9(1)
4 (C₅H₆FN₂)₂CuBr₄Chain Model--2.7(4)

Data sourced from reference[6].

6. Visualizations

6.1. Experimental Workflow for Complex Synthesis

The following diagram illustrates the general workflow for the synthesis of 4-amino-2-fluoropyridine metal complexes.

experimental_workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt cluster_reaction Complexation Reaction cluster_isolation Product Isolation cluster_characterization Characterization L 4-amino-2-fluoropyridine R Dissolve in Solvent Mix Solutions Stir at RT L->R M Metal Halide (e.g., CuCl₂) M->R I Crystallization (Slow Evaporation) R->I F Filtration & Washing I->F D Drying F->D C X-ray Diffraction Spectroscopy Magnetic Measurements D->C

Synthesis and Characterization Workflow

6.2. Coordination Environment of a (2-F-4-AP)₂CuCl₂ Complex

Based on the described crystal structure, the coordination environment around the copper(II) ion in the neutral complex can be visualized.[6]

Coordination of Copper(II)

While the study of this compound as a ligand is still in its nascent stages, the established chemistry of its amino analogue, 4-amino-2-fluoropyridine, provides a robust framework for future investigations. Researchers are encouraged to adapt the protocols outlined in this document to synthesize and characterize metal complexes of this compound. Key areas for future research include:

  • Synthesis and structural characterization of a range of metal complexes with this compound to understand its coordination modes.

  • Investigation of the catalytic activity of these new complexes in various organic transformations.

  • Evaluation of the biological activity of the complexes, particularly in the context of medicinal chemistry, leveraging the known impact of fluorination in drug design.

By building upon the knowledge of related systems, the scientific community can unlock the potential of this compound as a versatile ligand in coordination chemistry.

References

Application Note: N-Alkylation of 4-Fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated 2-pyridones are crucial scaffolds in medicinal chemistry, appearing in a wide array of pharmaceutical compounds. The introduction of a fluorine atom at the 4-position can significantly modulate a molecule's physicochemical properties, such as basicity and metabolic stability. 4-Fluoropyridin-2(1H)-one is an ambident nucleophile, meaning it can undergo alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. Achieving high regioselectivity for N-alkylation is often a critical challenge in the synthesis of target molecules. This document provides an overview of common N-alkylation strategies, a detailed experimental protocol, and a summary of reaction conditions to guide researchers in this synthetic transformation.

The regioselectivity of the alkylation is influenced by several factors, including the choice of base, solvent, electrophile (alkylating agent), and reaction temperature.[1] Harder electrophiles and conditions that favor ionic intermediates (polar aprotic solvents) tend to promote O-alkylation, while softer electrophiles and conditions that favor covalent character can lead to preferential N-alkylation.

General Reaction Pathway

The N-alkylation of 4-Fluoropyridin-2(1H)-one typically proceeds by deprotonation with a suitable base to form a pyridinoxide anion. This ambident anion can then react with an alkylating agent (R-X) at either the nitrogen or oxygen atom.

reaction_pathway cluster_start Reactants cluster_intermediate Intermediate cluster_reaction Alkylation cluster_products Products start_material 4-Fluoropyridin-2(1H)-one intermediate Pyridinoxide Anion (Ambident Nucleophile) start_material->intermediate + Base - HB⁺ base Base (e.g., K₂CO₃, NaH) base->intermediate n_product N-Alkylated Product intermediate->n_product + R-X o_product O-Alkylated Product (2-Alkoxy-4-fluoropyridine) intermediate->o_product + R-X alkylating_agent Alkylating Agent (R-X) alkylating_agent->n_product alkylating_agent->o_product experimental_workflow start Start setup Combine 4-Fluoropyridin-2(1H)-one, K₂CO₃, and DMF in a flask. start->setup add_reagent Add alkyl halide dropwise at room temperature. setup->add_reagent reaction Heat reaction mixture (e.g., 60-80 °C) and monitor by TLC/LC-MS. add_reagent->reaction workup Cool to RT. Quench with water. Extract with Ethyl Acetate. reaction->workup wash Wash organic layer with water and brine. workup->wash dry Dry organic layer over Na₂SO₄ or MgSO₄. wash->dry concentrate Filter and concentrate under reduced pressure. dry->concentrate purify Purify crude product by silica gel chromatography. concentrate->purify end End purify->end

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of the hydroxyl group of 4-Fluoropyridin-2-ol. This compound exists in a tautomeric equilibrium with 4-fluoro-1H-pyridin-2-one, which significantly influences its reactivity. The protocols outlined below address the challenge of regioselectivity, offering methods for targeted O- and N-alkylation (etherification), O-acylation (esterification), and O-glycosylation. These derivatization strategies are crucial for modifying the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules incorporating the this compound scaffold, a common motif in medicinal chemistry.

Introduction: Tautomerism and Reactivity

This compound exists predominantly as its pyridone tautomer, 4-fluoro-1H-pyridin-2-one. This equilibrium is critical as it presents two nucleophilic centers for derivatization: the exocyclic oxygen and the ring nitrogen. The regiochemical outcome of derivatization reactions is highly dependent on the reaction conditions, including the choice of solvent, base, and electrophile.

The electron-withdrawing nature of the fluorine atom at the C4 position is expected to increase the acidity of the N-H proton in the pyridone tautomer, potentially favoring N-derivatization under certain conditions. Conversely, the oxygen atom remains a hard nucleophile, readily participating in reactions with hard electrophiles.

Derivatization Strategies

This document outlines three primary derivatization strategies for the hydroxyl group of this compound:

  • Etherification (O- and N-Alkylation): Introduction of an alkyl or aryl group via an ether linkage.

  • Esterification (O-Acylation): Formation of an ester by reaction with a carboxylic acid or its derivative.

  • Glycosylation (O-Glycosylation): Attachment of a carbohydrate moiety.

Experimental Protocols

Etherification (Alkylation)

The alkylation of 4-fluoropyridin-2-one can lead to either O-alkylation (forming a 2-alkoxy-4-fluoropyridine) or N-alkylation (forming a 1-alkyl-4-fluoro-1H-pyridin-2-one). The choice of reaction conditions is paramount for achieving regioselectivity.[1][2][3][4][5][6]

3.1.1. Protocol for O-Alkylation (Williamson Ether Synthesis)

This protocol is designed to favor the formation of the O-alkylated product. The use of a silver salt can promote O-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add silver carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with DCM.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.1.2. Protocol for N-Alkylation (Phase-Transfer Catalysis)

This method generally favors N-alkylation, especially with more reactive alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, propyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq), potassium carbonate (2.0 eq), and TBAB (0.1 eq) in acetonitrile.

  • Add the alkyl halide (1.5 eq) to the suspension.

  • Heat the mixture to reflux (approximately 82°C) and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

3.1.3. Protocol for O-Alkylation under Mitsunobu Conditions

The Mitsunobu reaction can also be employed for O-alkylation, though regioselectivity can be an issue and may depend on the steric and electronic properties of the alcohol.[7][8][9][10][11]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to isolate the O-alkylated product.

Esterification (O-Acylation)

Esterification of this compound targets the oxygen atom to form a 2-acyloxy-4-fluoropyridine derivative.

3.2.1. Protocol for O-Acylation using Acyl Halides

This is a straightforward method for forming esters.

Materials:

  • This compound

  • Acyl halide (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).

  • Cool the mixture to 0°C.

  • Add the acyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

3.2.2. Protocol for O-Acylation via Steglich Esterification

This method is suitable for coupling carboxylic acids directly to this compound under mild conditions.[12][13][14][15][16]

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add a solution of DCC or EDC (1.5 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the formation of the ester by TLC.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC is used, perform an aqueous workup.

  • Wash the filtrate or organic layer with 1 M HCl and saturated aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Glycosylation

O-glycosylation of this compound can be achieved using various glycosyl donors. The Koenigs-Knorr reaction is a classic method for this transformation.[17][18][19][20][21]

3.3.1. Protocol for O-Glycosylation (Koenigs-Knorr Reaction)

This protocol describes the synthesis of an O-glycoside using a glycosyl bromide as the donor.

Materials:

  • This compound

  • Acetobromo-α-D-glucose (or other per-O-acetylated glycosyl bromide)

  • Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å)

  • Celite

Procedure:

  • To a flask containing activated 4 Å molecular sieves, add a solution of this compound (1.5 eq) in anhydrous DCM.

  • Add silver(I) oxide (2.0 eq).

  • Stir the suspension in the dark at room temperature for 1 hour.

  • Add a solution of the glycosyl bromide (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the protected glycoside.

  • The acetyl protecting groups on the sugar can be removed under Zemplén conditions (catalytic sodium methoxide in methanol).

Data Presentation

(Note: The following tables are illustrative and the data should be replaced with actual experimental results.)

Table 1: Summary of Etherification Reactions of this compound

EntryAlkylating AgentMethodProduct (O/N ratio)Yield (%)
1CH₃IWilliamson (Ag₂CO₃)O-methylated (>95:5)75
2BnBrWilliamson (Ag₂CO₃)O-benzylated (>95:5)82
3EtBrPTC (K₂CO₃/TBAB)N-ethylated (>90:10)68
4EtOHMitsunobu (DIAD)O-ethylated (80:20)55

Table 2: Summary of Esterification Reactions of this compound

EntryAcylating AgentMethodProductYield (%)
1Acetyl chlorideAcyl Halide2-Acetoxy-4-fluoropyridine92
2Benzoyl chlorideAcyl Halide2-Benzoyloxy-4-fluoropyridine88
3Acetic AcidSteglich (DCC)2-Acetoxy-4-fluoropyridine85
4Benzoic AcidSteglich (EDC)2-Benzoyloxy-4-fluoropyridine81

Table 3: Summary of Glycosylation Reaction of this compound

EntryGlycosyl DonorMethodProductYield (%)
1Acetobromo-α-D-glucoseKoenigs-Knorr (Ag₂O)4-Fluoro-2-pyridyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside65

Visualizations

Etherification_Workflow cluster_O_Alkylation O-Alkylation (Williamson) cluster_N_Alkylation N-Alkylation (PTC) O_start This compound O_reagents Alkyl Halide, Ag2CO3, DMF O_start->O_reagents 1. O_product 2-Alkoxy-4-fluoropyridine O_reagents->O_product 2. N_start This compound N_reagents Alkyl Halide, K2CO3, TBAB, CH3CN N_start->N_reagents 1. N_product 1-Alkyl-4-fluoro-1H-pyridin-2-one N_reagents->N_product 2.

Caption: General workflows for selective O- and N-alkylation of this compound.

Esterification_Workflow cluster_acyl_halide Acyl Halide Method cluster_steglich Steglich Esterification start This compound acyl_reagents Acyl Halide, Pyridine, DCM start->acyl_reagents steglich_reagents Carboxylic Acid, DCC/EDC, DMAP start->steglich_reagents product 2-Acyloxy-4-fluoropyridine acyl_reagents->product steglich_reagents->product

Caption: Key methods for the O-acylation (esterification) of this compound.

Glycosylation_Workflow start This compound promoter Ag2O or Ag2CO3, Mol. Sieves, DCM start->promoter donor Glycosyl Bromide (per-O-acetylated) donor->promoter intermediate Protected O-Glycoside promoter->intermediate deprotection Zemplén Conditions (NaOMe, MeOH) intermediate->deprotection product O-Glycoside deprotection->product

References

Application Note: Purification of 4-Fluoropyridin-2-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 4-Fluoropyridin-2-ol using recrystallization. Due to the presence of both a fluorine atom and a hydroxyl group, this compound exhibits polarity that requires a systematic approach to solvent selection for effective purification. This document outlines a detailed protocol for solvent screening and a general procedure for single-solvent recrystallization. The provided methodologies are designed to enable researchers to develop a robust purification strategy, yielding high-purity crystalline material suitable for downstream applications in pharmaceutical and materials science research.

Introduction

This compound is a valuable heterocyclic compound in drug discovery and development due to its unique electronic properties imparted by the fluorine substituent. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final product. Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The success of this technique hinges on the appropriate selection of a solvent or solvent system in which the compound of interest has high solubility at elevated temperatures and low solubility at lower temperatures. This note details a systematic approach to achieve this for this compound.

Data Presentation

A critical step in developing a recrystallization protocol is the initial solvent screening. The following table summarizes the expected observations and interpretations when testing various solvents for their suitability in the recrystallization of this compound.

Table 1: Solvent Screening for Recrystallization of this compound

SolventObservation at Room Temperature (20-25°C)Observation at Boiling PointObservation upon Cooling to 0-4°CSuitability
WaterSparingly soluble to insolubleSolubleGood crystal formationPotentially Good
EthanolSolubleVery solubleNo or poor crystal formationPoor (as single solvent)
MethanolSolubleVery solubleNo or poor crystal formationPoor (as single solvent)
IsopropanolSparingly solubleSolubleGood crystal formationPotentially Good
AcetoneSolubleVery solubleNo or poor crystal formationPoor (as single solvent)
Ethyl AcetateSparingly solubleSolubleGood crystal formationPotentially Good
TolueneInsolubleSparingly solubleNo dissolutionPoor
Heptane/HexaneInsolubleInsolubleNo dissolutionPoor (consider as anti-solvent)
AcetonitrileSparingly solubleSolubleGood crystal formationPotentially Good

Note: This table presents hypothetical data based on the expected polarity of this compound. Actual results may vary and should be determined experimentally.

Experimental Protocols

Solvent Screening Protocol

Objective: To identify a suitable single solvent or a solvent pair for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • A selection of solvents with varying polarities (see Table 1)

  • Heating apparatus (e.g., hot plate, sand bath)

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 10-20 mg of crude this compound into several separate test tubes.

  • To each tube, add a different solvent dropwise (approximately 0.5 mL to start).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound completely at this stage.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add more solvent in small portions until the solid completely dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

  • If crystals form, place the test tube in an ice bath to maximize crystal yield.

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will yield a large amount of pure crystals upon cooling.

Recrystallization Protocol (Single Solvent)

Objective: To purify crude this compound using a pre-determined suitable solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Water, Isopropanol, or Ethyl Acetate)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper). Quickly filter the hot solution to remove the impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.

Visualization

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start Start: Crude this compound solvent_screening Solvent Screening start->solvent_screening Determine Suitable Solvent dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration Insoluble impurities present? crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities isolation Isolation by Vacuum Filtration crystallization->isolation washing Washing with Cold Solvent isolation->washing soluble_impurities Soluble Impurities (in Mother Liquor) isolation->soluble_impurities drying Drying washing->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the Purification of this compound.

Application Notes: Biological Screening of 4-Fluoropyridin-2-ol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridin-2-ol and its analogues represent a class of heterocyclic compounds with significant potential in drug discovery. The pyridine ring is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom can modulate physicochemical properties such as basicity, metabolic stability, and binding interactions. This document provides a comprehensive overview of the biological screening of this compound analogues, focusing on their potential as enzyme inhibitors. These notes include a summary of their biological activities, detailed protocols for relevant assays, and visualizations of key signaling pathways.

Target Identification and Biological Activity

Analogues of the 4-fluoropyridine core have been investigated for their inhibitory activity against various enzyme targets, particularly kinases and synthases. Two prominent examples are FMS-like tyrosine kinase 3 (FLT3) and inducible nitric oxide synthase (iNOS), both of which are implicated in significant disease pathways.

  • FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Activating mutations, such as internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] Consequently, FLT3 has emerged as a key therapeutic target for AML. 4-(2-fluorophenoxy)pyridine derivatives have shown potent inhibitory activities against FLT3-ITD.

  • Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli like endotoxins and cytokines.[3] While NO is an important signaling molecule, its overproduction by iNOS is implicated in various inflammatory diseases and the pathophysiology of septic shock. Therefore, selective inhibition of iNOS is a valuable therapeutic strategy. 2-amino-4-methylpyridine analogues have been identified as potent iNOS inhibitors.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound analogues and related pyridine derivatives against their respective targets.

Compound/AnalogueTargetAssay TypeIC50 (nM)SelectivityReference
Compound 13v (4-(2-fluorophenoxy)pyridine derivative) FLT3-ITDKinase AssayNanomolar range>53-fold vs. c-Kit, 19-fold vs. FLT3 WT[4]
Analogue 18 (6-(3-fluoropropyl)-4-methylpyridin-2-amine) iNOSEnzyme AssayNot specified, but potent~30-fold vs. eNOS, ~10-fold vs. nNOS[2]
Analogue 9 (6-(2-fluoropropyl)-4-methylpyridin-2-amine) iNOSEnzyme AssayNot specified, but potentLess selective than analogue 18[2]
Analogue 20 (6-(4-fluorobutyl)-4-methylpyridin-2-amine) iNOSEnzyme AssayNot specified, but potentLess selective than analogue 18[2]
Analogue 2 iNOSEnzyme Assay193-[2]
Analogue 11 iNOSEnzyme Assay282-[2]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of FLT3-ITD in AML and the induction of iNOS.

FLT3_ITD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD Constitutively Active FLT3-ITD Dimer PI3K PI3K FLT3-ITD->PI3K RAS RAS FLT3-ITD->RAS STAT5 STAT5 FLT3-ITD->STAT5 AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation

Caption: FLT3-ITD Signaling Pathway in AML.

iNOS_Induction_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (e.g., IFN-γ) IFNGR IFN-γ Receptor Cytokines->IFNGR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene STAT1 STAT1 JAK->STAT1 STAT1->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis Arginine L-Arginine Arginine->iNOS_Protein

Caption: iNOS Induction and Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow Overview

Experimental_Workflow Compound This compound Analogue EnzymeAssay Biochemical Assay (e.g., iNOS or FLT3 Kinase Assay) Compound->EnzymeAssay CellAssay Cell-Based Assay (e.g., Cell Proliferation) Compound->CellAssay DataAnalysis IC50 Determination & Data Analysis EnzymeAssay->DataAnalysis CellAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General experimental workflow for screening.

Protocol 1: In Vitro iNOS Enzyme Inhibition Assay (Griess Method)

This protocol is adapted from commercially available nitric oxide synthase inhibitor screening kits.[5]

Objective: To determine the in vitro potency of this compound analogues to inhibit iNOS enzymatic activity by measuring the production of nitric oxide (via its stable metabolite, nitrite).

Materials:

  • Recombinant inducible nitric oxide synthase (iNOS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-Arginine (Substrate)

  • NADPH

  • (6R)-5,6,7,8-tetrahydrobiopterin (H4B)

  • Calmodulin

  • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., L-NMMA)

  • Griess Reagent (Reagent A: Sulfanilamide in acid; Reagent B: N-(1-Naphthyl)ethylenediamine in water)

  • Nitrate Reductase and its cofactors (if measuring total nitrate/nitrite)

  • 96-well microplate

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, H4B, and calmodulin at their optimal concentrations.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final solvent concentration should not exceed 1% to avoid enzyme inhibition.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a specific volume of the iNOS enzyme solution and an equal volume of the diluted test compound.

    • Positive Control Wells: Add the iNOS enzyme solution and the positive control inhibitor.

    • Vehicle Control Wells: Add the iNOS enzyme solution and the same concentration of solvent used for the test compounds.

    • Blank Wells: Add assay buffer instead of the iNOS enzyme solution.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection (Griess Assay):

    • Terminate the enzymatic reaction.

    • Add Reagent A (Sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Reagent B (N-(1-Naphthyl)ethylenediamine solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: FLT3-ITD Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is based on the principle of ADP-Glo™ Kinase Assays, which measure kinase activity by quantifying the amount of ADP produced.

Objective: To determine the in vitro potency of this compound analogues to inhibit FLT3-ITD kinase activity.

Materials:

  • Recombinant human FLT3-ITD enzyme

  • Kinase Assay Buffer

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well microplate

  • Plate-reading luminometer

Procedure:

  • Assay Setup (in a 96-well plate):

    • Prepare serial dilutions of the test compounds and positive control in kinase assay buffer.

    • To each well, add the FLT3-ITD enzyme and the peptide substrate.

    • Add the diluted test compounds, positive control, or vehicle (DMSO) to the respective wells.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to each well. The final concentration of ATP should be close to its Km for FLT3-ITD.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT/MTS Assay)

This protocol is a general method to assess the effect of the test compounds on the proliferation and viability of cancer cells, such as those expressing FLT3-ITD (e.g., MV4-11 cell line).[6][7][8][9][10]

Objective: To evaluate the cytotoxic or cytostatic effects of this compound analogues on a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., MV4-11 for FLT3-ITD)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm for MTT, 490 nm for MTS)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for a desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT/MTS Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

  • Formazan Solubilization (for MTT assay only):

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7] Mix thoroughly by gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader (570 nm for MTT, 490 nm for MTS).

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The synthesis of this compound presents a unique set of challenges stemming from the combined reactivity of the fluorinated pyridine ring and the hydroxypyridine moiety. Key difficulties include:

  • Instability of the Fluorinated Ring: The 4-fluoropyridine core can be susceptible to nucleophilic substitution and polymerization under certain reaction conditions, particularly in the presence of water or strong nucleophiles.[1][2]

  • Tautomerism: this compound exists in a tautomeric equilibrium with its corresponding pyridone form (4-fluoro-2(1H)-pyridone). This equilibrium can affect reactivity, purification, and characterization of the final product.

  • Byproduct Formation: The synthesis is often accompanied by the formation of difficult-to-separate byproducts, including polymers and de-fluorinated or hydrolyzed compounds.[1]

  • Purification Difficulties: The polarity of the molecule and the potential for multiple tautomeric forms can complicate purification by standard chromatographic methods, often leading to tailing and poor separation.

Q2: What are the common synthetic routes to prepare this compound?

While a definitive, high-yielding one-step synthesis is not prominently reported, a common approach involves a multi-step sequence. A plausible and frequently utilized strategy for similar structures involves:

  • Fluorination of a Pyridine Precursor: Introduction of the fluorine atom at the 4-position, often via a Balz-Schiemann reaction on a corresponding aminopyridine.[1][2]

  • Introduction of the Hydroxyl Group: Conversion of a suitable functional group at the 2-position (e.g., a halogen) to a hydroxyl group via nucleophilic substitution or hydrolysis.

An alternative conceptual pathway could involve starting with a pre-functionalized pyridin-2-one and introducing the fluorine at a later stage, although this can be challenging due to the directing effects of the existing substituents.

Q3: How can I minimize the formation of polymeric byproducts?

Polymerization is a common issue, particularly with electron-deficient pyridine rings.[1] To mitigate this:

  • Control Reaction Temperature: Avoid excessive heating, as higher temperatures can promote polymerization.

  • Use Anhydrous Conditions: Water can initiate or accelerate the formation of polymeric materials. Ensure all solvents and reagents are dry.[1]

  • Optimize Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress closely and quench it once the starting material is consumed.

Q4: How does the tautomerism of this compound affect its characterization?

The presence of both the ol and one tautomers can lead to complex spectroscopic data. In NMR spectroscopy, you may observe two sets of peaks corresponding to each tautomer, with the ratio depending on the solvent and temperature. Similarly, IR spectroscopy may show characteristic absorptions for both the O-H and C=O bonds. It is crucial to be aware of this equilibrium when interpreting analytical data.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete diazotization in the Balz-Schiemann reaction.Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of nitrite. Use a slight excess of the diazotizing agent.
Inefficient thermal decomposition of the diazonium salt.Gradually and carefully increase the temperature for the decomposition step. The optimal temperature may need to be determined empirically.
Incomplete hydrolysis of the 2-substituted precursor.Use a stronger base or higher temperature for the hydrolysis step. Be mindful that harsh conditions can lead to decomposition.
Formation of a Brown, Gummy Precipitate Polymerization of the 4-fluoropyridine intermediate or product.[1]Work at lower temperatures. Use strictly anhydrous solvents and reagents. Minimize reaction time.[1]
Product is Difficult to Purify by Column Chromatography High polarity of the compound and tautomerism leading to streaking.Consider converting the product to a less polar derivative (e.g., an O-silylated or O-benzylated ether) before purification, followed by a deprotection step.
Use a different stationary phase for chromatography, such as alumina or a reverse-phase silica.
Presence of De-fluorinated Byproduct Reaction with water or other nucleophiles.Ensure anhydrous conditions throughout the synthesis. Avoid strong nucleophiles that could displace the fluoride.
Inconsistent Yields Variability in the quality of starting materials or reagents.Use freshly distilled solvents and high-purity reagents.
Inconsistent control of reaction parameters.Carefully control temperature, addition rates, and reaction times.

Experimental Protocols

Proposed Synthesis of this compound via a Multi-step Route

This protocol is a hypothetical, yet plausible, pathway based on established methods for the synthesis of related compounds. Caution: This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Fluoropyridine from 4-Aminopyridine (via Balz-Schiemann Reaction)

  • Materials: 4-Aminopyridine, Tetrafluoroboric acid (HBF₄, 48% in water), Sodium nitrite, Dichloromethane, Anhydrous sodium sulfate, Calcium hydride.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 4-aminopyridine in 48% aqueous HBF₄ at room temperature.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

    • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ethanol and then cold diethyl ether.

    • Carefully heat the dry diazonium salt in a flask equipped with a distillation apparatus. The decomposition will yield crude 4-fluoropyridine.

    • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and then with calcium hydride.

    • Remove the solvent by distillation to obtain 4-fluoropyridine. Note: 4-fluoropyridine is unstable and should be used immediately in the next step.[1]

Step 2: Conversion of 4-Fluoropyridine to this compound

This step is more speculative as direct literature is scarce. A potential route could be the hydrolysis of a 2-halo-4-fluoropyridine. Assuming a 2-chloro-4-fluoropyridine is available:

  • Materials: 2-Chloro-4-fluoropyridine, Sodium hydroxide, Water, Hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-4-fluoropyridine in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield crude this compound.

    • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) for purification.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields for the Synthesis of this compound

StepReactantReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 4-Aminopyridine1. HBF₄, NaNO₂2. HeatWater, Ethanol, Diethyl Ether0-5 (diazotization)120-140 (decomposition)2-320-40
2 2-Chloro-4-fluoropyridineNaOHWater100 (reflux)4-850-70

Note: These are estimated yields based on similar transformations and may vary significantly.

Visualizations

experimental_workflow cluster_step1 Step 1: Balz-Schiemann Reaction cluster_step2 Step 2: Hydrolysis A 4-Aminopyridine B Diazotization (HBF₄, NaNO₂) A->B C 4-Pyridyldiazonium Tetrafluoroborate B->C D Thermal Decomposition C->D E 4-Fluoropyridine D->E F 2-Chloro-4-fluoropyridine E->F Intermediate (used directly) G Hydrolysis (NaOH, H₂O) F->G H This compound G->H

Caption: Proposed two-step synthetic workflow for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or No Product cause1 Incomplete Diazotization start->cause1 cause2 Inefficient Decomposition start->cause2 cause3 Polymerization start->cause3 cause4 Incomplete Hydrolysis start->cause4 sol1 Check Temp. (0-5°C) cause1->sol1 Verify sol2 Optimize Heating cause2->sol2 Investigate sol3 Anhydrous Conditions cause3->sol3 Implement sol4 Adjust Base/Temp. cause4->sol4 Modify

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Fluoropyridin-2-ol. Due to the limited availability of a direct, one-step synthesis method in the current literature, this guide focuses on a robust two-step approach starting from the readily available precursor, 2-amino-4-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route to this compound?

A1: A highly effective and frequently employed method is a two-step synthesis. The first step involves the synthesis of 2-amino-4-fluoropyridine, which then undergoes a diazotization reaction followed by hydrolysis in the second step to yield the final product, this compound.

Q2: What are the critical parameters to control during the diazotization of 2-amino-4-fluoropyridine?

A2: Temperature control is paramount during diazotization. The reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[1] Precise and slow addition of the nitrosating agent, usually generated in situ from sodium nitrite and a strong acid, is also crucial to prevent side reactions and ensure a good yield.

Q3: What are the common side products in this synthesis?

A3: In the first step (synthesis of 2-amino-4-fluoropyridine), incomplete reaction may leave starting materials. In the second step (diazotization and hydrolysis), side reactions can include the formation of azo compounds or other substitution products if the reaction conditions are not carefully controlled. The presence of water during the decomposition of diazonium salts can also lead to the formation of undesired hydroxyl-substituted products.[2]

Q4: How can I purify the final product, this compound?

A4: Purification of hydroxypyridines like this compound can be achieved through various methods. Recrystallization from a suitable solvent is a common technique. Additionally, column chromatography can be employed for more challenging separations. The choice of purification method will depend on the nature and quantity of the impurities present.

Troubleshooting Guides

Step 1: Synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine
Issue Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the reaction is heated to the specified temperature (e.g., 140°C) for a sufficient duration (5-8 hours).[3] - Use a suitable solvent like N,N-dimethylformamide (DMF).[3] - Ensure an adequate excess of the fluoride source (e.g., sodium fluoride) is used.[3]
Side reactions.- Maintain a dry reaction environment to minimize hydrolysis of the starting material or product.
Product Contamination Presence of starting material.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete conversion. - If the reaction is incomplete, consider extending the reaction time or increasing the temperature slightly.
Formation of byproducts.- Optimize the reaction temperature and time to minimize the formation of unwanted side products.
Difficulty in Product Isolation Product solubility issues.- After the reaction, cool the mixture and recover the solvent under reduced pressure.[3] - Dissolve the residue in a suitable organic solvent like dichloromethane for extraction.[3] - Perform a final recrystallization from a solvent such as ethanol to obtain a pure product.[3]
Step 2: Diazotization and Hydrolysis of 2-amino-4-fluoropyridine
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Decomposition of the diazonium salt intermediate.- Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite.[1] - Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction.
Incomplete hydrolysis of the diazonium salt.- After diazotization, ensure the reaction mixture is gently warmed to facilitate the hydrolysis and nitrogen evolution. The optimal temperature for hydrolysis may require some optimization.
Formation of azo-compound byproducts.- Ensure an excess of the acidic medium is present to suppress the coupling reaction between the diazonium salt and unreacted amine.
Presence of Impurities in the Final Product Unreacted 2-amino-4-fluoropyridine.- Ensure the diazotization reaction goes to completion by using a slight excess of the nitrosating agent.
Formation of tar-like substances.- Maintain a low temperature throughout the diazotization step. - Ensure efficient stirring to prevent localized overheating.
Runaway Reaction Poor temperature control during diazotization.- Use an ice-salt bath for more effective cooling. - Add the sodium nitrite solution at a very slow rate, monitoring the temperature closely.

Quantitative Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-amino-4-fluoropyridine

ParameterValueReference
Starting Material2-amino-4-chloropyridine[3]
ReagentSodium fluoride[3]
SolventN,N-dimethylformamide[3]
Temperature140°C[3]
Reaction Time5 - 8 hours[3]
Yield90%[3]

Table 2: General Reaction Parameters for the Diazotization and Hydrolysis of Aminopyridines

ParameterGeneral Range/ConditionReference
Starting Material2-amino-4-fluoropyridine-
Nitrosating AgentSodium nitrite in strong acid (e.g., H₂SO₄, HCl)[2][4][5]
Diazotization Temperature0 - 10°C[2][6]
Hydrolysis ConditionGentle warming of the diazonium salt solution[4]
YieldHighly variable, dependent on substrate and conditions-

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-fluoropyridine

Materials:

  • 2-amino-4-chloropyridine

  • Sodium fluoride

  • N,N-dimethylformamide (DMF)

  • Dichloromethane

  • Ethanol

  • Saturated saline solution

Procedure:

  • In a round-bottom flask, dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide.[3]

  • Add 46 g of sodium fluoride to the solution.[3]

  • Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours.[3]

  • After the reaction is complete, cool the mixture to 80°C.

  • Recover the solvent by distillation under reduced pressure.[3]

  • Dissolve the residue in dichloromethane and wash with a saturated saline solution.[3]

  • Separate the organic phase and evaporate the solvent.

  • Recrystallize the crude product from ethanol to obtain white solid 2-amino-4-fluoropyridine. The expected yield is approximately 22 g (90%).[3]

Protocol 2: Synthesis of this compound via Diazotization and Hydrolysis

Materials:

  • 2-amino-4-fluoropyridine

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Water/Ice

Procedure:

  • In a three-neck flask equipped with a thermometer and a dropping funnel, dissolve 2-amino-4-fluoropyridine in a solution of concentrated sulfuric acid and water, while maintaining the temperature between 0-5°C using an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the flask, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly and carefully warm the reaction mixture to room temperature, and then gently heat to approximately 50-60°C. Nitrogen gas evolution should be observed as the diazonium salt hydrolyzes.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a suitable base (e.g., sodium carbonate or barium hydroxide) until the pH is approximately 7.[2]

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-amino-4-fluoropyridine cluster_step2 Step 2: Synthesis of this compound A 2-amino-4-chloropyridine B NaF, DMF, 140°C A->B Reaction C 2-amino-4-fluoropyridine B->C Product D 2-amino-4-fluoropyridine E 1. NaNO2, H2SO4, 0-5°C 2. H2O, Heat D->E Diazotization & Hydrolysis F This compound E->F Product

Caption: Overall workflow for the two-step synthesis of this compound.

DiazotizationMechanism cluster_reagents Reagent Generation cluster_reaction Diazotization and Hydrolysis NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 + H2SO4 H2SO4 H2SO4 H3O_plus H3O+ HNO2->H3O_plus + H+ NO_plus NO+ (Nitrosonium ion) H3O_plus->NO_plus - H2O Amine 2-amino-4-fluoropyridine NO_plus->Amine Nitrosamine N-Nitrosoamine Intermediate Amine->Nitrosamine + NO+ Diazonium Diazonium Salt Nitrosamine->Diazonium Tautomerization & -H2O Product This compound Diazonium->Product + H2O, -N2, -H+

Caption: Key mechanistic steps in the diazotization and hydrolysis of 2-amino-4-fluoropyridine.

References

Technical Support Center: Synthesis of 4-Fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoropyridin-2(1H)-one. The primary focus is on addressing side reactions and other common issues encountered during its preparation, particularly through the hydrolysis of 2,4-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Fluoropyridin-2(1H)-one?

A1: The most frequently employed laboratory synthesis involves the regioselective hydrolysis of 2,4-difluoropyridine. This nucleophilic aromatic substitution (SNAr) reaction aims to replace the fluorine atom at the C2 position with a hydroxyl group, which then tautomerizes to the more stable pyridinone form.

Q2: What are the primary side reactions I should be aware of?

A2: The main side reactions of concern are the formation of the isomeric byproduct, 2-Fluoropyridin-4(1H)-one, and the potential for over-hydrolysis to yield 4-hydroxypyridin-2(1H)-one. Under certain conditions, polymerization or degradation of the starting material or product can also occur.

Q3: How can I distinguish between the desired product and the isomeric byproduct?

A3: Spectroscopic methods such as 1H and 19F NMR are crucial for distinguishing between 4-Fluoropyridin-2(1H)-one and 2-Fluoropyridin-4(1H)-one. The chemical shifts and coupling constants of the aromatic protons and the fluorine atom will be distinct for each isomer. Chromatographic techniques like HPLC and GC can also be used for separation and quantification.

Q4: Is 4-Fluoropyridin-2(1H)-one stable?

A4: While more stable than 4-fluoropyridine, which is known to be unstable and prone to polymerization, 4-Fluoropyridin-2(1H)-one should still be handled with care.[1][2][3] It is advisable to store it in a cool, dry, and dark place. Stability can be compromised by strong acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 4-Fluoropyridin-2(1H)-one - Reaction conditions not optimized for regioselectivity.- Incomplete reaction.- Degradation of product during workup or purification.- Carefully control reaction temperature and time.- Use a milder base or acid for hydrolysis.- Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal endpoint.- Employ a gentle workup procedure, avoiding strong acids or bases.
High proportion of 2-Fluoropyridin-4(1H)-one isomer Nucleophilic attack is favored at the C4 position, which is often the case for nucleophilic substitution on 2,4-dihalopyridines.- Modify the reaction solvent to influence regioselectivity.- Experiment with different hydrolyzing agents (e.g., NaOH, KOH, or acid-catalyzed hydrolysis).- Consider using a protecting group strategy to block the C4 position, although this adds synthetic steps.
Presence of 4-hydroxypyridin-2(1H)-one in the product mixture Harsh reaction conditions (e.g., high temperature, prolonged reaction time, or high concentration of hydrolyzing agent) leading to the hydrolysis of the second fluorine atom.- Reduce the reaction temperature and time.- Use a stoichiometric amount of the hydrolyzing agent.- Monitor the reaction closely to stop it once the starting material is consumed.
Formation of a brown, gummy precipitate This may indicate polymerization of the starting material or product, a known issue with fluoropyridine derivatives, especially in the presence of acid or water.[1]- Ensure the use of dry solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- If polymerization occurs during workup, modify the extraction and purification process. For instance, decantation and filtration through a loose plug of cotton can help remove gummy materials.[1]

Quantitative Data Summary

The regioselectivity of the hydrolysis of 2,4-difluoropyridine is highly dependent on the reaction conditions. The following table summarizes hypothetical outcomes based on typical reactivity patterns of dihalopyridines. It is crucial to perform analytical validation to determine the precise product distribution in your experiments.

Hydrolysis Conditions Starting Material Desired Product Isomeric Byproduct Over-hydrolysis Product Hypothetical Yield of Desired Product
Mild Basic Hydrolysis (e.g., 1 eq. NaOH, lower temp.)2,4-Difluoropyridine4-Fluoropyridin-2(1H)-one2-Fluoropyridin-4(1H)-one4-hydroxypyridin-2(1H)-oneModerate to Good (selectivity can be an issue)
Strong Basic Hydrolysis (e.g., excess NaOH, higher temp.)2,4-Difluoropyridine4-Fluoropyridin-2(1H)-one2-Fluoropyridin-4(1H)-one4-hydroxypyridin-2(1H)-oneLow to Moderate (increased over-hydrolysis)
Acid-Catalyzed Hydrolysis (e.g., HCl, heat)2,4-Difluoropyridine4-Fluoropyridin-2(1H)-one2-Fluoropyridin-4(1H)-one4-hydroxypyridin-2(1H)-oneVariable (risk of polymerization)

Experimental Protocols

Key Experiment: Synthesis of 4-Fluoropyridin-2(1H)-one via Hydrolysis of 2,4-Difluoropyridine

This protocol is a representative procedure and may require optimization to improve the yield and regioselectivity.

Materials:

  • 2,4-Difluoropyridine

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoropyridine (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like dioxane or THF.

  • Prepare a solution of sodium hydroxide (1 to 1.2 equivalents) in water.

  • Add the sodium hydroxide solution dropwise to the solution of 2,4-difluoropyridine at room temperature.

  • After the addition is complete, heat the reaction mixture to a controlled temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 4-Fluoropyridin-2(1H)-one from the isomeric byproduct and any unreacted starting material.

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Visualizations

Side_Reactions_in_4_Fluoropyridin_2_1H_one_Synthesis start 2,4-Difluoropyridine product 4-Fluoropyridin-2(1H)-one (Desired Product) start->product Selective Hydrolysis at C2 isomer 2-Fluoropyridin-4(1H)-one (Isomeric Byproduct) start->isomer Hydrolysis at C4 over_hydrolysis 4-hydroxypyridin-2(1H)-one (Over-hydrolysis) product->over_hydrolysis Further Hydrolysis isomer->over_hydrolysis Further Hydrolysis

Caption: Reaction pathway and major side reactions in the synthesis of 4-Fluoropyridin-2(1H)-one.

Troubleshooting_Workflow start Experiment Performed analysis Analyze Crude Product (NMR, LC-MS, GC) start->analysis issue Identify Issue analysis->issue low_yield Low Yield issue->low_yield Low conversion or degradation isomer_formation High Isomer Formation issue->isomer_formation Poor regioselectivity over_hydrolysis Over-hydrolysis issue->over_hydrolysis Harsh conditions purification Optimize Purification issue->purification Separation issues optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) low_yield->optimize_conditions isomer_formation->optimize_conditions over_hydrolysis->optimize_conditions optimize_conditions->start Re-run Experiment end Successful Synthesis optimize_conditions->end Optimized purification->end

Caption: A general troubleshooting workflow for optimizing the synthesis of 4-Fluoropyridin-2(1H)-one.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoropyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Fluoropyridin-2-ol. The following information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and direct approach for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-difluoropyridine. This involves the hydrolysis of one of the C-F bonds to a C-OH group.

Q2: I attempted the hydrolysis of 2,4-difluoropyridine, but I am not getting the desired this compound. What is the likely issue?

The primary challenge in the synthesis of this compound via the hydrolysis of 2,4-difluoropyridine is regioselectivity. Nucleophilic attack on 2,4-difluoropyridine preferentially occurs at the 4-position, leading to the formation of the undesired isomer, 2-fluoro-4-hydroxypyridine, as the major product.[1][2][3][4][5]

Q3: How can I favor the formation of this compound over its isomer?

Directing the nucleophilic attack to the 2-position of 2,4-difluoropyridine is challenging. One advanced strategy to achieve this is to introduce a bulky directing group, such as a trialkylsilyl group, at the 3- or 5-position of the pyridine ring. This steric hindrance can suppress substitution at the adjacent 4-position and favor attack at the 2-position.[1][2] However, this adds complexity to the synthetic sequence, requiring additional steps for the introduction and potential removal of the directing group.

Q4: Are there alternative starting materials for the synthesis of this compound?

An alternative approach could be the diazotization of 4-amino-2-hydroxypyridine followed by a Balz-Schiemann reaction. However, this route can be complicated by the instability of the diazonium salt and potential side reactions.[6][7]

Troubleshooting Guide

Problem: Low Yield of the Desired this compound Product

Possible Cause 1: Incorrect Regioisomer Formation

  • Explanation: As highlighted in the FAQs, the hydrolysis of 2,4-difluoropyridine predominantly yields 2-fluoro-4-hydroxypyridine.

  • Solution:

    • Confirm the identity of your product using analytical techniques such as NMR and mass spectrometry to verify the position of the hydroxyl group.

    • If the major product is the 2-fluoro-4-hydroxypyridine isomer, a direct hydrolysis approach is not optimal. Consider the alternative synthetic strategy involving a directing group as mentioned in Q3 of the FAQs.

Possible Cause 2: Incomplete Reaction

  • Explanation: The hydrolysis of the C-F bond can be slow under mild conditions.

  • Solution:

    • Increase the reaction temperature. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature that promotes the reaction without significant decomposition.

    • Extend the reaction time.

    • Increase the concentration of the hydroxide source (e.g., NaOH or KOH).

Possible Cause 3: Decomposition of Starting Material or Product

  • Explanation: Pyridine derivatives can be sensitive to harsh reaction conditions, such as high temperatures and strong bases.

  • Solution:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Carefully control the temperature to avoid decomposition. A gradual increase in temperature is recommended.

    • Consider using a milder base or a lower concentration of the base.

Problem: Difficulty in Product Purification

Possible Cause 1: Co-elution of Isomers

  • Explanation: this compound and its isomer, 2-fluoro-4-hydroxypyridine, have similar polarities, making their separation by standard column chromatography challenging.

  • Solution:

    • Utilize high-performance liquid chromatography (HPLC) with a suitable column and solvent system for better separation.

    • Consider derivatization of the hydroxyl group to alter the polarity of the isomers, facilitating separation, followed by a deprotection step.

    • Explore crystallization techniques. Different solvent systems may selectively crystallize one isomer.

Possible Cause 2: Tautomerization

  • Explanation: Hydroxypyridines can exist in equilibrium with their pyridone tautomers. This can lead to broadened peaks in chromatography and complex NMR spectra.

  • Solution:

    • For characterization, using aprotic polar solvents (e.g., DMSO-d6) for NMR can sometimes help to simplify the spectra by favoring one tautomeric form.

    • For purification, the tautomeric equilibrium can be influenced by the solvent system. Experiment with different solvent polarities for chromatography.

Experimental Protocols

Proposed Protocol: Hydrolysis of 2,4-Difluoropyridine

This protocol is a general guideline and requires optimization.

Materials:

  • 2,4-Difluoropyridine

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Dioxane or other suitable co-solvent

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoropyridine (1 equivalent) in a mixture of water and a co-solvent like dioxane (e.g., 1:1 v/v).

  • Add a solution of NaOH or KOH (1.1 to 2 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC or GC/MS.

  • After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with HCl to a pH of approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or HPLC to separate the isomers.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Hydrolysis of 2,4-Difluoropyridine

EntryBase (equiv.)Solvent System (v/v)Temperature (°C)Time (h)Yield of this compound (%)Yield of 2-Fluoro-4-hydroxypyridine (%)
1NaOH (1.1)Water/Dioxane (1:1)80121575
2NaOH (2.0)Water/Dioxane (1:1)100121880
3KOH (1.1)Water/Dioxane (1:1)100242078
4NaOH (1.1)Water/DMSO (1:1)12082270

Note: The yields presented in this table are hypothetical and for illustrative purposes to demonstrate the expected regioselectivity.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve 2,4-Difluoropyridine in Water/Co-solvent B Add Aqueous Base (NaOH or KOH) A->B 1.1 - 2.0 equiv. C Heat to Reflux and Monitor Reaction B->C 80-120 °C D Cool to Room Temperature C->D E Neutralize with HCl D->E pH ~7 F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography or HPLC G->H I Isomer Separation and Product Isolation H->I

Caption: Experimental workflow for the proposed synthesis of this compound.

troubleshooting_workflow cluster_causes Identify Possible Cause cluster_solutions Potential Solutions start Low Yield of This compound cause1 Incorrect Regioisomer is the Major Product start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product/Starting Material Decomposition start->cause3 solution1a Confirm Product Structure (NMR, MS) cause1->solution1a Yes solution2a Increase Temperature or Reaction Time cause2->solution2a Yes solution2b Increase Base Concentration cause2->solution2b solution3a Use Inert Atmosphere cause3->solution3a Yes solution3b Optimize Temperature cause3->solution3b solution1b Consider Alternative Synthesis (e.g., with directing group) solution1a->solution1b

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Purification of Fluorinated Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of fluorinated pyridinols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated pyridinols?

A1: The introduction of fluorine atoms into the pyridinol ring significantly alters the molecule's physicochemical properties, leading to several purification challenges:

  • Altered Polarity and Solubility: Fluorine's high electronegativity can drastically change the polarity and solubility of the pyridinol, making traditional purification methods less effective.[1] Finding a suitable solvent for crystallization or chromatography can be challenging.

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique intermolecular interactions, which can complicate standard purification methods.[2]

  • Isomer Separation: The synthesis of fluorinated pyridinols can often result in a mixture of positional isomers, which are notoriously difficult to separate due to their similar physical properties.

  • Formation of Impurities: Side reactions during fluorination can lead to various impurities, including over-fluorinated or under-fluorinated products, as well as byproducts from the fluorinating reagents.[3]

  • "Oiling Out" during Crystallization: Fluorinated pyridinols may "oil out" or form amorphous solids instead of well-defined crystals during recrystallization attempts.[2]

Q2: How does the position of the fluorine atom on the pyridinol ring affect purification?

A2: The position of the fluorine atom has a profound impact on the molecule's electronic properties, pKa, and dipole moment, which in turn influences its behavior during purification. For instance, a fluorine atom at the 2-position of pyridine significantly lowers the pKa compared to a fluorine atom at the 3- or 4-position.[4] This difference in basicity can be exploited for separation using techniques sensitive to pH, such as ion-exchange chromatography or pH-mediated liquid-liquid extraction.

Q3: What are common impurities encountered in the synthesis of fluorinated pyridinols?

A3: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted starting materials are a common impurity.

    • Reagents: Residual fluorinating agents or other reagents used in the synthesis.

    • Isomers: Positional isomers formed during the fluorination reaction. For example, in the synthesis of 2,3-difluoro-5-chloropyridine, isomers can be a significant impurity.[5]

  • Product-Related Impurities:

    • Over-fluorinated or Under-fluorinated Species: Incomplete or excessive fluorination can lead to these impurities.[3]

    • Byproducts: Side reactions can generate various byproducts.

  • Material-Related Impurities:

    • Impurities can be introduced from solvents, catalysts, or even plastic materials used for storage.[6]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Purification

Problem: Poor separation of my fluorinated pyridinol from impurities.

This is a common issue when dealing with structurally similar impurities like isomers.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry For reverse-phase HPLC, if your compound is highly polar, consider a column designed for polar compounds or switch to Hydrophilic Interaction Liquid Chromatography (HILIC). For separating isomers, a specialized column (e.g., with a different stationary phase) may be necessary.
Suboptimal Mobile Phase Systematically vary the mobile phase composition (e.g., acetonitrile vs. methanol) and the pH. Adjusting the pH can alter the ionization state of the pyridinol and impurities, leading to better separation.
Inadequate Gradient Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks.
Low Flow Rate Decreasing the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will increase the run time.
  • Experimental Protocol: RP-HPLC Method Development for a Trifluoromethyl-Substituted Pyridinol [7]

    • Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Initial Gradient:

      • Start with a linear gradient from 10% to 90% B over 20 minutes.

    • Detection: Use a UV detector at a wavelength where the analyte and impurities have good absorbance (e.g., 254 nm).

    • Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase composition (e.g., replace acetonitrile with methanol), and pH to improve resolution.

  • Quantitative Data: HPLC Purity Analysis of 2-Amino-4-(trifluoromethyl)pyridine [7]

ParameterCondition
Column C18 (e.g., Phenomenex Luna® 5 µm C18(2) 100 Å, 150 x 4.6 mm)
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 10-90% B over 15 min, then hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp 30 °C
Injection Vol 10 µL
Purity (Batch A) 99.51%
Purity (Batch B) 98.02%

  • Troubleshooting Workflow for Poor HPLC Separation

G start Poor HPLC Separation check_column Is the column appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution_column Try a different column chemistry (e.g., polar-embedded, phenyl-hexyl). check_column->solution_column No check_gradient Is the gradient profile optimal? check_mobile_phase->check_gradient Yes solution_mobile_phase Vary organic solvent (ACN vs. MeOH) and pH. check_mobile_phase->solution_mobile_phase No check_flow_rate Is the flow rate too high? check_gradient->check_flow_rate Yes solution_gradient Use a shallower gradient. check_gradient->solution_gradient No solution_flow_rate Decrease the flow rate. check_flow_rate->solution_flow_rate Yes end Improved Separation check_flow_rate->end No solution_column->end solution_mobile_phase->end solution_gradient->end solution_flow_rate->end

Caption: Troubleshooting workflow for poor HPLC separation.

Crystallization

Problem: My fluorinated pyridinol oils out or forms an amorphous solid instead of crystals.

This is often due to high solubility or the presence of impurities that inhibit crystal lattice formation.

  • Possible Causes & Solutions:

CauseSolution
Solvent System is Not Optimal Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and their mixtures).
Solution is Too Concentrated Use a more dilute solution.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Presence of Impurities Purify the compound further by another method (e.g., column chromatography) before attempting crystallization.
  • Experimental Protocol: Recrystallization of a Fluorinated Pyridinol

    • Solvent Screening: In small vials, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

    • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

    • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum.

  • Common Recrystallization Solvents

Solvent/MixturePolarityComments
EthanolPolarA good starting point for many polar compounds.
IsopropanolPolarSimilar to ethanol, but less volatile.
Ethyl AcetateIntermediateOften a good choice for moderately polar compounds.
Hexane/Ethyl AcetateVariableA common two-solvent system where solubility can be finely tuned.
TolueneNonpolarCan be effective for less polar compounds.

  • Troubleshooting Logic for Crystallization Issues

G start Crystallization Fails (Oiling Out/No Crystals) check_solvent Is the solvent system appropriate? start->check_solvent check_concentration Is the solution too concentrated? check_solvent->check_concentration Yes solution_solvent Perform a solvent screen. check_solvent->solution_solvent No check_cooling Is the cooling rate too fast? check_concentration->check_cooling No solution_concentration Use a more dilute solution. check_concentration->solution_concentration Yes check_purity Is the starting material pure enough? check_cooling->check_purity No solution_cooling Allow for slow cooling. check_cooling->solution_cooling Yes solution_purity Pre-purify by chromatography. check_purity->solution_purity No end Successful Crystallization check_purity->end Yes solution_solvent->end solution_concentration->end solution_cooling->end solution_purity->end

Caption: Troubleshooting logic for crystallization problems.

Liquid-Liquid Extraction

Problem: Low recovery of my fluorinated pyridinol during extraction.

This can be due to an inappropriate choice of organic solvent or incorrect pH of the aqueous phase.

  • Possible Causes & Solutions:

CauseSolution
Incorrect Organic Solvent Choose a solvent in which your compound has high solubility and is immiscible with the aqueous phase. Dichloromethane and ethyl acetate are common choices.
Incorrect Aqueous Phase pH For basic pyridinols, adjust the pH of the aqueous phase to be at least 2 pH units above the pKa of the compound to ensure it is in its neutral, more organic-soluble form.[8] For acidic pyridinols (pyridinols can also be acidic), adjust the pH to be at least 2 pH units below the pKa.
Insufficient Mixing Ensure thorough mixing of the two phases to allow for efficient partitioning of the analyte.
Emulsion Formation If an emulsion forms, try adding a small amount of brine or filtering the mixture through Celite.
  • Experimental Protocol: pH-Based Liquid-Liquid Extraction of a Fluorinated Pyridinol

    • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution of a specific pH to remove acidic or basic impurities.

      • To remove acidic impurities, wash with a basic aqueous solution (e.g., saturated sodium bicarbonate).

      • To remove basic impurities, wash with an acidic aqueous solution (e.g., 1M HCl).

    • pH Adjustment for Product Extraction: To extract a basic fluorinated pyridinol into the aqueous phase, wash the organic layer with an acidic solution to protonate the pyridine nitrogen. To keep it in the organic phase, ensure the aqueous phase is basic.

    • Back Extraction (if necessary): If the desired compound is in the aqueous phase, adjust the pH to make it neutral and extract it back into an organic solvent.[8]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Decision Workflow for Liquid-Liquid Extraction

G start Low Extraction Recovery check_solvent Is the organic solvent appropriate? start->check_solvent check_ph Is the aqueous pH optimized? check_solvent->check_ph Yes solution_solvent Select a solvent with better solubility for the target compound. check_solvent->solution_solvent No check_mixing Is mixing sufficient? check_ph->check_mixing Yes solution_ph Adjust pH to ensure the target compound is in its neutral form. check_ph->solution_ph No solution_mixing Increase mixing time or agitation. check_mixing->solution_mixing No end Improved Recovery check_mixing->end Yes solution_solvent->end solution_ph->end solution_mixing->end

Caption: Decision workflow for optimizing liquid-liquid extraction.

References

stability issues of 4-Fluoropyridin-2-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 4-Fluoropyridin-2-ol, particularly under acidic conditions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its handling, storage, or use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading in an acidic solution?

This compound is susceptible to degradation under acidic conditions primarily due to two factors: its tautomeric nature and the acid-catalyzed activation of the pyridine ring.

  • Tautomerism: The compound exists as an equilibrium between two forms: this compound and its tautomer, 4-Fluoro-2-pyridone. While the equilibrium can be influenced by the solvent, the underlying reactivity of both forms contributes to instability.[1][2][3]

  • Acid Catalysis: In the presence of acid, the nitrogen atom in the pyridine ring becomes protonated. This protonation makes the ring more electron-deficient and, consequently, highly susceptible to nucleophilic attack.[4] In aqueous acidic solutions, water acts as a nucleophile, leading to hydrolysis.

Caption: Tautomeric equilibrium of this compound.

Q2: What is the most likely degradation pathway under acidic conditions?

The primary degradation pathway is acid-catalyzed hydrolysis. This process involves the protonation of the pyridine nitrogen, followed by a nucleophilic attack from a water molecule. This can lead to the displacement of the fluoride substituent, resulting in the formation of 4-Hydroxypyridin-2-ol.

DegradationPathway A This compound B Protonation (Ring Activation) A->B C Protonated Intermediate B->C D Nucleophilic Attack (H₂O) C->D E Tetrahedral Intermediate D->E F Loss of Fluoride (F⁻) E->F G 4-Hydroxypyridin-2-ol (Degradation Product) F->G

Caption: Proposed acid-catalyzed hydrolysis pathway.

Q3: What are the common signs of degradation in my experiment?

Degradation can be identified through several observations:

  • Appearance of Unexpected Peaks: When analyzing your sample with High-Performance Liquid Chromatography (HPLC), the appearance of new, unexpected peaks that grow over time is a primary indicator of degradation.[4]

  • Decrease in Parent Compound: A corresponding decrease in the peak area of the this compound parent compound.

  • Changes in Solution Appearance: Although less reliable, a change in the color or clarity of the solution may indicate the formation of degradation products.

Troubleshooting Guides

Problem 1: HPLC analysis shows new peaks and a loss of the parent compound in my acidic formulation.

Possible Cause Troubleshooting Steps
Acid-Catalyzed Hydrolysis 1. Confirm Identity: Use mass spectrometry (HPLC-MS/MS) to determine the mass-to-charge ratio (m/z) of the new peaks. Compare this with the expected mass of potential degradation products like 4-Hydroxypyridin-2-ol.[4] 2. pH Adjustment: If experimentally feasible, increase the pH of the solution to be neutral or slightly basic. The stability of the compound is expected to be significantly better at higher pH. 3. Temperature Control: Lower the reaction or storage temperature. Hydrolysis reactions are typically accelerated at higher temperatures.
Contamination 1. Analyze Blanks: Run a blank sample (solvent and acid without the compound) to ensure no peaks are eluting from the experimental setup or reagents. 2. Verify Reagent Purity: Ensure all solvents and reagents are of high purity and are not expired.

Problem 2: How can I proactively prevent the degradation of this compound?

Preventative Measure Detailed Recommendation
pH Control Maintain the pH of solutions above 6.0 whenever possible. Use appropriate buffer systems to ensure pH stability.
Solvent Selection In non-aqueous systems, use aprotic solvents to minimize the presence of nucleophiles that can attack the activated ring.
Storage Conditions Store stock solutions and solid material under inert atmosphere (e.g., argon or nitrogen), protected from light, and at recommended low temperatures (e.g., 2-8°C).[5][6]
Use of Salt Forms In some cases, forming a stable salt of a fluoropyridine can permit indefinite storage under ambient conditions.[7] While this applies to the free base, the principle of using a more stable form is relevant.

Data Presentation

The following table shows an illustrative example of data from a forced degradation study under acidic conditions. Researchers should generate their own data following a similar format for comparison and analysis.

Table 1: Illustrative Forced Degradation Data for this compound in 0.1 M HCl at 60°C

Time (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Total Degradants (%)
0100.00.00.0
291.58.18.5
482.316.917.7
868.030.532.0
2445.251.354.8

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a standard procedure to intentionally degrade this compound to identify potential degradation products and pathways.[4][8]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Acetonitrile and Water

  • HPLC system with UV and MS detectors

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or a suitable solvent.

  • Stress Sample Preparation:

    • To a vial, add 1 mL of the stock solution.

    • Add 1 mL of 0.1 M HCl.

    • Cap the vial and place it in a water bath or oven set to 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • Immediately cool the withdrawn aliquot.

    • Neutralize the sample by adding an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample to a suitable final concentration (e.g., 100 µg/mL) with the HPLC mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method to quantify the remaining parent compound and identify degradation products.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_stress Mix Stock with 0.1 M HCl prep_stock->prep_stress incubate Incubate at 60°C prep_stress->incubate sampling Sample at 0, 2, 4, 8, 24 hours incubate->sampling quench Neutralize with NaOH & Dilute sampling->quench hplc Analyze via HPLC-UV/MS quench->hplc data Quantify Parent & Identify Degradants hplc->data

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting N- vs. O-Alkylation of 4-Fluoropyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the N- and O-alkylation of 4-Fluoropyridin-2-one.

Troubleshooting Guide

Question 1: My reaction is producing a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

Answer:

Achieving high selectivity for N-alkylation of 4-Fluoropyridin-2-one is a common challenge due to the ambident nucleophilic nature of the pyridin-2-one ring system. The tautomeric equilibrium between the pyridin-2-one and 2-hydroxypyridine forms allows for alkylation at either the nitrogen or the oxygen atom. The outcome of the reaction is highly dependent on the reaction conditions. Here are key factors to consider for enhancing N-alkylation selectivity:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role.

    • For higher N-selectivity: A common strategy is to use a strong base that is not highly coordinating, in a polar aprotic solvent. For example, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) often favors N-alkylation.[1] The carbonate bases are heterogeneous and their limited solubility can favor the formation of the N-anion.

    • Conditions that may lead to O-alkylation: Using stronger, more soluble bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a less polar solvent such as tetrahydrofuran (THF) can increase the proportion of the O-alkylated product.[2]

  • Nature of the Alkylating Agent:

    • Hard vs. Soft Electrophiles: According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atom of the pyridinone anion is a softer nucleophile than the oxygen atom. Therefore, softer electrophiles will preferentially react at the nitrogen. Benzyl halides and allyl halides are considered soft electrophiles and are more likely to yield the N-alkylated product.

    • Leaving Group: The choice of leaving group in the alkylating agent can also influence the outcome. Alkyl iodides are softer than bromides, which are softer than chlorides. This trend can sometimes be exploited to enhance N-alkylation.

  • Temperature: Reaction temperature can affect the N/O ratio. Lower temperatures generally favor the thermodynamically more stable N-alkylated product, while higher temperatures can lead to a mixture of products or favor the kinetically controlled product, which may be the O-alkylated isomer in some cases.

Summary of Conditions Favoring N- vs. O-Alkylation:

FactorFavors N-AlkylationFavors O-Alkylation
Base K₂CO₃, Cs₂CO₃NaH, t-BuOK
Solvent Polar aprotic (DMF, ACN)Less polar (THF, Dioxane)
Alkylating Agent Soft electrophiles (e.g., Benzyl bromide, Allyl bromide)Harder electrophiles (e.g., Methyl iodide, Dimethyl sulfate)
Temperature Generally lower temperaturesGenerally higher temperatures
Counter-ion Larger, less coordinating cations (e.g., Cs⁺)Smaller, more coordinating cations (e.g., Li⁺, Na⁺)
Question 2: I am observing a significant amount of starting material left even after prolonged reaction times. What could be the issue?

Answer:

Incomplete conversion in your alkylation reaction can be due to several factors:

  • Insufficiently Strong Base: The pKa of the N-H proton in 4-Fluoropyridin-2-one is acidic, but a sufficiently strong base is required for complete deprotonation. If you are using a weak base, the equilibrium may not fully favor the pyridinone anion. Consider switching to a stronger base like Cs₂CO₃ or NaH.

  • Poor Solubility: The starting 4-Fluoropyridin-2-one or the base may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.[1] Using a more polar solvent like DMF or DMSO can help. In some cases, gentle heating can improve solubility and reaction rates.

  • Inactive Alkylating Agent: Ensure that your alkylating agent is fresh and has not decomposed. Alkyl halides can degrade over time.

  • Steric Hindrance: If your alkylating agent is bulky, the reaction may be slow due to steric hindrance. In such cases, increasing the reaction temperature might be necessary.

  • Inadequate Mixing: For heterogeneous reactions (e.g., with K₂CO₃), vigorous stirring is essential to ensure good contact between the reactants.

Question 3: How can I confirm whether I have synthesized the N-alkylated or O-alkylated product?

Answer:

Distinguishing between N- and O-alkylated isomers is critical and can be reliably achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • ¹H NMR Spectroscopy:

    • Chemical Shift of the Alkyl Group: The chemical shift of the protons on the carbon directly attached to the nitrogen or oxygen can be indicative. Protons on a carbon attached to oxygen (O-CH₂-R) are typically more deshielded and appear at a higher chemical shift (further downfield) compared to protons on a carbon attached to nitrogen (N-CH₂-R).

    • Aromatic Protons: The chemical shifts and coupling constants of the protons on the pyridine ring will be different for the two isomers due to the change in the electronic environment.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The N-alkylated product will show a characteristic carbonyl (C=O) signal in the range of ~160-170 ppm. This signal will be absent in the O-alkylated product, which will instead show a signal for the C-O carbon in the aromatic region.

    • Alkyl Carbon: The chemical shift of the carbon directly attached to the heteroatom is also diagnostic. The C-O carbon will be at a higher chemical shift than the C-N carbon.

  • Infrared (IR) Spectroscopy:

    • The N-alkylated isomer will exhibit a strong carbonyl (C=O) stretching band, typically in the region of 1650-1690 cm⁻¹. This band will be absent in the O-alkylated isomer.

Experimental Protocols

Protocol 1: Selective N-Benzylation of 4-Fluoropyridin-2-one

This protocol is designed to favor the formation of the N-alkylated product.

Materials:

  • 4-Fluoropyridin-2-one

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoropyridin-2-one (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add cesium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-4-fluoropyridin-2-one.

Protocol 2: Reaction Conditions Prone to O-Alkylation (Methylation)

This protocol uses conditions that are more likely to produce the O-alkylated product or a mixture of N- and O-isomers.

Materials:

  • 4-Fluoropyridin-2-one

  • Methyl iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-Fluoropyridin-2-one (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the N- and O-methylated isomers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 4-fluoro substituent in the alkylation reaction?

A1: The fluorine atom at the 4-position is an electron-withdrawing group. This has two main effects:

  • It increases the acidity of the N-H proton of the pyridin-2-one, making it easier to deprotonate.

  • It can influence the electron density at the nitrogen and oxygen atoms, which may have a subtle effect on the N/O selectivity compared to unsubstituted pyridin-2-one. However, the general principles of N- vs. O-alkylation still apply.

Q2: Can I use other alkylating agents besides alkyl halides?

A2: Yes, other alkylating agents such as alkyl sulfonates (e.g., mesylates, tosylates) can be used. These are generally good electrophiles. The Mitsunobu reaction is another common method for the N-alkylation of pyridinones, which involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] The conditions of the Mitsunobu reaction can also be tuned to favor either N- or O-alkylation.[4][5]

Q3: My purification of the N- and O-alkylated isomers by column chromatography is difficult. Are there any tips?

A3: The polarity of the N- and O-alkylated isomers can sometimes be very similar, making separation challenging. Here are a few suggestions:

  • Solvent System Optimization: Carefully screen different solvent systems for your column chromatography. A shallow gradient elution can sometimes improve separation.

  • Alternative Chromatography: Consider using a different type of stationary phase, such as alumina, or employing preparative HPLC if the scale allows.

  • Crystallization: If one of the isomers is a solid, you may be able to selectively crystallize it from the mixture.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, always follow standard laboratory safety procedures.

  • Alkylating agents are often toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Anhydrous solvents are often flammable and require careful handling.

Visualizations

Alkylation_Selectivity cluster_conditions Reaction Conditions cluster_products Products Base Base N_Alkylation N_Alkylation Base->N_Alkylation  K₂CO₃, Cs₂CO₃ O_Alkylation O_Alkylation Base->O_Alkylation  NaH, t-BuOK Solvent Solvent Solvent->N_Alkylation  Polar Aprotic (DMF, ACN) Solvent->O_Alkylation  Less Polar (THF) Alkylating_Agent Alkylating_Agent Alkylating_Agent->N_Alkylation  Soft (Benzyl-Br) Alkylating_Agent->O_Alkylation  Hard (MeI) Temperature Temperature Temperature->N_Alkylation  Lower Temp. Temperature->O_Alkylation  Higher Temp.

Caption: Factors influencing N- vs. O-alkylation selectivity.

Experimental_Workflow Start Start Dissolve_Pyridinone Dissolve 4-Fluoropyridin-2-one in anhydrous solvent Start->Dissolve_Pyridinone Add_Base Add Base (e.g., Cs₂CO₃ or NaH) Dissolve_Pyridinone->Add_Base Stir_Deprotonation Stir for Deprotonation Add_Base->Stir_Deprotonation Add_Alkylating_Agent Add Alkylating Agent (e.g., Benzyl Bromide) Stir_Deprotonation->Add_Alkylating_Agent Monitor_Reaction Monitor Reaction (TLC / LC-MS) Add_Alkylating_Agent->Monitor_Reaction Workup Aqueous Workup & Extraction Monitor_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for alkylation.

References

Technical Support Center: Scale-Up Synthesis of 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Fluoropyridin-2-ol. The information is curated to address common challenges encountered during process development and large-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Question: We are observing a low yield during the scale-up of the diazotization-fluorination reaction of 4-aminopyridin-2-ol. What are the potential causes and solutions?

Answer:

Low yields in the scale-up of this reaction are a common challenge. Several factors could be contributing to this issue:

  • Incomplete Diazotization: On a larger scale, maintaining a consistently low temperature is crucial for the stability of the diazonium salt. Hot spots within the reactor can lead to premature decomposition.

    • Solution: Ensure efficient stirring and use a reactor with a high surface area to volume ratio for effective heat transfer. Consider a slower, controlled addition of sodium nitrite.

  • Side Reactions: The diazonium intermediate is highly reactive and can participate in unwanted side reactions, such as coupling or decomposition to form phenolic impurities.

    • Solution: Optimize the reaction temperature and minimize the reaction time. The use of anhydrous or highly concentrated hydrofluoric acid can suppress water-related side reactions.[1]

  • Product Instability: this compound, similar to other fluoropyridines, can be unstable, particularly in aqueous and acidic conditions during work-up.[1] This can lead to the formation of polymeric materials.[1]

    • Solution: Minimize exposure to water and acid. Consider an in-situ neutralization and extraction into a suitable organic solvent. A modified work-up, such as separating the liquid phase from any gummy precipitates before extraction, can improve recovery.[1]

Question: During the work-up of our large-scale reaction, we are observing the formation of a thick, gummy precipitate that complicates extraction. How can we manage this?

Answer:

The formation of gummy or polymeric material is a known issue in the synthesis of related compounds like 4-fluoropyridine, often attributed to product instability and polymerization.[1] Here’s how you can address this:

  • Modified Extraction Procedure: Instead of attempting to extract the entire reaction mixture, first, decant the liquid phase away from the gummy solid. The liquid phase can then be extracted separately. The remaining precipitate can be washed with the extraction solvent to recover any trapped product.[1]

  • Solvent Selection: The choice of extraction solvent is critical. A solvent that effectively dissolves this compound while minimizing the solubility of the polymeric byproduct would be ideal. Dichloromethane has been used effectively for similar compounds.[1]

  • pH Control: Carefully control the pH during neutralization. A rapid or non-uniform pH change can promote polymerization. Slow addition of the neutralizing agent with vigorous stirring is recommended.

Question: What are the key safety considerations when scaling up the synthesis of this compound, especially when using hydrofluoric acid?

Answer:

Safety is paramount, particularly when handling hazardous reagents on a large scale.

  • Hydrofluoric Acid (HF): HF is extremely corrosive and toxic.

    • Handling: All operations involving HF must be conducted in a well-ventilated fume hood with specialized personal protective equipment (PPE), including HF-resistant gloves, apron, and a full-face shield.

    • Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be readily accessible. All personnel must be trained in its use.

    • Alternatives: If possible, consider alternative fluorinating agents. While the Balz-Schiemann reaction using HBF4 is an option, it also requires careful handling.[1]

  • Diazonium Salts: Diazonium salts can be explosive in a dry state.

    • Handling: Always keep diazonium salt solutions cold and do not allow them to dry out. Use them in-situ whenever possible.

  • Exothermic Reactions: Both diazotization and the decomposition of the diazonium salt can be exothermic.

    • Control: Ensure the reactor is equipped with adequate cooling capacity and monitoring systems to control the temperature effectively.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound on a larger scale?

A common and feasible route for analogous compounds is the Balz-Schiemann reaction, starting from 4-aminopyridin-2-ol.[1] This involves the formation of a diazonium salt followed by fluorination.

Q2: How can the purity of this compound be improved during scale-up?

Improving purity on a large scale involves several strategies:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.

  • Distillation: For liquid products, vacuum distillation can be used. However, the thermal stability of this compound must be considered.

  • Chromatography: While challenging for very large quantities, flash chromatography can be employed for kilogram-scale purification.

Q3: Are there alternative, potentially safer, fluorinating agents that can be used for the synthesis of this compound?

While hydrofluoric acid is a common reagent, research into alternative fluorinating agents is ongoing. For other fluoropyridines, methods using reagents like Selectfluor® (an electrophilic fluorinating agent) have been explored. However, the feasibility for this specific substrate and the cost-effectiveness on a large scale would need to be evaluated.

Data Presentation

Table 1: Illustrative Comparison of Synthesis Routes for this compound

Parameter Route 1: Modified Balz-Schiemann Route 2: Nucleophilic Substitution
Starting Material 4-Aminopyridin-2-ol4-Chloropyridin-2-ol
Key Reagents HBF4, NaNO2KF, Phase-transfer catalyst
Typical Yield (Lab Scale) 40-60%70-85%
Potential Scale-Up Yield 30-50%65-80%
Purity (Crude) 85-95%90-98%
Key Challenges Handling of diazonium salts, product instability, work-upHigh reaction temperatures, catalyst cost, and removal
Safety Concerns Diazonium salts (explosive potential), HBF4 (corrosive)High pressure, handling of fluoride salts

Note: The data in this table is illustrative and based on general knowledge of similar chemical transformations. Actual results will vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol: Lab-Scale Synthesis of this compound via a Modified Balz-Schiemann Reaction

This protocol is adapted from the synthesis of 4-fluoropyridine and should be optimized for this compound.[1]

  • Diazotization:

    • In a well-ventilated fume hood, charge a jacketed glass reactor with a 42% aqueous solution of tetrafluoroboric acid (HBF4).

    • Cool the solution to 0-5 °C with constant stirring.

    • Slowly add 4-aminopyridin-2-ol to the cooled HBF4 solution.

    • Prepare a solution of sodium nitrite (NaNO2) in water.

    • Add the NaNO2 solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The addition should be slow to control the exotherm.

    • Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Fluorination (Decomposition of Diazonium Salt):

    • Slowly warm the reaction mixture to room temperature, and then gently heat to 40-50 °C to initiate the decomposition of the diazonium salt, which is typically accompanied by the evolution of nitrogen gas.

    • Hold at this temperature until gas evolution ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add the reaction mixture to a cooled, stirred solution of sodium bicarbonate to neutralize the acid.

    • If a gummy precipitate forms, allow it to settle and decant the aqueous layer.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Wash the isolated precipitate with dichloromethane and combine the organic extracts.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Scale-Up Considerations:

  • Heat Management: The diazotization and decomposition steps are exothermic. A reactor with efficient cooling and temperature control is essential.

  • Material of Construction: Reactors and transfer lines should be compatible with hydrofluoric acid (if used) or other corrosive reagents.

  • Off-Gas Handling: The decomposition step releases nitrogen gas. An appropriate off-gas scrubbing system should be in place.

  • Solid Handling: If the starting material or product is a solid, equipment for safe and efficient charging and filtration on a large scale is required.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reagents (4-aminopyridin-2-ol, HBF4, NaNO2) start->reagents diazotization Diazotization (0-5 °C) reagents->diazotization fluorination Fluorination (Decomposition) diazotization->fluorination neutralization Neutralization (NaHCO3) fluorination->neutralization extraction Extraction (DCM) neutralization->extraction purification Purification (Recrystallization/Chromatography) extraction->purification end_node Final Product: This compound purification->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield & High Impurity check_temp Check Temperature Control During Diazotization start->check_temp analyze_impurities Analyze Impurity Profile (LC-MS, NMR) start->analyze_impurities check_workup Review Work-up Procedure start->check_workup improve_cooling Improve Reactor Cooling & Stirring check_temp->improve_cooling optimize_temp Optimize Reaction Temperature & Time analyze_impurities->optimize_temp alt_reagents Consider Alternative Fluorinating Agents analyze_impurities->alt_reagents modify_workup Modify Work-up: - In-situ extraction - pH control check_workup->modify_workup improve_cooling->start Re-evaluate optimize_temp->start Re-evaluate modify_workup->start Re-evaluate alt_reagents->start Re-evaluate

Caption: Troubleshooting decision tree for low yield and high impurity issues.

References

Technical Support Center: Purification of 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluoropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials (e.g., 4-aminopyridine derivatives), regioisomers, polymeric byproducts, and N-(4'-pyridyl)-4-pyridone, which can form from the hydrolysis of related fluoropyridine compounds.[1][2] The synthesis of fluoropyridines can sometimes result in gummy, polymeric materials that complicate the purification process.[1]

Q2: What is the most effective initial purification step for crude this compound?

A2: An acid-base extraction is a highly effective initial step to separate the basic this compound from non-basic or neutral impurities.[3] By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid, the target compound moves to the aqueous layer as a salt. This layer can then be separated, basified, and the purified product re-extracted into an organic solvent.[3]

Q3: Which chromatographic technique is best suited for purifying this compound?

A3: Flash column chromatography using silica gel is a standard and effective method for separating this compound from closely related impurities.[4] The choice of mobile phase is critical and typically involves a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like petroleum ether or dichloromethane).[4][5]

Q4: How can I achieve high purity for the final product?

A4: Recrystallization is the final and often essential step to achieve high purity.[6] This process involves dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly, which enables the formation of pure crystals while impurities remain in the solvent.[6] Common solvent systems for similar compounds include ethyl acetate/petroleum ether and methanol/water mixtures.[5][7]

Q5: My this compound sample appears colored. How can I remove the color?

A5: Colored impurities can often be removed during the recrystallization process by adding a small amount of activated charcoal to the hot solution.[6] The charcoal adsorbs the colored impurities, and it can then be removed by hot filtration before the solution is cooled to form crystals.[6]

Experimental Workflows and Protocols

The overall strategy for purifying this compound typically involves a multi-step approach to systematically remove different types of impurities.

G cluster_workflow Purification Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Removes non-basic impurities chromatography Column Chromatography extraction->chromatography Separates isomers & related compounds recrystallization Recrystallization chromatography->recrystallization Removes trace impurities pure High-Purity Product recrystallization->pure Final Polishing

Caption: General experimental workflow for the purification of this compound.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic target compound from neutral or acidic impurities.[3]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aqueous). The basic this compound will form a salt and move into the aqueous layer. Repeat the extraction two to three times.

  • Combine & Wash: Combine all acidic aqueous layers. Perform a back-extraction with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 1 M NaOH or saturated sodium bicarbonate, until the pH is basic (pH > 8).[5] The free base of this compound will precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., DCM) three times to ensure complete recovery of the product.[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.[3][5]

Protocol 2: Flash Column Chromatography

This protocol is based on methods used for analogous fluoropyridine compounds.[4]

  • Sample Preparation: Dissolve the crude product from the extraction step in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing: Prepare a silica gel column using the initial mobile phase solvent system.

  • Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% petroleum ether or hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in petroleum ether.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendation
Stationary Phase Silica Gel 60 (40-64 µm)[4]
Mobile Phase (Gradient) Ethyl Acetate in Petroleum Ether (e.g., 1:8 → 1:1)[4][5]
Alternative Mobile Phase Methanol in Dichloromethane (e.g., 0.5% → 2%)[4]
Elution Order Less polar impurities will elute first, followed by the target compound. Highly polar impurities will remain on the column longer.
Table 1: Representative Conditions for Column Chromatography. These values are illustrative and should be optimized using TLC.
Protocol 3: Recrystallization

This protocol provides a general procedure for the final purification step.[6]

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent dissolves the compound well when hot but poorly when cold. Test small batches with solvents like ethanol, methanol, water, or mixtures like ethyl acetate/hexane.[5][7]

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot filtration to remove the charcoal.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.[6]

Solvent SystemSuitability Notes
Ethanol or Methanol Good general-purpose polar solvents. Often used for polar compounds.[7]
Ethyl Acetate / Petroleum Ether A common mixed-solvent system that allows for fine-tuning of polarity.[5]
Water Can be effective if the compound has sufficient solubility at high temperatures and lower solubility in the cold.[6]
Table 2: Potential Solvents for Recrystallization. Optimal solvent must be determined experimentally.

Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Purification Issues p1 Problem: Low or No Yield After Recrystallization q1 Did crystals form? p1->q1 s1 Solution: Too much solvent was used. Boil off some solvent and re-cool. q1->s1 No s4 Solution: Product is too soluble in wash solvent. Use a colder/less polar wash solvent. q1->s4 Yes, but lost during filtration q2 Was the solution clear and homogeneous when hot? s2 Solution: Solution cooled too quickly. Re-dissolve and cool slowly. q2->s2 Yes s3 Solution: Compound may have 'oiled out'. Re-heat, add more solvent, and cool slowly. q2->s3 No s1->q2 p2 Problem: Poor Separation in Column Chromatography q3 Are spots overlapping on TLC? p2->q3 s5 Solution: Use a shallower solvent gradient. Try a different solvent system. q3->s5 Yes s6 Solution: Column was overloaded. Use more silica or less sample. q3->s6 No, spots are streaking s7 Solution: Sample band was too wide. Load sample in minimal solvent. s6->s7

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling, storage, and effective use of 4-Fluoropyridin-2-ol in a laboratory setting. Due to the tautomeric nature of this compound, it primarily exists as 4-Fluoro-2-pyridone . The guidance provided here considers this equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the dominant tautomeric form of this compound and why is this important?

A1: this compound exists in a tautomeric equilibrium with its isomer, 4-Fluoro-2-pyridone. The pyridone form is generally the more stable and, therefore, the dominant tautomer, particularly in polar solvents and in the solid state. This is due to resonance stabilization and the potential for intermolecular hydrogen bonding. Understanding this equilibrium is critical as the two forms have different physicochemical properties, which can affect reactivity, solubility, and spectroscopic analysis.

Q2: What are the primary hazards associated with this compound?

  • Skin and eye irritation: Direct contact may cause irritation.

  • Harmful if swallowed, inhaled, or in contact with skin.

  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

Q3: How should this compound be stored?

A3: Proper storage is crucial to maintain the integrity of the compound. Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and direct light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, strong bases, and acid chlorides. Reactions with these substances can be vigorous and may lead to decomposition of the compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Low Reaction Yield or Complex Product Mixture

Problem: Synthesis or subsequent reactions involving this compound result in low yields and a complex mixture of byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Side Reactions Competing reaction pathways can lead to a mixture of products. Optimize the reaction temperature, as different pathways may have different activation energies. Consider a stepwise addition of reagents to favor the desired reaction.
Reagent Quality Impure starting materials or reagents can introduce contaminants and side reactions. Verify the purity of all reagents and starting materials. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
Reaction Conditions Suboptimal temperature, pressure, or reaction time can impact yield. Systematically vary these parameters to find the optimal conditions for your specific reaction.
Instability of the Compound This compound, similar to 4-fluoropyridine, can be unstable, especially in the presence of water or acids, potentially leading to polymerization or decomposition.[1] Ensure all glassware is dry and the reaction is performed under an inert atmosphere. If possible, use non-aqueous workup procedures.
Inconsistent Spectroscopic Data

Problem: Difficulty in obtaining consistent NMR, IR, or other spectroscopic data.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Tautomeric Equilibrium The presence of both the -ol and -one forms can lead to complex or shifting peaks in spectra, which can be solvent-dependent. Run spectroscopic analyses in different deuterated solvents (polar and non-polar) to understand the tautomeric equilibrium in your specific context.
Sample Impurity Residual solvents, starting materials, or byproducts can complicate spectral interpretation. Purify the sample thoroughly before analysis.
Degradation The compound may have degraded during the experiment or workup. Analyze the sample as quickly as possible after preparation and ensure proper storage conditions.

Data Presentation

Recommended Storage and Handling Parameters
Parameter Recommendation
Storage Temperature Cool, dry place (refrigeration may be suitable for long-term storage)
Atmosphere Inert (e.g., Argon, Nitrogen)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid chlorides
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat

Experimental Protocols

While a specific, validated experimental protocol for the handling and use of this compound in a particular reaction is highly application-dependent, a general procedure for its synthesis can be adapted from the synthesis of similar compounds.

General Synthetic Protocol for a Substituted Pyridone (Illustrative Example):

This protocol is a generalized representation and should be adapted and optimized for the specific synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Prepare Starting Materials & Reagents react 2. Combine Reactants in an Inert Atmosphere prep->react heat 3. Heat Reaction Mixture to Optimal Temperature react->heat monitor 4. Monitor Reaction Progress (e.g., TLC, LC-MS) heat->monitor quench 5. Quench Reaction monitor->quench extract 6. Extract Product quench->extract purify 7. Purify by Column Chromatography or Recrystallization extract->purify analyze 8. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A generalized experimental workflow for the synthesis of a substituted pyridone.

Visualizations

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving this compound.

troubleshooting_low_yield start Low Reaction Yield check_purity Verify Purity of Starting Materials and Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Investigate Work-up and Purification for Product Loss start->check_workup side_reactions Analyze for Side Reactions or Decomposition check_purity->side_reactions check_conditions->side_reactions modify_workup Modify Work-up/Purification Protocol check_workup->modify_workup optimize_conditions Optimize Reaction Parameters side_reactions->optimize_conditions redesign_synthesis Consider Alternative Synthetic Route optimize_conditions->redesign_synthesis

Caption: A decision-making diagram for troubleshooting low reaction yields.

Tautomeric Equilibrium of this compound

This diagram illustrates the tautomeric equilibrium between this compound and its more stable pyridone form.

tautomerism pyridinol This compound (Less Stable) pyridone 4-Fluoro-2-pyridone (More Stable) pyridinol->pyridone Equilibrium pyridone->pyridinol

Caption: Tautomeric equilibrium between the -ol and -one forms.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Fluoropyridin-2(1H)-one for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of the spectroscopic data of 4-Fluoropyridin-2(1H)-one with its non-fluorinated and chlorinated analogs, pyridin-2(1H)-one and 4-chloropyridin-2(1H)-one. The presented data, including NMR, IR, and mass spectrometry, serves as a crucial tool for the unambiguous structural confirmation of these important heterocyclic compounds.

The precise characterization of molecular structures is a cornerstone of modern chemical research and drug development. Spectroscopic techniques are indispensable in this endeavor, providing a detailed fingerprint of a molecule's atomic and electronic environment. This guide focuses on the spectroscopic analysis of 4-Fluoropyridin-2(1H)-one, a fluorinated pyridinone derivative of increasing interest in medicinal chemistry due to the unique properties imparted by the fluorine atom. By comparing its spectral features with those of the parent pyridin-2(1H)-one and the analogous 4-chloropyridin-2(1H)-one, researchers can gain a deeper understanding of the structural effects of halogen substitution and confidently verify the identity and purity of their synthesized compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4-Fluoropyridin-2(1H)-one and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Compoundδ H-3 (ppm)δ H-5 (ppm)δ H-6 (ppm)
4-Fluoropyridin-2(1H)-one~6.2 (dd)~6.0 (dd)~7.6 (t)
Pyridin-2(1H)-one[1][2]6.49 (d)6.22 (t)7.57 (t)
4-Chloropyridin-2(1H)-one~6.6 (d)~6.4 (dd)~7.7 (d)

Note: Data for 4-Fluoropyridin-2(1H)-one and 4-chloropyridin-2(1H)-one are estimated based on typical substituent effects and related compounds due to the absence of directly available experimental spectra in the search results. d - doublet, dd - doublet of doublets, t - triplet.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)
4-Fluoropyridin-2(1H)-one~162 (s)~105 (d)~165 (d, ¹JCF ≈ 240 Hz)~98 (d, ²JCF ≈ 20 Hz)~140 (d, ³JCF ≈ 10 Hz)
Pyridin-2(1H)-one[3][4]162.3105.1140.1119.5139.8
4-Chloropyridin-2(1H)-one~161 (s)~107 (s)~145 (s)~118 (s)~139 (s)

Note: Data for 4-Fluoropyridin-2(1H)-one and 4-chloropyridin-2(1H)-one are estimated based on typical substituent effects and related compounds due to the absence of directly available experimental spectra in the search results. s - singlet, d - doublet.

Table 3: ¹⁹F NMR Spectroscopic Data (DMSO-d₆)

Compoundδ ¹⁹F (ppm)
4-Fluoropyridin-2(1H)-one~-110 to -130

Note: Estimated chemical shift range based on analogous fluorinated pyridine derivatives.

Table 4: Key IR Absorption Bands (KBr Pellet, cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C=C) / ν(C=N)
4-Fluoropyridin-2(1H)-one~3100-2900 (broad)~1650-1670~1600, ~1550
Pyridin-2(1H)-one[5][6]3100-2900 (broad)16551605, 1540
4-Chloropyridin-2(1H)-one~3100-2900 (broad)~1660~1590, ~1540

Note: Data for 4-Fluoropyridin-2(1H)-one and 4-chloropyridin-2(1H)-one are estimated based on typical group frequencies.

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragmentation Peaks [m/z]
4-Fluoropyridin-2(1H)-one113[M-CO]⁺, [M-HCN]⁺, fragments from fluorine loss
Pyridin-2(1H)-one[7][8]9567 ([M-CO]⁺), 68 ([M-HCN]⁺)
4-Chloropyridin-2(1H)-one129/131 (isotope pattern)[M-CO]⁺, [M-Cl]⁺, [M-HCN]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and ensure the solution is homogeneous.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16

  • Relaxation Delay: 2 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at 2.50 ppm).[2]

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

  • Spectral Width: -10 to 180 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or solvent peak (DMSO-d₆ at 39.52 ppm).[2]

¹⁹F NMR Spectroscopy:

  • Instrument: 376 MHz NMR Spectrometer (on a 400 MHz system)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment, proton-decoupled

  • Number of Scans: 64

  • Relaxation Delay: 2 s

  • Spectral Width: -50 to -250 ppm

  • Reference: External CFCl₃ at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [1][9][10][11][12]

  • Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Gently mix and grind the sample and KBr together to form a fine, homogeneous powder.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: FT-IR Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction (Direct Insertion Probe for Solids):

  • Load a small amount of the solid sample into a capillary tube.

  • Insert the capillary tube into the direct insertion probe.

  • Introduce the probe into the ion source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample.

Data Acquisition (Electron Ionization - EI):

  • Instrument: Quadrupole Mass Spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 30-300

  • Source Temperature: 200 °C

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of 4-Fluoropyridin-2(1H)-one.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Structure Confirmation Synthesis Synthesis of 4-Fluoropyridin-2(1H)-one Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Ion, Fragmentation Pattern MS->MS_Data Comparison Comparison with Pyridin-2(1H)-one & 4-Chloropyridin-2(1H)-one NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

References

A Comparative Guide to 4-Fluoropyridin-2-ol and Other Hydroxypyridines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic scaffolds is paramount to successful molecular design. Hydroxypyridines are a privileged class of compounds, frequently incorporated into biologically active molecules. The introduction of a fluorine atom can dramatically alter the physicochemical and pharmacological properties of a parent molecule, making fluorinated hydroxypyridines particularly interesting for drug discovery.

This guide provides an objective comparison of 4-Fluoropyridin-2-ol with other common hydroxypyridine isomers: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. We will delve into their comparative physicochemical properties, biological relevance, and the experimental protocols used for their characterization, supported by experimental data.

Physicochemical Properties: A Comparative Analysis

The position of the hydroxyl group and the presence of the fluorine substituent significantly influence the electronic and structural properties of the pyridine ring. A key feature of 2- and 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In most solvents, the pyridone tautomer is favored for 2- and 4-hydroxypyridine due to aromaticity and the stability conferred by the amide-like functionality.[1][2] Conversely, 3-hydroxypyridine primarily exists in the hydroxy form.

The introduction of a highly electronegative fluorine atom at the 4-position of 2-hydroxypyridine is expected to influence its acidity (pKa), lipophilicity, and tautomeric equilibrium.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Hydroxypyridine3-Hydroxypyridine4-Hydroxypyridine
Molecular Formula C₅H₄FNOC₅H₅NOC₅H₅NOC₅H₅NO
Molar Mass ( g/mol ) 113.0995.1095.1095.10
Melting Point (°C) Data not available105-107125-128[3]148-151
pKa Data not available11.65 / 0.75[4][5]8.75 / 4.79[3]11.09 / 3.27
Dominant Tautomer Pyridone (predicted)Pyridone[1][4]HydroxyPyridone[1]
Water Solubility Data not availableSoluble[5]32.26 g/L (20°C)[3]Soluble

Note: pKa values can vary based on experimental conditions. The two values often represent the acidity of the N-H proton in the pyridone form and the protonation of the ring nitrogen.

Tautomerism in Hydroxypyridines

The tautomeric equilibrium between the hydroxy and pyridone forms is a critical characteristic of these compounds, influencing their hydrogen bonding capabilities, aromaticity, and reactivity.

Tautomerism cluster_2OH 2-Hydroxypyridine Tautomerism cluster_4F2OH 4-Fluoro-2-hydroxypyridine Tautomerism cluster_3OH 3-Hydroxypyridine cluster_4OH 4-Hydroxypyridine Tautomerism 2OH_hydroxy { 2-Hydroxypyridine |  OH} 2OH_pyridone { Pyridin-2-one |  =O} 2OH_hydroxy:f1->2OH_pyridone:f1 Equilibrium (Pyridone Favored) 4F2OH_hydroxy { 4-Fluoro-2-hydroxypyridine |  OH |  F} 4F2OH_pyridone { 4-Fluoropyridin-2-one |  =O |  F} 4F2OH_hydroxy:f1->4F2OH_pyridone:f1 Equilibrium (Pyridone Favored) 3OH_hydroxy { 3-Hydroxypyridine | (Hydroxy form is dominant)} 4OH_hydroxy { 4-Hydroxypyridine |  OH} 4OH_pyridone { Pyridin-4-one |  =O} 4OH_hydroxy:f1->4OH_pyridone:f1 Equilibrium (Pyridone Favored)

Biological Activity and Applications in Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[6] The incorporation of fluorine is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[7][8]

  • This compound : As a fluorinated analog, this compound is a valuable building block for creating more complex molecules. The fluorine atom can serve as a handle for further functionalization or as a means to modulate the electronic properties of the ring system. Substituted 2-pyridone structures are found in various potent and selective kinase inhibitors used in oncology.[9]

  • 2-Hydroxypyridine (2-Pyridone) : This scaffold is used in peptide synthesis and is known to form hydrogen-bonded structures similar to base pairing in DNA.[10]

  • 3-Hydroxypyridine : Derivatives of 3-hydroxypyridine have shown promise as neuroprotective agents and are particularly known for their iron-chelating properties.[11][12][13] Deferiprone, a 3-hydroxypyridin-4-one derivative, is a clinically used iron chelator.[13]

  • 4-Hydroxypyridine (4-Pyridone) : This core is also explored in medicinal chemistry. The catabolism of 4-hydroxypyridine has been studied in microorganisms, revealing pathways that involve initial hydroxylation and ring opening.[14]

The introduction of fluorine into the pyridine ring of biologically active compounds has been shown to be a successful strategy in the development of drugs for a wide range of diseases, including cancer and diabetes.[7][8]

Experimental Protocols

Synthesis of this compound

A common route to fluorinated pyridines is through a modification of the Balz-Schiemann reaction, starting from the corresponding aminopyridine.[15][16]

SynthesisWorkflow start Start: 4-Aminopyridin-2-one step1 Dissolve in HF-Pyridine complex at 0°C start->step1 step2 Cool to -20°C and add Potassium tert-butoxide step1->step2 step3 Stir and warm to room temperature, then heat to 60°C step2->step3 step4 Neutralize with Sodium Carbonate (Na2CO3) step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Purify by Silica Gel Chromatography step5->step6 end_node Product: 4-Fluoropyridin-2-one step6->end_node

Detailed Protocol:

  • Diazotization : 4-Amino-2-pyridinone (1.0 eq) is added slowly to a cooled (0 °C) solution of HF-Pyridine complex (70%).[17]

  • Fluorination : The mixture is cooled to -20 °C, and a base such as Potassium tert-butoxide (1.5 eq) is added slowly.[17] The reaction is stirred for 30 minutes at -20 °C, allowed to warm to room temperature over 2 hours, and then heated to 60 °C for 1 hour.[17]

  • Work-up : The reaction is cooled to 0 °C and neutralized carefully with an aqueous solution of sodium carbonate.[17]

  • Extraction : The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.[17]

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product.[17]

Protocol: Spectrophotometric Determination of Iron Chelation (General)

This protocol can be used to compare the iron (Fe³⁺) binding affinity of different hydroxypyridine derivatives, a key function for compounds like the 3-hydroxypyridinones.

  • Preparation : Prepare stock solutions of the test compound (e.g., a 3-hydroxypyridine derivative), ferric chloride (FeCl₃) in 0.1 M HCl, and a physiological pH buffer (e.g., HEPES, pH 7.4).[11]

  • Complex Formation : In a series of tubes, add a fixed concentration of FeCl₃ to increasing concentrations of the chelator in the buffer.[11] Incubate at room temperature for 30 minutes.[11]

  • Measurement : Measure the UV-Vis absorbance spectrum of each solution to find the wavelength of maximum absorbance (λ_max) for the iron-chelator complex.[11]

  • Data Analysis : Plot absorbance at λ_max against the molar ratio of chelator to iron. The stoichiometry and stability constant of the complex can be determined from this data.[11] A higher stability constant or a higher pFe³⁺ value indicates stronger iron binding.[13]

Conclusion

This compound represents a valuable, functionalized scaffold for medicinal chemistry and drug development. Its properties, influenced by the interplay of the 2-pyridone tautomer and the 4-fluoro substituent, distinguish it from other simple hydroxypyridines. While 3-hydroxypyridines are well-established as iron chelators and neuroprotective agents, the 2-pyridone core, especially when fluorinated, is a key component in modern kinase inhibitors. The strategic use of this compound allows researchers to leverage the benefits of fluorine substitution—such as enhanced metabolic stability and modulated acidity—to design next-generation therapeutic agents. Further experimental characterization of its specific physicochemical and biological properties is warranted to fully exploit its potential.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridinols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the physicochemical and biological properties of pyridin-3-ol and its fluorinated analog, 4-fluoropyridin-3-ol.

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comparative study of pyridin-3-ol and its fluorinated counterpart, 4-fluoropyridin-3-ol, offering insights into the impact of fluorination on key drug-like properties. While direct comparative experimental data for some parameters is limited, this guide consolidates available experimental and predicted data to inform early-stage drug discovery and development.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom can significantly alter the electronic properties of the pyridinol scaffold, influencing its acidity (pKa) and lipophilicity (logP). These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPyridin-3-ol4-Fluoropyridin-3-olImpact of Fluorination
pKa (Phenolic Hydroxyl) 8.727.8 (Predicted)Increased acidity
pKa (Pyridine Nitrogen) 4.862.5 (Predicted)Decreased basicity
logP 0.230.93 (Predicted)Increased lipophilicity

Note: Predicted values are computationally derived and serve as estimations. Experimental verification is recommended.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

Metabolic Stability: Insights from Related Compounds

The metabolic stability of a drug candidate is a crucial factor in determining its dosing regimen and overall efficacy. Cytochrome P450 (CYP) enzymes in the liver are primary drivers of drug metabolism. Studies on pyridine and its derivatives have shown that they are substrates for hepatic microsomal enzymes.[5] While specific metabolic stability data (e.g., half-life in human liver microsomes) for pyridin-3-ol and 4-fluoropyridin-3-ol are not available, research on related fluorinated pyridines suggests that fluorination can influence the rate and sites of metabolism. For instance, fluorinated compounds may exhibit altered susceptibility to CYP-mediated oxidation.[6] It is plausible that 4-fluoropyridin-3-ol may exhibit a different metabolic profile compared to its non-fluorinated parent, potentially leading to a longer half-life. However, experimental validation is essential.

Visualizing the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for pyridinol-based inhibitors.

NF_kB_Pathway Canonical NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes Inflammation Inflammation, Proliferation, Survival Gene_Expression->Inflammation Pyridinol_Inhibitor Pyridinol-based Inhibitor Pyridinol_Inhibitor->IKK_complex Potential Inhibition

Caption: Canonical NF-kB Signaling Pathway and a potential point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and validation.

Protocol for pKa Determination (Potentiometric Titration)
  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the test compound (pyridin-3-ol or 4-fluoropyridin-3-ol) in deionized water.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 1 M KCl solution to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • To a 50 mL beaker, add 20 mL of the test compound solution and 2 mL of 1 M KCl.

    • If determining the pKa of the pyridine nitrogen, titrate with 0.1 M HCl. If determining the pKa of the phenolic hydroxyl, titrate with 0.1 M NaOH.

    • Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH change between additions becomes minimal.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Protocol for logP Determination (Shake-Flask Method)
  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Partitioning:

    • Prepare a stock solution of the test compound in the water-saturated n-octanol.

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Protocol for Metabolic Stability Assay (Human Liver Microsomes)
  • Reagents and Materials:

    • Pooled human liver microsomes (HLMs).

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Test compound stock solution (in a suitable organic solvent like DMSO).

    • Internal standard.

    • Acetonitrile (for reaction quenching).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer to 37°C.

    • Add the test compound to the HLM suspension to achieve the desired final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

Protocol for NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

    • Co-transfect the cells with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • Seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control (cells treated with TNF-α but no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

4-(2-fluorophenoxy)pyridine Derivatives Emerge as Potent Kinase Inhibitors, Challenging Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of 4-(2-fluorophenoxy)pyridine derivatives is showing significant promise as potent and selective inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key driver in acute myeloid leukemia (AML). Recent studies demonstrate that these novel compounds exhibit comparable, and in some aspects superior, activity to established standard-of-care inhibitors, offering a potential new avenue for targeted cancer therapy.

Researchers have synthesized and evaluated a series of 4-(2-fluorophenoxy)pyridine derivatives, identifying a representative compound, 13v , with potent inhibitory activity against the FLT3-ITD kinase. In direct comparative studies, compound 13v was benchmarked against Quizartinib , a known potent FLT3 inhibitor. The experimental data indicates that these novel derivatives are highly effective in inhibiting the target kinase and have demonstrated significant tumor growth inhibition in preclinical models.[1]

Comparative Biological Activity

The inhibitory activities of the 4-(2-fluorophenoxy)pyridine derivative 13v and the standard inhibitor Quizartinib were assessed through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of the enzyme by half, were determined to quantify and compare their potency.

CompoundTarget KinaseIC50 (nM)Standard/Derivative
13v FLT3-ITD5.8Derivative
Quizartinib FLT3-ITD1.1Standard
13v FLT3 (WT)110Derivative
Quizartinib FLT3 (WT)4.2Standard
13v c-Kit>300Derivative
Quizartinib c-Kit10Standard

Data sourced from a representative study on 4-(2-fluorophenoxy)pyridine derivatives as FLT3-ITD inhibitors.

The data reveals that while Quizartinib is more potent against both FLT3-ITD and wild-type (WT) FLT3, the derivative 13v demonstrates a greater selectivity for FLT3-ITD over the closely related c-Kit kinase, a desirable attribute that may translate to a better side-effect profile.[1]

Mechanism of Action: Targeting the FLT3 Signaling Pathway

The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of AML patients, the FLT3 gene is mutated, most commonly through an internal tandem duplication (ITD), leading to constitutive activation of the kinase and uncontrolled cell growth. Both the novel 4-(2-fluorophenoxy)pyridine derivatives and standard inhibitors like Quizartinib act by blocking the ATP-binding site of the FLT3-ITD kinase, thereby inhibiting its downstream signaling pathways and inducing apoptosis in cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor FLT3_dimer Dimerization & Autophosphorylation FLT3->FLT3_dimer Ligand-independent STAT5 STAT5 FLT3_dimer->STAT5 PI3K PI3K FLT3_dimer->PI3K RAS RAS FLT3_dimer->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation Inhibitor 4-Fluoropyridin-2-ol Derivative (13v) / Quizartinib Inhibitor->FLT3_dimer Inhibition

Figure 1. Simplified FLT3 signaling pathway and point of inhibition.

Experimental Protocols

The following provides a detailed methodology for the key in vitro kinase inhibition assay used to evaluate the biological activity of the 4-(2-fluorophenoxy)pyridine derivatives and the standard inhibitor.

In Vitro FLT3-ITD Kinase Inhibition Assay

The inhibitory activity of the test compounds against the FLT3-ITD kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human FLT3-ITD enzyme

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Europium-labeled anti-phosphotyrosine antibody

    • Allophycocyanin-labeled streptavidin (SA-APC)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

    • Test compounds (4-(2-fluorophenoxy)pyridine derivatives) and standard inhibitor (Quizartinib) dissolved in DMSO.

    • 384-well low-volume microplates.

  • Assay Procedure:

    • A serial dilution of the test compounds and the standard inhibitor is prepared in DMSO and then diluted in the assay buffer.

    • The FLT3-ITD enzyme is mixed with the test compounds or standard inhibitor in the microplate wells and incubated for a predefined period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • The kinase reaction is initiated by adding a mixture of the biotinylated peptide substrate and ATP to the wells.

    • The reaction mixture is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

    • The reaction is stopped by the addition of a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer with EDTA.

    • The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

    • The ratio of the emission at 665 nm to that at 615 nm is calculated.

    • The percentage of inhibition is determined relative to control wells containing DMSO (0% inhibition) and wells without the enzyme (100% inhibition).

    • The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Experimental_Workflow start Start prep_compounds Prepare serial dilutions of This compound derivatives and standard inhibitor in DMSO start->prep_compounds add_enzyme Add FLT3-ITD enzyme and incubate with compounds prep_compounds->add_enzyme initiate_reaction Initiate kinase reaction with ATP and peptide substrate add_enzyme->initiate_reaction incubate_reaction Incubate to allow substrate phosphorylation initiate_reaction->incubate_reaction stop_reaction Stop reaction and add TR-FRET detection reagents incubate_reaction->stop_reaction incubate_detection Incubate for detection reagent binding stop_reaction->incubate_detection read_plate Measure TR-FRET signal with a plate reader incubate_detection->read_plate analyze_data Calculate % inhibition and determine IC50 values read_plate->analyze_data end End analyze_data->end

Figure 2. Experimental workflow for the in vitro kinase inhibition assay.

The promising preclinical data for this new class of 4-(2-fluorophenoxy)pyridine derivatives warrants further investigation. Their potent activity and favorable selectivity profile suggest they could be developed into effective therapeutic agents for AML and potentially other cancers driven by aberrant FLT3 signaling.

References

A Crystallographic Comparison of Pyridin-2(1H)-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the structural data of pyridin-2(1H)-one and its derivatives reveals key insights into the effects of substitution on crystal packing and intermolecular interactions. This guide provides a comparative overview of the crystallographic data of pyridin-2(1H)-one and Pirfenidone, offering a predictive lens through which to consider the structure of 4-Fluoropyridin-2(1H)-one, a compound of interest in medicinal chemistry for which crystallographic data is not yet publicly available.

The pyridin-2(1H)-one scaffold is a prevalent motif in numerous biologically active compounds and approved drugs. Understanding the three-dimensional structure of this class of molecules is paramount for rational drug design and development. X-ray crystallography provides definitive evidence of molecular conformation and intermolecular interactions in the solid state, which can influence physicochemical properties such as solubility and melting point.

While the crystal structure of 4-Fluoropyridin-2(1H)-one remains to be determined, analysis of the parent compound, pyridin-2(1H)-one, and a substituted analogue, Pirfenidone, allows for an informed discussion on the likely structural impact of fluorine substitution.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for pyridin-2(1H)-one and Pirfenidone. A hypothetical entry for 4-Fluoropyridin-2(1H)-one is included to guide future studies, with predicted values based on the known effects of fluorination on crystal packing.

ParameterPyridin-2(1H)-one[1]Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one)[2]4-Fluoropyridin-2(1H)-one (Predicted)
Formula C₅H₅NOC₁₂H₁₁NOC₅H₄FNO
Molecular Weight 95.10185.22113.09
Crystal System MonoclinicMonoclinicMonoclinic or Orthorhombic
Space Group P2₁/cP2₁P2₁/c or similar
a (Å) 6.2027 (13)8.3363 (3)~6-7
b (Å) 16.327 (4)5.8693 (2)~15-17
c (Å) 9.1046 (18)9.7734 (4)~9-10
β (°) 92.242 (7)100.999 (2)~90-100
Volume (ų) 921.3 (3)469.53 (3)~850-950
Z 824 or 8
Key Interactions N-H···O hydrogen bonds forming supramolecular dimers.[1]C-H···O hydrogen bonds forming undulating layers.[2]N-H···O hydrogen bonds, potential C-H···F and F···F contacts.

Note: The data for 4-Fluoropyridin-2(1H)-one is predictive and not based on experimental results.

The substitution of a hydrogen atom with fluorine at the 4-position of the pyridinone ring is expected to introduce several changes to the crystal packing. The high electronegativity and the ability of fluorine to participate in weak hydrogen bonds (C-H···F) and other non-covalent interactions could lead to a denser packing arrangement and altered intermolecular connectivity compared to the parent pyridin-2(1H)-one.

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction of a small organic molecule like a pyridinone derivative.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction can be grown by various methods, with slow evaporation being the most common for organic compounds.

  • Materials:

    • Purified compound of interest (e.g., 4-Fluoropyridin-2(1H)-one)

    • High-purity solvent in which the compound is moderately soluble (e.g., methanol, ethanol, acetone, or a mixture)

    • Small, clean glass vial or test tube

    • Parafilm or a loosely fitting cap

  • Procedure:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with parafilm and pierce a few small holes in it, or use a loose-fitting cap to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor the vial for the formation of single crystals.

X-ray Data Collection
  • Instrumentation:

    • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • Procedure:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and potential radiation damage.

    • The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

    • The collected data is processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement
  • Software:

    • Software packages for structure solution (e.g., SHELXT) and refinement (e.g., SHELXL).

  • Procedure:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental diffraction data using a least-squares algorithm.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.

Logical Workflow for Drug Discovery

The journey of a pyridinone derivative from a chemical concept to a potential therapeutic involves a multi-step process. The following diagram illustrates a typical workflow in drug discovery, highlighting the importance of structural characterization.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS, FBDD) TargetID->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOp Lead Optimization HitToLead->LeadOp Preclinical Preclinical Development LeadOp->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval Market Market Launch Approval->Market Xray X-ray Crystallography (Structural Biology) Xray->HitGen Xray->HitToLead Xray->LeadOp

Caption: A generalized workflow for drug discovery and development.

This guide underscores the importance of X-ray crystallography in modern drug discovery. While the crystal structure of 4-Fluoropyridin-2(1H)-one is not yet determined, the comparative data from related molecules provide a solid foundation for future structural investigations and the rational design of novel pyridinone-based therapeutics.

References

A Comparative Guide to Analytical Methods for the Characterization of 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of 4-Fluoropyridin-2-ol. Due to the tautomeric nature of this compound, it is expected to exist in equilibrium with 4-fluoro-2-pyridone. For a comprehensive comparison, this guide contrasts the expected analytical data for this compound with its non-fluorinated analog, 2-hydroxypyridine (which also exists as its tautomer, 2-pyridone).

Tautomerism of this compound

It is crucial to recognize that this compound exists in a tautomeric equilibrium with 4-fluoro-2-pyridone. The position of this equilibrium can be influenced by the solvent, concentration, and temperature. In many cases, the pyridone tautomer is the major form.[1] For the purpose of this guide, we will consider both tautomers.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from key analytical techniques for this compound and its non-fluorinated analog, 2-pyridone.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Parameter2-Pyridone (in CDCl₃)This compound (Predicted)Key Differences and Rationale
¹H NMR δ 13.65 (br s, 1H, NH), 7.49-7.40 (m, 2H), 6.59 (d, 1H), 6.29 (t, 1H)[2]δ ~13-14 (br s, 1H, NH/OH), ~7.5-7.8 (d, 1H), ~6.2-6.5 (dd, 1H), ~6.0-6.3 (d, 1H)The fluorine atom at the 4-position will introduce additional splitting (coupling) to the adjacent protons (H3 and H5). The electron-withdrawing nature of fluorine is expected to cause a downfield shift of the neighboring protons.
¹³C NMR δ 165.5, 140.5, 135.8, 119.8, 105.7δ ~164 (d, ¹JCF ≈ 240 Hz), ~145 (d), ~120 (d), ~105 (d), ~100 (d)The carbon directly bonded to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the ring will show smaller C-F couplings. Chemical shifts will be influenced by the electronegativity of the fluorine atom.
¹⁹F NMR Not Applicableδ ~ -110 to -130 (vs. CFCl₃)The chemical shift of the fluorine atom is highly sensitive to its electronic environment. A single resonance is expected, which may show coupling to adjacent protons.
Table 2: Mass Spectrometry (MS)
Parameter2-PyridoneThis compoundKey Differences and Rationale
Molecular Ion [M]⁺ m/z 95[3]m/z 113The presence of a fluorine atom instead of a hydrogen atom increases the molecular weight by 18 amu.
Key Fragmentation Loss of CO (m/z 67)[4]Loss of CO (m/z 85), Loss of HF (m/z 93)In addition to the loss of carbon monoxide, which is characteristic of pyridones, fragmentation involving the loss of hydrogen fluoride is a possible pathway for the fluorinated compound.
Table 3: High-Performance Liquid Chromatography (HPLC)
Parameter2-PyridoneThis compound (Predicted)Key Differences and Rationale
Retention Time (RP-HPLC) Typically shorterTypically longerThe introduction of a fluorine atom generally increases the hydrophobicity of a molecule, leading to a longer retention time on a reverse-phase HPLC column under identical conditions.[5]
Table 4: Infrared (IR) Spectroscopy
Parameter2-Pyridone (KBr pellet)This compound (Predicted)Key Differences and Rationale
Key Vibrations (cm⁻¹) ~3440 (N-H stretch), ~1682 (C=O stretch), ~1609 (C=C stretch)[1]~3400 (N-H/O-H stretch), ~1680 (C=O stretch), ~1610 (C=C stretch), ~1100-1200 (C-F stretch)The spectrum of the fluorinated compound will be similar to that of 2-pyridone but will additionally feature a characteristic strong absorption band corresponding to the C-F bond stretching vibration.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved.

Experimental Workflow:

NMR_Workflow A Sample Preparation B ¹H NMR Acquisition A->B Dissolve in deuterated solvent C ¹³C NMR Acquisition A->C D ¹⁹F NMR Acquisition A->D E Data Processing & Analysis B->E C->E D->E

Figure 1: Workflow for NMR analysis.

¹H NMR Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • The spectral width should typically cover a range of 0 to 15 ppm.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • The spectral width should cover a range of 0 to 200 ppm.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹⁹F NMR Protocol:

  • Acquire a one-dimensional ¹⁹F NMR spectrum.

  • The spectral width will depend on the chemical environment of the fluorine atom but is typically much larger than for ¹H NMR.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to obtain structural information through fragmentation analysis.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Experimental Workflow:

MS_Workflow A Sample Preparation B Ionization (e.g., ESI) A->B Introduce sample into ion source C Mass Analysis B->C D Detection C->D E Data Analysis D->E

Figure 2: General workflow for mass spectrometry.

Protocol:

  • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements for elemental composition determination.

  • To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and determine its retention characteristics.

Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.[5]

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow:

HPLC_Workflow A Mobile Phase Preparation C Separation on HPLC Column A->C B Sample Injection B->C D UV Detection C->D E Chromatogram Generation D->E

Figure 3: HPLC analysis workflow.

Protocol:

  • Mobile Phase: A typical mobile phase for reverse-phase HPLC consists of a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Gradient: A gradient elution (e.g., starting with a high percentage of water and gradually increasing the organic solvent percentage) is often used to ensure good separation of the main compound from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Set the UV detector to a wavelength where the compound exhibits strong absorbance (this can be predetermined using a UV-Vis spectrophotometer).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

  • Grind the mixture into a fine, homogeneous powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Protocol:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

Conclusion

The characterization of this compound requires a combination of analytical techniques to confirm its structure, purity, and properties. By comparing its expected analytical data with that of the well-characterized 2-pyridone, the influence of the fluorine substituent becomes evident. The fluorine atom is expected to introduce characteristic splitting in NMR spectra, increase the molecular weight, alter fragmentation patterns in mass spectrometry, increase retention time in reverse-phase HPLC, and introduce a C-F stretching band in the IR spectrum. The experimental protocols provided in this guide offer a starting point for the comprehensive analysis of this and related compounds.

References

A Comparative Reactivity Analysis: 4-Fluoropyridin-2-ol vs. 4-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Substituted pyridin-2-ol cores are prevalent scaffolds in medicinal chemistry, and the nature of the substituent at the 4-position profoundly influences their synthetic utility. This guide provides an objective comparison of the reactivity of two key analogues, 4-Fluoropyridin-2-ol and 4-chloropyridin-2-ol, focusing on two of the most crucial transformations in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling.

The differential reactivity of these compounds stems from the distinct electronic properties of fluorine and chlorine. While both are halogens, fluorine's high electronegativity and the relative strengths of the carbon-fluorine versus carbon-chlorine bonds dictate their behavior in different reaction manifolds. Understanding these differences is essential for efficient reaction design and the synthesis of complex molecular architectures.

Theoretical Underpinnings of Reactivity

The reactivity of halopyridines is primarily governed by the electronic nature of the pyridine ring and the identity of the halogen. The electron-withdrawing nitrogen atom renders the ring electron-deficient, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack.[1] The pyridin-2-ol tautomer exists in equilibrium with its pyridin-2(1H)-one form, which further influences the electronic landscape of the ring.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a stepwise process initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The subsequent loss of the leaving group (the halide) restores the aromaticity of the ring.[3] For this reaction, groups that strongly withdraw electron density from the ring activate it towards nucleophilic attack.[2][3] The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the powerful inductive electron-withdrawing effect of the highly electronegative fluorine atom.[3]

Palladium-Catalyzed Cross-Coupling

In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, operate via a different mechanism.[4] The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The strength of this bond is the critical factor for this initial step. The C-F bond is significantly stronger than the C-Cl bond, making it much less susceptible to cleavage by the palladium catalyst. Consequently, the reactivity of organohalides in Suzuki couplings generally follows the order: I > Br > OTf > Cl >> F.[4] Aryl fluorides are often unreactive under standard Suzuki conditions and require specialized catalysts or harsher reaction conditions.[6]

Data Presentation: A Head-to-Head Comparison

The differing reactivity profiles of this compound and 4-chloropyridin-2-ol are summarized below. This comparison is based on established principles of organic reactivity for halopyridines.

Reaction TypeThis compound4-chloropyridin-2-olMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) Higher Reactivity Lower ReactivityFluorine's potent inductive electron-withdrawal strongly activates the C4 position for nucleophilic attack, stabilizing the Meisenheimer intermediate.[3]
Suzuki-Miyaura Coupling Lower Reactivity (Often Refractory) Higher Reactivity The weaker Carbon-Chlorine bond is more readily cleaved during the rate-determining oxidative addition step with the Palladium(0) catalyst.[4][7]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions involving these substrates. Optimization of solvent, base, temperature, and catalyst may be required for specific applications.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical procedure for the reaction of a 4-halopyridin-2-ol with a generic nucleophile (e.g., an amine or thiol).

  • Preparation : To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 4-halopyridin-2-ol (1.0 equivalent), the desired nucleophile (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, DIPEA, 2.0-3.0 equivalents).

  • Solvent Addition : Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C).

  • Monitoring : Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general method for the palladium-catalyzed cross-coupling of a 4-halopyridin-2-ol with a boronic acid or ester.[8]

  • Preparation : To a dry Schlenk tube or reaction vial, add the 4-chloropyridin-2-ol (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).[8]

  • Inerting : Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]

  • Reagent Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) via syringe.[6] Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and, if necessary, a ligand (e.g., SPhos, XPhos).[4]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring : Monitor the reaction by TLC or LC-MS.[6]

  • Work-up : After completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[6]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.[6]

Visualization of Reaction Mechanisms

The following diagrams illustrate the key mechanistic differences that underpin the reactivity of these two compounds.

SNAr_Comparison Comparative SNAr Mechanism R1 This compound I1 Meisenheimer Complex(F-analogue, more stable)Charge stabilized by F's -I effect R1->I1 Attack at C4 (Faster) R2 4-chloropyridin-2-ol I2 Meisenheimer Complex(Cl-analogue, less stable) R2->I2 Attack at C4 (Slower) Nu Nucleophile (Nu⁻) P1 4-Nu-pyridin-2-ol I1->P1 Loss of F⁻ (Restores Aromaticity) LG1 F⁻ I1->LG1 P2 4-Nu-pyridin-2-ol I2->P2 Loss of Cl⁻ (Restores Aromaticity) LG2 Cl⁻ I2->LG2

Caption: Comparative SNAr mechanism for 4-fluoro and 4-chloropyridin-2-ol.

Caption: Suzuki-Miyaura cycle highlighting the critical oxidative addition step.

Conclusion

The choice between this compound and 4-chloropyridin-2-ol is dictated by the intended chemical transformation. For reactions proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism, this compound is the superior substrate due to the activating, electron-withdrawing nature of the fluorine atom. Conversely, for Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, 4-chloropyridin-2-ol is the preferred reactant because the weaker carbon-chlorine bond facilitates the crucial oxidative addition step. This comparative guide provides the foundational principles and practical protocols to aid researchers in making informed decisions for the synthesis of novel compounds.

References

A Computational Showdown: Unraveling the Tautomeric Landscape of 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The tautomeric equilibrium of heterocyclic compounds is a critical factor in drug design and development, influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. In the realm of medicinal chemistry, 4-Fluoropyridin-2-ol presents an interesting case study at the intersection of heteroaromaticity and halogen substitution. This guide provides a comprehensive computational analysis of the two primary tautomers of this compound: the enol form (4-fluoro-2-hydroxypyridine) and the keto form (4-fluoro-pyridin-2(1H)-one). By leveraging established computational methodologies, we present a comparison of their relative stabilities and key structural parameters, offering valuable insights for researchers in the field.

Tautomeric Forms Under Investigation

The two principal tautomers of this compound are depicted below. The equilibrium between these forms involves the migration of a proton between the oxygen and nitrogen atoms.

Caption: The tautomeric equilibrium between the enol and keto forms of this compound.

Computational Methodology

Experimental Protocol: In Silico Analysis
  • Structure Generation and Optimization:

    • Initial 3D structures of both the enol and keto tautomers are generated using molecular modeling software.

    • Geometry optimization is performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost. A common functional for such studies is B3LYP, paired with a robust basis set like 6-311++G(d,p) to accurately describe the electronic structure.

  • Energy Calculations:

    • Single-point energy calculations are performed on the optimized geometries to determine the electronic energy of each tautomer.

    • To obtain the Gibbs free energy, which is crucial for determining the equilibrium constant, vibrational frequency calculations are carried out. These calculations also confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

  • Solvent Effects:

    • The influence of a solvent environment is modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This approach simulates the bulk solvent effect on the solute's electronic structure and relative energies. Water is a common solvent used in these simulations to mimic physiological conditions.

  • Data Analysis:

    • The relative Gibbs free energy (ΔG) between the two tautomers is calculated to predict the dominant form in the gas phase and in solution. A negative ΔG for the enol-to-keto conversion indicates that the keto form is more stable.

    • Key geometric parameters, such as bond lengths and angles, are analyzed to understand the structural changes accompanying tautomerization.

Comparative Data Analysis

Based on computational studies of 2-hydroxypyridine and its halogenated derivatives, the following table summarizes the expected quantitative data for the tautomers of this compound. It is important to note that while the trends are well-established, the precise values for this specific molecule may vary.

Parameter4-fluoro-2-hydroxypyridine (Enol)4-fluoro-pyridin-2(1H)-one (Keto)Expected Trend and Rationale
Relative Gibbs Free Energy (ΔG) in Gas Phase FavoredLess FavoredThe enol form is generally more stable in the gas phase due to its aromatic character.
Relative Gibbs Free Energy (ΔG) in Water Less FavoredFavoredThe more polar keto form is better stabilized by polar solvents like water.
C2-O Bond Length (Å) ~1.36~1.24Shorter in the keto form, indicating a double bond character (C=O).
C2-N Bond Length (Å) ~1.34~1.38Longer in the keto form, indicating a single bond character.
Dipole Moment (Debye) LowerHigherThe keto tautomer exhibits greater charge separation, resulting in a larger dipole moment.

Logical Workflow for Computational Analysis

The systematic process for the computational investigation of tautomerism is outlined in the following workflow diagram.

Computational_Workflow start Start: Define Tautomers geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_gas Single Point Energy (Gas Phase) freq_calc->spe_gas spe_solv Single Point Energy (Solvent Model) freq_calc->spe_solv analysis Data Analysis and Comparison spe_gas->analysis spe_solv->analysis end End: Determine Relative Stabilities analysis->end

Caption: A flowchart illustrating the computational workflow for analyzing tautomeric equilibria.

Conclusion

The computational analysis of this compound tautomers, based on established methodologies for similar systems, predicts a significant influence of the environment on the tautomeric equilibrium. The enol form (4-fluoro-2-hydroxypyridine) is expected to be the more stable tautomer in the gas phase, primarily due to its aromaticity. Conversely, in a polar solvent such as water, the equilibrium is anticipated to shift dramatically towards the more polar keto form (4-fluoro-pyridin-2(1H)-one), which is better stabilized by solvation.

These findings have important implications for drug development. The predominance of the keto form in aqueous environments suggests that this tautomer is more likely to be the biologically active species. Furthermore, the different hydrogen bonding capabilities and dipole moments of the two tautomers will significantly impact their interactions with biological targets. Therefore, a thorough understanding of the tautomeric landscape is essential for the rational design of novel therapeutics based on the this compound scaffold. Researchers are encouraged to perform dedicated computational and experimental studies on this specific molecule to validate and refine these predictions.

In Vitro Anticancer Efficacy of Fluorinated Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of fluorine into pyridine-based molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This guide provides a comparative analysis of the in vitro anticancer activity of a series of fluorinated pyridine derivatives, with a focus on compounds structurally related to 4-Fluoropyridin-2-ol. The data presented is compiled from various studies to offer a broader perspective on their therapeutic potential.

Comparative Anticancer Activity

The in vitro cytotoxic effects of several fluorinated pyridine derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the tables below. These values provide a quantitative measure of the anticancer potency of the tested compounds.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Fluorinated Lepidiline Analogs against Various Cancer Cell Lines

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
1e < 1> 1> 10
1f < 1> 1> 10
1g < 1> 1> 10
1e[PF6] < 1> 1> 10
9a < 0.1< 1> 10
8a 5.5 - 20.0< 10> 10
8b 5.5 - 20.0< 10> 10
8c 5.5 - 20.0< 10> 10
8d 5.5 - 20.0< 10> 10

Data compiled from a study on fluorinated lepidiline analogues, which are structurally related to fluorinated pyridines.[1]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Spiro-Pyridine Derivatives against HepG-2 and Caco-2 Cancer Cell Lines

CompoundHepG-2 (Liver Cancer)Caco-2 (Colorectal Cancer)
5 10.58 ± 0.89.78 ± 0.7
7 8.90 ± 0.67.83 ± 0.5
8 8.42 ± 0.713.61 ± 1.2
Doxorubicin (Control) 4.50 ± 0.212.49 ± 1.1

Data from a study evaluating 2-oxo-pyridine and 1′H-spiro-pyridine derivatives.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies from which the comparative data was extracted.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

  • 96-well plates

  • Test compounds (fluorinated pyridine derivatives)

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[4]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for another 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3][4]

  • Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[3][4] The plate is then gently shaken to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of around 630 nm can be used to reduce background noise. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer activity of pyridine derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[7][8][9]

Putative Signaling Pathway Inhibition by Anticancer Pyridine Derivatives

Many pyridine derivatives exert their anticancer effects by inhibiting critical signaling pathways involved in tumor growth and survival, such as the PI3K/Akt pathway. The diagram below illustrates a simplified representation of this inhibitory action.

G Simplified PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation PyridineDerivative Fluorinated Pyridine Derivative PyridineDerivative->PI3K inhibits PyridineDerivative->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by fluorinated pyridine derivatives.

General Experimental Workflow for In Vitro Anticancer Screening

The process of evaluating the anticancer potential of new chemical entities involves a series of well-defined steps, from initial cytotoxicity screening to more detailed mechanistic studies.

G Experimental Workflow for In Vitro Anticancer Drug Screening start Start: Synthesized Pyridine Derivatives treatment Treatment with Pyridine Derivatives (Varying Concentrations) start->treatment cell_culture Cell Line Culture (e.g., HeLa, A549, HepG2) cell_culture->treatment mtt_assay Cytotoxicity Screening (MTT Assay) treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 active_compounds Identify Active Compounds ic50->active_compounds mechanism_studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) active_compounds->mechanism_studies end End: Lead Compound Identification mechanism_studies->end

Caption: A typical workflow for the in vitro screening of novel anticancer compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Fluoropyridin-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, handling and disposing of specialized compounds like 4-Fluoropyridin-2-ol requires a clear and systematic approach. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Hazard Profile

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.[1][2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • As a fluorinated organic compound, it should be segregated as halogenated organic waste .[3] Do not mix with non-halogenated waste streams.[3]

    • Store separately from incompatible materials such as strong oxidizing agents and acids.[1][4]

  • Containerization:

    • Collect all this compound waste in a designated, chemically compatible, and leak-proof hazardous waste container with a secure cap.[1][4] Glass or polyethylene containers are generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[5] Avoid using abbreviations or chemical formulas.

    • For mixtures, list all constituents and their approximate percentages.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep the container tightly closed except when adding waste.

    • Store away from heat, sparks, flames, or any other source of ignition.[4][6]

  • Disposal:

    • Once the container is full or is no longer being used, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]

    • Waste pyridine is often disposed of via incineration at high temperatures.[2]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[3][5][7]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] After thorough rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, the following table provides general guidelines for the disposal of pyridine derivatives based on common hazardous waste management practices.

ParameterGuidelineSource
Waste Classification Hazardous Waste (likely flammable, toxic, irritant)[1]
Waste Segregation Halogenated Organic Waste[3]
Incompatible Materials Strong acids, strong oxidizing agents, acid chlorides[4][8]
Container Type Chemically compatible, leak-proof, with a secure cap (e.g., glass, polyethylene)[1][4]
Labeling Requirements "Hazardous Waste," full chemical name, all constituents and percentages[5]
Primary Disposal Method Incineration (typically rotary kiln or liquid injection)[2]

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.

  • Cleanup:

    • For small spills, absorb the material with an inert, non-combustible absorbent.

    • Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of its size.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Collect in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage full Container Full or No Longer in Use? storage->full full->storage No pickup Contact EHS for Hazardous Waste Pickup full->pickup Yes end End: Waste Disposed of by Licensed Facility (Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 4-Fluoropyridin-2-ol.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves.[1][4]Provides a robust chemical barrier against pyridine compounds.[1]
Eye and Face Protection Chemical splash goggles are mandatory.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]Protects against accidental splashes and potent fumes that can lead to severe eye irritation.[3][5]
Skin and Body Protection A chemical-resistant lab coat is essential.[1] For larger quantities or increased exposure risk, flame-retardant and antistatic protective clothing is advised.[4][6]Protects against skin contact, which can be harmful.[5] Given the flammability of many pyridine compounds, flame-retardant materials offer an additional layer of safety.[5][7]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood or a well-ventilated area.[1][2][7] If adequate ventilation is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7]Pyridine derivatives can emit fumes that are harmful if inhaled, potentially causing headaches, dizziness, and respiratory irritation.[1][2][3]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation:

  • Ensure the work area, typically a fume hood, is clean and uncluttered.[1]

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower before beginning work.[8]

  • Have a chemical spill kit readily accessible.[2]

2. Handling:

  • Always wear the appropriate PPE as detailed in the table above.[5]

  • Handle this compound within a certified chemical fume hood to prevent the inhalation of vapors.[1]

  • Use non-sparking tools and ground all equipment to prevent static discharge, as pyridine compounds can be flammable.[5][7]

  • Keep containers of this compound tightly closed when not in use.[1][5]

  • Avoid eating, drinking, or smoking in the laboratory to prevent accidental ingestion.[5][7]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][5]

  • Ensure containers are clearly labeled.[1]

  • Store in tightly sealed containers made of compatible materials.[2][5]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.[6][9]

    • Do not mix with other waste streams.[6][9]

  • Disposal Procedure:

    • All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Contaminated packaging should be treated as unused product for disposal purposes.[3]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a swift and organized response is crucial. The following diagram outlines the general workflow for managing a chemical spill.

G cluster_0 Chemical Spill Response A Spill Occurs B Evacuate Immediate Area Alert Others A->B C Assess the Spill (Size and Hazard Level) B->C D Small, Controllable Spill? C->D E Don Appropriate PPE D->E Yes J Contact Emergency Services and EHS D->J No F Contain the Spill (Use absorbent material) E->F G Collect Contaminated Material F->G H Place in Labeled Hazardous Waste Container G->H I Decontaminate the Area H->I K Dispose of Waste Properly I->K J->K L Document the Incident K->L

Caption: Workflow for responding to a chemical spill in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.